Daturaolone

Catalog No.
S561763
CAS No.
41498-80-0
M.F
C30H48O2
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daturaolone

CAS Number

41498-80-0

Product Name

Daturaolone

IUPAC Name

(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1

InChI Key

YCTXVPCDHZMBHX-QCDSSADQSA-N

SMILES

Array

Synonyms

daturaolone

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C

The exact mass of the compound Daturaolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quantitative Pharmacological Data on Daturaolone

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative findings from recent pharmacological investigations.

Pharmacological Activity Experimental Model Key Quantitative Results (IC₅₀/Effective Dose) Citations
Anti-inflammatory In vitro (NF-κB inhibition) IC₅₀ = 1.2 ± 0.8 µg/mL [1]
In vitro (Nitric Oxide inhibition) IC₅₀ = 4.51 ± 0.92 µg/mL [1]
Cytotoxicity In vitro (Huh7.5 liver cancer cells) IC₅₀ = 17.32 ± 1.43 µg/mL [1]
In vitro (Normal lymphocytes) IC₅₀ > 20 µg/mL (indicating selectivity) [1]
Antinociceptive (Pain Relief) In vivo (Paw edema model in mice) 81.73 ± 3.16% inhibition [1]
In vivo (Thermal-induced pain model) 89.47 ± 9.01% antinociception [1]
Antidepressant In vivo (Tail suspension test in mice) Immobility time reduced to 68 ± 9.22 seconds [1]

Core Experimental Protocols for Isolation and Profiling

For researchers seeking to replicate or adapt these methods, here are the detailed experimental workflows for the isolation, quantification, and biological testing of daturaolone.

Plant Material Collection, Extraction, and Isolation

This protocol outlines the process from plant collection to the isolation of pure this compound.

start Start: Plant Material Collection a1 D. innoxia leaves collected (Geographical location noted) start->a1 a2 Material washed, shade-dried, and mechanically powdered a1->a2 a3 Successive maceration extraction with methanol (1:5 w/v, 48h) a2->a3 a4 Filtration and solvent evaporation using rotary evaporator a3->a4 a5 Crude Methanolic Extract (CME) a4->a5 a6 Liquid-liquid partitioning of CME: 1. n-Hexane (non-polar) 2. Ethyl Acetate (moderately polar) 3. Water (polar) a5->a6 a7 Active Ethyl Acetate Fraction a6->a7 a8 Fractionation via Normal-Phase Column Chromatography a7->a8 a9 Further purification using Preparative Thin Layer Chromatography (PTLC) a8->a9 end Output: Pure this compound a9->end

This workflow, adapted from multiple studies [2] [3] [1], involves initial extraction with methanol, followed by liquid-liquid partitioning to concentrate the target compounds. The active ethyl acetate fraction is then subjected to chromatographic techniques to isolate pure this compound.

Quantification via High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for quantifying this compound content in different plant samples.

  • Sample Preparation: Plant parts (leaves, stems, fruits, roots, flowers) are collected from different geographical regions across multiple months. Dried, powdered material is extracted with optimized solvent systems like Ethyl Acetate:Ethanol (1:1) [3].
  • HPLC Analysis:
    • Column: Reverse-Phase (RP) C18 column.
    • Mobile Phase: Optimized gradient of water and acetonitrile, often with modifiers like 0.1% formic acid.
    • Detection: Ultraviolet (UV) or Diode Array Detector (DAD).
    • Quantification: A calibration curve is established using a this compound standard for linearity (R² > 0.9). The amount of this compound in samples is calculated based on the peak area and expressed as µg per mg of dry plant powder [3].
In Vitro and In Vivo Pharmacological Assays

These standard assays are used to evaluate the biological activity of this compound.

  • Anti-inflammatory Assays:
    • NF-κB Inhibition: Reporter cell lines are treated with this compound and stimulated with an inflammatory agent (e.g., LPS). NF-κB activity is measured by luciferase reporter assay or ELISA [1].
    • Nitric Oxide (NO) Inhibition: Macrophage cells (e.g., RAW 264.7) are stimulated with LPS in the presence of this compound. NO production is quantified using the Griess reagent [1].
  • Cytotoxicity Assay (MTT):
    • Cancer cell lines (e.g., Huh7.5, HCT-116) and normal cells (e.g., lymphocytes) are treated with this compound.
    • After incubation, MTT dye is added. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and the absorbance is measured. IC₅₀ values are calculated from dose-response curves [1] [4].
  • In Vivo Models:
    • Anti-edema: Paw edema is induced in rodents (e.g., by carrageenan), and the test compound is administered. Edema reduction is measured plethysmographically over time [1].
    • Antinociceptive: Thermal (hot plate) or chemical (acetic acid) pain models are used. The latency to a pain response is recorded [1].
    • Antidepressant: The tail suspension test or forced swim test is used. The immobility time of rodents, which is reduced by antidepressants, is measured [1].

Biosynthesis and Genetic Regulation in Datura

This compound is a triterpenoid, but its biosynthesis in Datura occurs alongside the well-characterized tropane alkaloid pathway. Understanding the genetic controls is key for biotechnological production.

cluster_1 Tropane Alkaloid Pathway (Roots) cluster_2 This compound Biosynthesis cluster_0 Coregulation & Transport LOrn L-Ornithine LPhe L-Phenylalanine Datura Pathway not fully elucidated (Triterpenoid backbone synthesis & subsequent oxidation) ODC ODC Putrescine Putrescine ODC->Putrescine PMT PMT Putrescine->PMT NMP N-Methylputrescine PMT->NMP TR1 TR-I NMP->TR1 Tropine Tropine TR1->Tropine H6H H6H Tropine->H6H Scopolamine Scopolamine H6H->Scopolamine Genes Key Biosynthetic Genes: PMT, TR-I, H6H, HDH Transport Secondary metabolites are transported to aerial parts (leaves, fruits)

Simplified biosynthetic relationship in Datura innoxia. This compound (a triterpenoid) and tropane alkaloids like scopolamine are secondary metabolites whose biosynthesis is coregulated in the plant's roots [5] [6] [7]. Key genes (PMT, TR-I, H6H) influence the accumulation of these bioactive compounds, which are then transported to aerial parts like leaves and fruits [5] [6].

Key Considerations for Drug Development

  • Content Variability: The concentration of this compound in D. innoxia is highly variable. It is influenced by the plant part (highest in fruits), geographical location, season of collection, and extraction solvent [3]. A metabolomics-guided approach is recommended for biomass selection.
  • Drug-Likeliness: In silico predictions indicate that this compound complies with Lipinski's Rule of Five, suggesting good oral bioavailability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles show high plasma protein binding and no predicted blood-brain barrier penetration, which could be advantageous for reducing CNS side effects [1].
  • Multi-Target Action: Molecular docking studies suggest this compound interacts with several inflammatory targets, including NF-κB, COX-2, and 5-LOX, supporting its potential as a multi-target therapeutic agent [1].

References

Core Triterpenoid Isolate: Daturaolone

Author: Smolecule Technical Support Team. Date: February 2026

The most prominently studied triterpenoid isolated from Datura metel fruits is 3-oxo-6-β-hydroxy-β-amyrin, commonly referred to as daturaolone [1].

  • Chemical Structure: It is an amyrin-type triterpenoid.
  • Source Material: Isolated specifically from the chloroform fraction of a methanol extract of Datura metel fruits [1].
  • Purity and Yield: The isolation process yielded this compound with high purity (99.87%) and a substantial quantity of 2.7 grams [1].
  • Structural Elucidation: The structure was confirmed using NMR spectroscopy and crystallography techniques [1].

Other triterpenoids reported from different parts of Datura metel include daturanolone and daturadiol from seeds and fruit pericarp [2], as well as triterpenoid saponins like ilekudinoside C and dioscoroside D from the whole plant [3].

Experimental Protocol for Isolation & Characterization

Here is a detailed workflow for the extraction, fractionation, and isolation of this compound, based on the cited study [1].

G cluster_0 Extraction & Fractionation cluster_1 Fraction Screening cluster_2 Isolation Start Start: Dried Powder of Datura metel Fruits E1 Cold Maceration with Methanol (x3) Start->E1 E2 Obtain Crude Methanol Extract E1->E2 E3 Partition with Water and Solvents of Increasing Polarity E2->E3 E4 n-Hexane Fraction E3->E4 E5 Chloroform Fraction (Active Fraction) E3->E5 E6 Ethyl Acetate Fraction E3->E6 S1 Silica Gel Column Chromatography E5->S1 S2 Elute with n-Hexane: Ethyl Acetate Gradient S1->S2 S3 Combine Sub-Fractions (TLC Monitoring) S2->S3 S4 Obtain 12 Major Sub-Fractions (SB-1 to SB-12) S3->S4 I1 Select Sub-Fraction SB-7 (TLC Profile) S4->I1 I2 Further Purification via Silica Gel Column I1->I2 I3 Elute with n-Hexane: Ethyl Acetate (14:86) I2->I3 I4 Obtain White Crystals (this compound) I3->I4 I5 Wash with n-Hexane I4->I5 C1 Characterization: NMR Spectroscopy & X-ray Crystallography I5->C1

Diagram 1: A workflow for the bio-guided isolation of this compound from Datura metel fruits.

Key Steps in the Workflow
  • Initial Extraction and Fractionation [1]:

    • Plant Material: 8.2 kg of dried Datura metel fruits were powdered.
    • Crude Extraction: The powder was subjected to cold extraction with methanol three times, yielding 349 g of a reddish extract.
    • Liquid-Liquid Partitioning: The methanol extract was suspended in distilled water and successively partitioned with n-hexane, chloroform, and ethyl acetate. The chloroform fraction (93.6 g) was identified for further investigation.
  • Bio-Guided Isolation [1]:

    • Column Chromatography: 25 g of the chloroform extract was chromatographed over a normal-phase silica gel column. Elution was performed with an n-hexane and ethyl acetate gradient of increasing polarity.
    • Fraction Monitoring: One hundred sub-fractions were collected and combined into 12 major fractions (SB-1 to SB-12) based on Thin-Layer Chromatography (TLC) profiles.
    • Final Purification: Sub-fraction SB-7 was subjected to repeated column chromatography, eluting with n-hexane:ethyl acetate (14:86), to yield this compound as white crystals.
  • Structural Elucidation [1] [4]:

    • The pure compound's structure was determined through:
      • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments.
      • X-ray Crystallography: Confirmed the molecular structure.
      • Comparison with Literature: Spectral data were compared with previously reported values.

Phytochemical & Biological Activity Data

Table 1: Phytochemical Screening of D. metel Root Extract [4]

This table shows the classes of compounds present in the roots, which is valuable for planning isolation strategies.

Phytochemical Class Presence in Methanol Root Extract
Alkaloids Present
Flavonoids Present
Phenols Present
Saponins Present
Steroids Present
Tannins Present (low concentration)
Terpenoids Absent
Table 2: Experimentally Determined Biological Activities of Datura metel Extracts and this compound [1]

The following quantitative data summarizes the efficacy observed in animal models.

Test Model Treatment Dose Key Result Significance
Gastrointestinal Motility (Charcoal meal test) Chloroform Fraction 10-200 mg/kg, i.p. Significantly reduced GIT motility Comparable to atropine (10 mg/kg)
This compound 2.5-40 mg/kg, i.p. Significantly reduced GIT motility & increased transit time Comparable to atropine (10 mg/kg)
Muscle Relaxation (Chimney & Traction tests) Chloroform Fraction Not Specified Significant muscle relaxation Dose-dependent effect, peak at 60 min
This compound Not Specified Significant muscle relaxation Dose-dependent effect, peak at 60 min
Antipyretic Activity (Fever model) Chloroform Fraction Not Specified Good antipyretic activity -
This compound 20 mg/kg, i.p. Maximum effect (84.64% reduction) Significant at higher doses
Acute Toxicity Chloroform Extract Up to 1000 mg/kg No toxicity Safe at tested doses
This compound Up to 50 mg/kg No toxicity Safe at tested doses

Important Technical Considerations for Researchers

  • Choice of Solvent is Critical: Research indicates that methanol is the most effective solvent for the extraction of a wide range of phytochemicals, including alkaloids and flavonoids, from Datura metel leaves [5]. It provides a higher yield and better antioxidant activity compared to chloroform, acetone, ethyl acetate, and hexane.

  • Neurotoxicity Concerns: Contrary to the therapeutic potential of isolated compounds, a methanolic leaf extract of Datura metel demonstrated significant neurotoxicity in a mouse model [6] [7]. Oral administration for 28 days resulted in cognitive deficits, anxiety, depressive-like behaviors, and neurodegeneration in the hippocampus and medial prefrontal cortex, linked to oxidative stress. This underscores the critical importance of compound purification and safety assessments.

  • Abundance of Bioactives: Beyond triterpenoids, Datura metel produces a cocktail of potent bioactive compounds. GC-MS analysis of root extracts identified 49 different compounds, including known agents like atropine and scopolamine [4]. This chemical diversity is responsible for its broad pharmacological profile but also complicates the isolation of specific triterpenoids.

References

Daturaolone pentacyclic oleanane triterpenoid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Drug-Likeness

Daturaolone (IUPAC name: (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-Hydroxy-4,4,6a,6b,8a,14b-hexamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one) is a natural product isolated from various Datura species and other plants like Pistacia integerrima [1] [2] [3].

Early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions and drug-likeness evaluations are summarized in the table below.

Property Prediction / Value Method / Notes
Molecular Formula C₃₀H₄₈O₂ -
Molecular Weight 440.712 g·mol⁻¹ -
Lipinski's Rule Compliant (3 of 4 rules) Bioavailability Score: 0.55 [3] [4]
Drug-Likeness Score 0.33 Better than some reference drugs (e.g., valproic acid) [3] [4]
GI Absorption High Caco-2 permeability: 34.6 nm/s [3] [4]
BBB Permeation No Suggests low risk of CNS side effects [3] [4]
Plasma Protein Binding High (100%) May impact compound's free concentration [3] [4]
CYP Inhibition CYP1A2, CYP2C19, CYP3A4 Potential for drug-drug interactions [3] [4]
hERG Inhibition Low risk Suggests low cardiotoxicity risk [3] [4]
Carcinogenicity Non-carcinogen Predicted [3]

Pharmacological Activities and Mechanisms

This compound exhibits a multi-target mechanism of action, primarily centered on inhibiting key inflammatory pathways.

Pharmacological Activity Model / Assay Key Results / Potency Proposed Mechanism of Action
Anti-inflammatory Carrageenan-induced paw edema (mouse) ED₅₀ = 10.1 mg/kg; 81.7% reduction [2] [3] [5] Inhibition of COX-1/2 [2] [3], Reduction of NF-κB & NO [3] [4]
Antinociceptive (Pain Relief) Acetic acid-induced writhing (mouse) ED₅₀ = 13.8 mg/kg; 89.5% antinociception [2] [3] [5] Interaction with inflammatory pain pathways [3] [4]
Antidepressant Tail suspension test (mouse) 68 ± 9.22 s immobility time [3] [4] Interaction with serotonin & dopamine systems; NO reduction [3] [4]
Antibacterial & Antifungal In vitro vs. S. aureus, K. pneumoniae Inhibited bacterial growth [1] Not fully elucidated
Cytotoxic In vitro vs. Huh7.5 liver cancer cells IC₅₀ = 17.32 ± 1.43 µg/mL [3] [4] Not fully elucidated

The following diagram illustrates the primary anti-inflammatory signaling pathway and molecular targets of this compound based on current research.

G InflammatoryStimulus Inflammatory Stimulus NFkB NF-κB Pathway InflammatoryStimulus->NFkB ProInflammatoryGenes Pro-inflammatory Genes NFkB->ProInflammatoryGenes COX2 COX-2 Enzyme ProInflammatoryGenes->COX2 iNOS iNOS Enzyme ProInflammatoryGenes->iNOS PGE2 PGE2 COX2->PGE2 NO Nitric Oxide (NO) iNOS->NO InflammationPain Inflammation & Pain PGE2->InflammationPain NO->InflammationPain This compound This compound This compound->NFkB Inhibits This compound->COX2 Inhibits

This compound's inhibition of NF-κB, COX-2, and iNOS in the inflammatory cascade.

Experimental Protocols for Key Assays

For researchers seeking to replicate or build upon these findings, here are summaries of the key experimental methodologies.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
  • Animals: Male BALB/c mice (25-30 g) [2].
  • Grouping: 9 groups (n=6). Negative control (saline), positive control (diclofenac, 1-30 mg/kg), and treatment groups (this compound, 1-30 mg/kg) [2].
  • Edema Induction: Subplantar injection of 50 μL of 1% γ-carrageenan into the right paw 30 minutes after drug administration (i.p.) [2].
  • Measurement: Paw volume measured using a plethysmometer at 1-5 hours post-carrageenan injection. Edema calculated as the percentage change from baseline volume [2].
  • Data Analysis: % Inhibition of edema is calculated. ED₅₀ is determined using linear regression [2].
In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages [3] [4].
  • Procedure: Cells are stimulated with LPS to induce NO production. This compound is tested at various concentrations [3] [4].
  • NO Measurement: Nitrite accumulation in the culture supernatant is measured using the Griess reagent. The IC₅₀ value is calculated from the dose-response curve [3] [4].

Research Status and Future Directions

  • Current Evidence: The anti-inflammatory and antinociceptive effects of this compound are robust, supported by in silico, in vitro, and in vivo data. Its multi-target action is a significant advantage for modulating complex inflammatory networks [3] [4].
  • Major Research Gaps: The current pharmacokinetic data is primarily predictive. No actual in vivo pharmacokinetic study results (e.g., half-life, clearance, volume of distribution) are available. Detailed toxicology and safety profiles beyond acute models are also lacking [3].
  • Challenges and Opportunities: Like many natural triterpenoids, this compound may face challenges with low water solubility and bioavailability, which are common barriers for pentacyclic triterpenoids [6]. Future work should focus on thorough ADMET profiling, chronic toxicity studies, and structural modification or formulation to improve its drug-like properties [3] [6].

References

NMR Spectroscopy Data for Daturaolone

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification
Molecular Formula C₃₀H₄₈O₂ [1]
Molecular Weight 440.71 g/mol [1] [2]
1H-NMR Frequency 600 MHz [3]
13C-NMR Frequency 125 MHz [3]
Deuterated Solvent Not explicitly stated in sources; CHCl₃ used for UV spectra [3]
Key Functional Groups (by IR) Carbonyl (C=O) stretch at 1699 cm⁻¹, Hydroxyl (-OH) presence [4]
2D Techniques Used HMBC, HMQC, NOESY, COSY [3] [4]

Workflow for Isolation and Structural Elucidation

The following diagram illustrates the general workflow researchers use to isolate daturaolone from plant material and determine its structure, based on the methodologies described in the research:

PlantMaterial PlantMaterial Extraction Extraction (Methanol, room temperature) PlantMaterial->Extraction Fractionation Fractionation (Solvent partitioning: n-hexane, chloroform, ethyl acetate) Extraction->Fractionation Isolation Isolation (Column Chromatography on silica gel) Fractionation->Isolation NMR_Elucidation Structural Elucidation (1D & 2D NMR techniques) Isolation->NMR_Elucidation StructureID Structure Identification (Comparison with reported data) NMR_Elucidation->StructureID

Detailed Experimental Protocols

Here is a detailed breakdown of the key experimental procedures based on the research articles.

Extraction and Isolation

This protocol is adapted from studies on Datura metel L. fruits and Pistacia integerrima barks [3] [4] [5].

  • Plant Material Preparation: Plant material (e.g., fruits, bark) is shade-dried at room temperature and ground into a coarse powder [3] [5].
  • Crude Extraction: The powdered plant material is soaked in methanol, typically at room temperature for several days. The combined methanol extract is then concentrated under reduced pressure to obtain a crude residue [3] [4].
  • Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate constituents based on their solubility [3] [5].
  • Column Chromatography: The active fraction (often the chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient mixture of n-hexane and ethyl acetate.
  • Crystallization: Fractions containing this compound are combined and concentrated. Pure this compound is obtained as colorless or white crystals through recrystallization using solvents like n-hexane and acetone [3].
NMR Spectroscopy and Structural Elucidation

The structure of this compound was confirmed using a suite of NMR techniques [3] [4].

  • Sample Preparation: A purified sample is dissolved in an appropriate deuterated solvent.
  • Data Acquisition:
    • 1D NMR: 1H-NMR and 13C-NMR spectra are acquired to determine the chemical environment of all hydrogen and carbon atoms [3].
    • 2D NMR:
      • COSY: Identifies protons that are coupled to each other through two or three bonds [3] [4].
      • HMQC/HSQC: Correlates hydrogen atoms directly bonded to carbon atoms (1JCH) [3] [4].
      • HMBC: Correlates hydrogen atoms with long-range coupled carbons (2JCH, 3JCH), which is crucial for establishing connections between structural units [3] [4].
      • NOESY: Provides information about the spatial proximity of protons, helping to determine relative stereochemistry [3].

Reported Biological Activities

This compound has shown promising biological activities in pre-clinical studies, which often motivate its detailed chemical characterization.

Activity Experimental Model/Assay Key Finding
Anti-inflammatory Carrageenan-induced paw edema in mice [3] Significant, dose-dependent reduction in inflammation (ED₅₀ = 10.1 mg/kg) [3] [6]
Antinociceptive (Pain Relief) Acetic acid-induced writhing in mice [3] Significant reduction in pain responses (ED₅₀ = 13.8 mg/kg) [3] [6]
Enzyme Inhibition In vitro assays [7] [4] Inhibited α-glucosidase and β-secretase (BACE1), suggesting potential for diabetes and Alzheimer's research [4]
Antipyretic Yeast-induced fever in mice [5] Significant reduction in body temperature at higher doses [5]
Muscle Relaxant Inclined plane, chimney, and traction tests in mice [5] Exhibited significant muscle relaxation potential [5]

References

Mass Spectrometry Data for Daturaolone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the mass spectrometry instrumentation and key spectral data for daturaolone as reported in the scientific literature.

Aspect Reported Data
Instrumentation Jeol-JMS-HX-110 mass spectrometer; Finnigan MAT-312 and MAT-95 XP [1].
Ionization Mode Electron Impact (EI) and High-Resolution Electron Impact (HR-EI-MS) [1].
Measured Ions Given in m/z (%) [1].
Characteristic IR Bands (KBr, cm⁻¹) 1599 (C=C), 1699 (C=O), 2918 [2].

Experimental Workflow for Isolation and Characterization

The mass spectrometry analysis is typically one part of a broader process to isolate and fully characterize this compound. The following diagram outlines the general workflow described across multiple studies:

General workflow for this compound isolation and characterization

The specific protocols for extraction and isolation are as follows:

  • Extraction and Fractionation: Dried and powdered plant material (e.g., fruits of Datura metel or barks of Pistacia integerrima) is typically subjected to cold maceration with methanol [1] [3] [2]. The crude methanolic extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate [1] [2].
  • Isolation and Purification: The chloroform fraction is often identified via Thin-Layer Chromatography (TLC) as containing the target compounds. This fraction is then subjected to normal-phase silica gel column chromatography, eluted with a gradient of n-hexane and ethyl acetate [1] [3] [2]. Numerous fractions are collected and combined based on TLC profiles. This compound is ultimately obtained as white crystals through repeated chromatography and recrystallization from solvent mixtures like n-hexane and ethyl acetate [1] [3].

Key Technical Context

For comprehensive characterization, mass spectrometry is used alongside other techniques. One study reported using a suite of spectroscopic methods including ¹H-NMR, ¹³C-NMR, HMBC, HMQC, NOESY, COSY, HREI-MS, and IR [1]. The structure of this compound was confirmed by X-ray crystallography [1] [3].

References

what is Daturaolone biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited studies.

In Vivo Anti-inflammatory and Antinociceptive Assays

These classic protocols evaluate the compound's ability to reduce inflammation and pain in live animal models.

  • Carrageenan-Induced Paw Edema: Mice are lightly anesthetized and injected with 1% γ-carrageenan into the subplantar tissue of the right paw 30 minutes after administering daturaolone or a vehicle. Paw volume is measured using a plethysmometer at intervals (e.g., 1-5 hours post-injection). The anti-inflammatory effect is calculated as the percentage decrease in paw volume compared to the control group [1].
  • Acetic Acid-Induced Writhing: Mice are injected intraperitoneally with a 1% acetic acid solution 30 minutes after treatment with this compound. The number of abdominal constrictions (writhings) is counted for 10 minutes, starting 5 minutes after the acetic acid injection. The percentage of antinociceptive effect is calculated based on the reduction in writhings compared to the control group [1].
In Vitro Molecular Target Assays

These cell-based assays help elucidate the mechanism of action by measuring the inhibition of key inflammatory mediators.

  • NF-κB Inhibition: The specific cell-based assay used is not described in detail within the provided excerpts, but the activity is reported as an IC₅₀ value, indicating the concentration required to inhibit NF-κB signaling by 50% in a controlled laboratory setting [2].
  • Nitric Oxide (NO) Inhibition: This assay typically involves using macrophage cell lines (like RAW 264.7) stimulated with an inflammatory agent such as lipopolysaccharide (LPS). The production of nitric oxide in the culture supernatant is measured using a reagent like Griess reagent. The IC₅₀ value represents the concentration of this compound that inhibits 50% of NO production [2].
In Silico Molecular Docking Analysis

This computational method predicts how this compound interacts with protein targets at the atomic level.

  • Procedure: The 3D structures of target proteins (e.g., COX-1, COX-2, NF-κB) are obtained or modeled. The 2D structure of this compound is drawn and converted into a 3D format, which is then energy-minimized. Docking software (e.g., iGEMDOCK, AutoDock Vina) is used to simulate and calculate the binding interactions and affinity between the ligand (this compound) and the protein's active site. The docking procedure is often calibrated and validated using a known co-crystallized ligand [1] [2].

Mechanism of Action and Signaling Pathways

This compound's anti-inflammatory activity is linked to interaction with multiple targets in inflammation-related pathways.

G This compound's Multi-Target Anti-Inflammatory Mechanism InflammatoryStimulus Inflammatory Stimulus ArachidonicAcid Arachidonic Acid InflammatoryStimulus->ArachidonicAcid  Phospholipase A2 NFkB NF-κB Pathway InflammatoryStimulus->NFkB COX1 COX-1/COX-2 ArachidonicAcid->COX1 PGE2 Prostaglandin E2 (PGE2) COX1->PGE2 PainInflammation Pain & Inflammation PGE2->PainInflammation NOS iNOS → NO Production NFkB->NOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NOS->PainInflammation  Tissue Damage Cytokines->PainInflammation OtherTargets ... and other targets (5-LOX, PLA2) Datura This compound Datura->COX1 Inhibits Datura->NFkB Inhibits Datura->NOS Inhibits Datura->OtherTargets Interacts with

Drug-Likeness and Toxicity Profile

Early-stage drug development assessments suggest this compound has favorable properties, though with some considerations.

Property Prediction/Result Tool/Database
Lipinski's Rule Passes 3 of 4 rules; Bioavailability Score: 0.55 [2]
Drug-Likeness Score 0.33 (Better than some reference drugs) MOLSOFT [2]
GI Absorption High (96.6%) PreADMET [2]
Caco-2 Permeability 34.6 nm/s (Moderate) SwissADME [2]
Blood-Brain Barrier Penetration No PreADMET/SwissADME [2]
Plasma Protein Binding High (100%) PreADMET [2]
CYP Inhibition CYP1A2, CYP2C19, CYP3A4 (Conflicting data for CYP2C9/CYP3A4) PreADMET/SwissADME [2]
hERG Inhibition Low Risk (Predicts lower chance of cardiotoxicity) PreADMET [2]
Carcinogenicity Non-carcinogenic (Mouse & Rat) PreADMET [2]
Mutagenicity (Ames Test) Non-mutagen PreADMET [2]
Acute Toxicity (Mice) Found safe at tested doses (5-50 mg/kg) [3]

Current Research Status and Future Directions

Research on this compound is still in the pre-clinical stage. The compound shows significant potential as a multi-target anti-inflammatory agent, but more studies are needed to fully validate its efficacy and safety [2] [4].

  • Key Gaps: The field lacks detailed mechanistic studies and in-depth pharmacokinetic and toxicological profiling beyond preliminary in silico and acute toxicity screens [2] [3].
  • Future Work: Research should focus on confirming proposed mechanisms, conducting chronic toxicity studies, and exploring structure-activity relationships to potentially enhance its potency and optimize its drug-like properties [2].

References

Application Notes and Protocols for the Isolation of Daturaolone from Datura metel Fruits

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Datura metel L., a member of the Solanaceae family, is a recognized poisonous plant with a long history of use in traditional medicine systems, including Ayurveda, for treating conditions like asthma, skin diseases, pain, and neurological disorders [1] [2] [3]. The plant produces a diverse range of bioactive phytochemicals, including tropane alkaloids, withanolides, and triterpenoids [1] [4]. Daturaolone is a pentacyclic oleanane-type triterpenoid, also identified as 3-oxo-6-β-hydroxy-β-amyrin, found in various Datura species [5]. Recent studies have highlighted its significant pharmacological potential, demonstrating anti-fungal, anti-bacterial, anti-inflammatory, muscle relaxant, and antipyretic properties [5] [6]. This protocol details a reproducible method for the extraction and isolation of this compound from the fruits of Datura metel, providing researchers with a clear pathway to obtain this compound for further pharmacological evaluation.

Experimental Workflow

The isolation process involves a series of steps from plant material preparation to final purification, as visualized below.

G Start Start: D. metel Fruits (8.00 kg) A 1. Plant Material Preparation (Shade drying & grinding) Start->A B 2. Cold Maceration (Solvent: Commercial Methanol) A->B C 3. Crude Extract Obtained (349.76 g) B->C D 4. Solvent-Solvent Fractionation (Successive partitioning) C->D E 5. Chloroform Fraction Obtained (93.61 g) D->E F 6. Column Chromatography (Eluent: n-Hexane/Ethyl Acetate gradient) E->F G 7. TLC-Based Compilation (15 subfractions: SB-1 to SB-15) F->G H 8. Re-chromatography of SB-7 G->H I End: this compound Isolated (2.7 g, white crystals) H->I

Detailed Methodologies

Plant Material Collection and Pre-processing
  • Collection: Fresh fruits of Datura metel should be collected and botanically authenticated.
  • Washing: The collected fruits (8.00 kg) are thoroughly washed with water to remove dust and other particulate matter [7].
  • Drying: The washed fruits are dried in the shade to preserve heat-labile compounds. Avoid using an oven or direct sunlight [7].
  • Grinding: The dried plant material is pulverized into a fine powder using a commercial grinder machine. A fine powder increases the surface area for efficient extraction [7].
Maceration and Crude Extraction
  • Extraction Method: Cold maceration is employed to prevent the degradation of thermolabile compounds.
  • Solvent: Commercial-grade methanol is used as the extraction solvent.
  • Procedure: The powdered plant material is soaked in an adequate volume of methanol at room temperature for a specified period with occasional stirring. The extract is then filtered, and the solvent is evaporated under reduced pressure or left to dry at room temperature to obtain the crude methanolic extract [7].
  • Yield: From 8.00 kg of powdered fruits, approximately 349.76 g of crude extract is typically obtained [7].
Solvent-Solvent Fractionation

The crude extract is subjected to sequential partitioning to separate constituents based on polarity.

  • Procedure: The crude extract is successively fractionated with organic solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate, following a previously reported method [7].
  • Yield Distribution:
    • n-Hexane fraction: 52.81 g
    • Chloroform fraction: 93.61 g (This fraction is selected for further isolation)
    • Ethyl acetate fraction: 45.10 g [7]
Chromatographic Separation and Isolation
  • Primary Column Chromatography:
    • Stationary Phase: Silica gel.
    • Mobile Phase: A gradient elution is performed using mixtures of n-hexane and ethyl acetate, starting from 0:100 (n-hexane:ethyl acetate) and gradually increasing the polarity [7].
    • Fraction Collection: Approximately 200 subfractions are collected using an automated fraction collector or manual column chromatography [7].
  • Thin-Layer Chromatography (TLC) Analysis:
    • The 200 subfractions are combined based on their TLC profiles to yield 15 major subfractions (SB-1 to SB-15) [7].
  • Re-chromatography of Active Fraction:
    • Subfraction SB-7 is identified as containing the target compound and is subjected to further chromatographic analysis [7].
    • Crystallization: The process yields white crystals of this compound. These crystals are washed with n-hexane and can be recrystallized from a mixture of n-hexane and ethyl acetate to enhance purity [7].
  • Final Yield: The described protocol yields approximately 2.7 g of pure this compound from 8.00 kg of starting plant material [7].
Identification and Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic and analytical techniques [7] [5]:

  • Mass Spectrometry (MS): For determining the molecular weight and formula (C30H48O2, Molar mass: 440.712 g·mol⁻¹) [5].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the planar structure and functional groups [5].
  • X-ray Crystallography: Provides definitive confirmation of the three-dimensional molecular structure and stereochemistry [7].

Quantitative Data Summary

Table 1: Mass Balance and Yields for this compound Isolation

Step Description Mass Obtained Yield (%)
1 Starting Plant Material (Fresh Fruits) 8.00 kg 100%
2 Crude Methanolic Extract 349.76 g 4.37%
3 Chloroform Fraction 93.61 g 1.17% (of plant), 26.76% (of extract)
4 Isolated this compound 2.7 g 0.034% (of plant)

Table 2: Pharmacological Activities of this compound

Biological Activity Experimental Model/Findings Significance
Antimicrobial Shows inhibitory effects against bacterial strains like Klebsiella pneumoniae and S. aureus, and antifungal activity [5]. Potential lead for developing new anti-infective agents.
Anti-inflammatory Demonstrated anti-inflammatory potential in in silico, in vitro, and in vivo studies [5]. Could be explored for treating inflammatory disorders.
Muscle Relaxant & Antipyretic Exhibits gastrointestinal motility and muscle relaxation effects, as well as fever-reducing potential [5]. Supports its traditional use for pain and fever.
Neurological Disorders Identified as being used to treat certain neurological conditions [6]. Warrants further investigation into its neuropharmacological effects.

Discussion and Conclusion

This protocol provides a robust and detailed method for isolating this compound from Datura metel fruits with a final yield of 0.034% [7]. The key to success lies in the selective fractionation using chloroform, which effectively concentrates the triterpenoid, followed by careful chromatographic separation and crystallization.

The isolated this compound is a pentacyclic oleanane triterpenoid, whose bioactivities are likely linked to its ketone and hydroxyl functional groups [5]. Its documented pharmacological profile [5] [6] makes it a promising candidate for drug development in areas like infectious diseases, inflammation, and neurology. However, researchers must exercise caution as Datura metel is a known poisonous plant containing toxic tropane alkaloids like scopolamine and atropine [1] [2]. While this protocol isolates a non-alkaloidal compound, working with crude extracts requires proper safety measures.

Future work should focus on:

  • Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for this compound's effects.
  • Pre-clinical Trials: Conducting rigorous in vivo studies to establish efficacy, pharmacokinetics, and safety profiles.
  • Structure-Activity Relationship (SAR): Synthesizing analogs to optimize potency and reduce potential toxicity.

References

Comprehensive Application Notes & Protocols: Isolation and Purification of Daturaolone from Datura Species via Column Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daturaolone

This compound is a pentacyclic oleanane triterpenoid that has garnered significant research interest due to its diverse pharmacological profile and potential therapeutic applications. This secondary metabolite is primarily isolated from various species of the genus Datura (Solanaceae family), particularly D. innoxia, D. metel, and D. stramonium. As a natural product lead compound, this compound represents an important target for purification and characterization in natural product chemistry and drug discovery pipelines. The compound demonstrates promising anti-inflammatory activity through multimodal mechanisms of action, including inhibition of key inflammatory mediators such as NF-κB and nitric oxide production.

Recent studies have revealed that this compound complies with Lipinski's rule of five for drug-likeness, exhibiting favorable physicochemical properties for potential oral bioavailability with a molecular weight of 440.7 g/mol and moderate lipophilicity (MLogP 5.89). Its structural complexity as a triterpenoid necessitates sophisticated purification approaches to obtain high-purity material for biological evaluation. These application notes provide comprehensive protocols for the efficient extraction, purification, and characterization of this compound from natural sources, specifically optimized for researchers and pharmaceutical development professionals working with bioactive natural products.

Table 1: Fundamental Characteristics of this compound

Property Specification Method/Reference
Chemical Class Pentacyclic oleanane triterpenoid [1]
Molecular Formula Not specified in literature -
Molecular Weight 440.7 g/mol [1]
Calculated Log P 5.89 (MLogP) [1]
Bioavailability Score 0.55 [1]
Drug-Likeness Score 0.33 [1]
Primary Natural Sources D. innoxia, D. metel, D. stramonium [2] [3] [1]
Plant Parts with Highest Yield Fruits, leaves, seeds [2] [4]

Plant Material and Extraction Optimization

Plant Material Selection and Preparation

Species identification is a critical first step in the this compound isolation process, with Datura innoxia, Datura metel, and Datura stramonium representing the most reliable sources based on phytochemical screening studies. Research indicates that the geographical location and seasonal variations significantly impact this compound content in plant materials. Quantitative studies have demonstrated that this compound distribution varies considerably across plant tissues, with the highest concentrations typically found in fruits (up to 5.18 ± 0.45 μg/mg dry weight) when collected in August from certain regions, while leaves also contain substantial amounts depending on collection time and location [2]. Proper botanical authentication by a qualified botanist is essential, and voucher specimens should be deposited in herbarium collections for future reference (e.g., specimen number: 2016035 as referenced in one study) [4].

The harvesting period should be optimized based on the plant's phenological stage, with research suggesting collection during months of highest metabolite production (typically June-August for many Datura species). Plant materials should be thoroughly cleaned, air-dried in shaded, well-ventilated areas, and pulverized to a fine powder (20-40 mesh size) using mechanical grinders to maximize surface area for extraction. The resulting plant material should be stored in airtight containers protected from light and moisture until extraction to prevent degradation of bioactive compounds.

Extraction Methods and Optimization

The extraction solvent system is a crucial determinant of this compound yield, with research indicating that ethyl acetate-ethanol (1:1 v/v) delivers optimal results for this compound extraction efficiency [2]. This medium-polarity solvent system effectively solubilizes triterpenoid compounds while extracting fewer highly polar impurities compared to more polar solvent systems. Alternative extraction methods include water decoction for specific applications, particularly when working with D. metel seeds, though this method typically yields lower concentrations of triterpenoids [4].

The maceration process should be performed with a solvent-to-solid ratio of approximately 10:1 (v/w) with continuous agitation for 24 hours at room temperature. Multiple extraction cycles (2-3) are recommended to exhaustively extract the plant material. For larger scale operations, Soxhlet extraction using the same solvent system can improve efficiency and yield. Following extraction, the combined extracts should be filtered through Whatman No. 1 paper and concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of labile compounds.

Table 2: Optimized Extraction Parameters for this compound

Parameter Optimal Condition Alternative Options Impact on Yield
Plant Part Fruits (August collection) Leaves (June collection) Varies by 20-40% seasonally [2]
Extraction Solvent Ethyl acetate:Ethanol (1:1) Methanol, Ethyl acetate, Water Critical - up to 3-fold variation [2]
Extraction Method Maceration (24h) Soxhlet, reflux Maceration preserves thermolabile compounds
Solvent-to-Solid Ratio 10:1 (v/w) 5:1 to 15:1 Higher ratios improve efficiency
Temperature Room temperature (25°C) Up to 40°C Higher temperatures risk degradation
Extraction Cycles 3 × 24 hours 2 × 24 hours 3rd cycle extracts <5% additional material

Chromatographic Purification Protocols

Preliminary Screening and Sample Preparation

Thin-layer chromatography should be employed as a rapid screening method to guide the development of column chromatography separation conditions. For this compound, a solvent system of n-hexane:ethyl acetate (7:3 v/v) has been successfully implemented for TLC analysis, providing adequate separation from closely related compounds such as withametelin [2]. The Rf value for this compound in this system typically ranges between 0.4-0.6, though this should be empirically determined for each specific extract. Visualization can be achieved using vanillin-sulfuric acid reagent followed by heating, which produces characteristic color development for triterpenoids.

For column chromatography sample preparation, two principal methods can be employed:

  • Wet loading: Dissolve the concentrated crude extract in a minimal volume of the initial mobile phase (typically 2-3 mL per gram of extract). This solution is then directly applied to the top of the prepared column.

  • Dry loading: Adsorb the extract onto a small amount of stationary phase (approximately 100 mg silica gel per 10 mg extract) by dissolving in a volatile solvent and evaporating to dryness with constant mixing. The resulting free-flowing powder is then applied to the column, which often provides sharper bands and better separation [5].

Column Chromatography Setup and Procedure

Flash column chromatography using silica gel as the stationary phase represents the most efficient and widely applicable method for this compound purification. The following protocol is optimized for laboratory-scale purification (100-500 mg crude extract):

3.2.1 Column Packing
  • Select an appropriate column size (typically 20-30 mm diameter with length-to-diameter ratio of 10:1 for 100-500 mg sample load).
  • Use silica gel 60 (230-400 mesh) for flash chromatography, with the stationary phase mass approximately 50 times the sample mass (e.g., 10 g silica for 200 mg extract) [5].
  • Prepare a slurry of silica gel in the initial mobile phase (non-polar solvent such as hexane or petroleum ether) and pour into the column, tapping gently to eliminate air bubbles.
  • Apply gentle air pressure using a pipette bulb to compact the stationary phase until a firm bed is achieved [5].
  • Pre-elute the column with 2-3 column volumes of the initial mobile phase to ensure proper equilibration.
3.2.2 Sample Loading and Elution
  • Carefully apply the prepared sample to the top of the column without disturbing the stationary phase surface.
  • Elute the column using a stepwise gradient of increasing polarity, starting with non-polar solvents and systematically increasing polarity based on TLC findings.
  • A typical elution program may begin with 100% n-hexane, followed by n-hexane:ethyl acetate mixtures (95:5, 90:10, 85:15, 80:20, 70:30, 50:50 v/v), and finally pure ethyl acetate or ethyl acetate:methanol mixtures to elute highly polar compounds.
  • Collect fractions of 10-15 mL each (approximately 1-2 column volumes) in test tubes, monitoring by TLC.
  • Combine fractions exhibiting identical TLC profiles (Rf and coloration) to yield purified this compound.

The following workflow diagram illustrates the complete purification process:

G Start Plant Material (Datura species) P1 Drying & Powdering Start->P1 P2 Solvent Extraction (EtOAc:EtOH 1:1) P1->P2 P3 Filtration & Concentration P2->P3 P4 TLC Analysis (Hexane:EtOAc 7:3) P3->P4 P5 Column Packing (Silica gel slurry) P4->P5 P6 Sample Loading (Wet or dry method) P5->P6 P7 Gradient Elution (Hexane to EtOAc) P6->P7 P8 Fraction Collection (10-15 mL/tube) P7->P8 P9 TLC Monitoring P8->P9 P9->P7 Continue elution P10 Fraction Combination P9->P10 Similar Rf End Purified this compound P10->End

Analytical Methods and Characterization

Thin-Layer Chromatography (TLC) Analysis

TLC serves as the primary monitoring tool throughout the purification process. The recommended stationary phase is TLC silica gel 60 F254 pre-coated plates with a thickness of 0.25 mm. The optimized mobile phase for this compound separation is n-hexane:ethyl acetate (7:3 v/v), which provides clear separation from closely related compounds [2]. For improved separation of complex mixtures, alternative solvent systems such as chloroform:methanol (9:1 v/v) or dichloromethane:ethyl acetate (8:2 v/v) can be tested.

Visualization methods include:

  • UV detection at 254 nm and 365 nm for compounds with chromophores
  • Vanillin-sulfuric acid reagent (1% vanillin in ethanol with 10% sulfuric acid) followed by heating at 105°C for 3-5 minutes
  • Phosphomolybdic acid reagent (10% in ethanol) with heating

This compound typically appears as a dark purple or blue spot after vanillin-sulfuric acid treatment with Rf values between 0.4-0.6 in the recommended solvent system, though these values should be confirmed with authentic standards when available.

High-Performance Liquid Chromatography (HPLC) Analysis

For precise quantification and purity assessment, reverse-phase HPLC provides superior resolution and accuracy. The following method has been successfully applied to this compound analysis:

  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Gradient of water (A) and acetonitrile (B)
  • Gradient program: 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 90-50% B
  • Flow rate: 1.0 mL/min
  • Detection: UV-Vis detector at 210-230 nm or diode array detector
  • Injection volume: 10-20 μL of sample (1 mg/mL in methanol)
  • Temperature: Ambient (25°C)

This method has demonstrated excellent linearity (R² > 0.99) for this compound quantification across a concentration range of 10-500 μg/mL [2]. For preparative applications, the method can be scaled to semi-preparative or preparative columns with appropriate adjustment of flow rates and injection volumes.

Structural Characterization Techniques

Complete characterization of purified this compound requires a combination of spectroscopic methods:

  • NMR Spectroscopy: Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) provide comprehensive structural information, particularly for establishing the pentacyclic oleanane skeleton and functional group assignments.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques such as ESI-TOF or LC-QTOF provides accurate mass measurement for molecular formula confirmation. Additionally, tandem mass spectrometry (MS/MS) fragments structural information.

  • Melting Point Determination: Traditional melting point apparatus provides a preliminary purity indicator, though triterpenoids may decompose before melting.

Pharmacological Applications and ADMET Profile

Druglikeness and Pharmacological Potential

This compound exhibits favorable drug-like properties based on in silico predictions and experimental data. The compound complies with Lipinski's rule of five with only one violation (high MLogP), suggesting good potential for oral bioavailability [1]. Its drug-likeness score of 0.33 compares favorably with several marketed drugs, positioning it as a promising lead compound for further development.

Research has demonstrated that this compound possesses significant anti-inflammatory activity through multiple mechanisms, including inhibition of NF-κB with an IC₅₀ of 1.2 ± 0.8 μg/mL and suppression of nitric oxide production with an IC₅₀ of 4.51 ± 0.92 μg/mL [1]. Additionally, the compound exhibits peripheral antinociceptive activity (89.47 ± 9.01% antinociception in models of heat-induced pain) and antidepressant-like effects in tail suspension tests (68 ± 9.22 s reduction in immobility time) [1]. These multifaceted pharmacological activities suggest potential applications in inflammatory disorders, pain management, and depression.

ADMET Profile and Safety Considerations

Comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling provides critical information for therapeutic development:

  • Absorption: this compound demonstrates high gastrointestinal absorption (predicted 96.6%) and moderate Caco-2 cell permeability (34.6 nm/s), supporting good oral bioavailability potential [1].

  • Distribution: The compound shows strong plasma protein binding (100%) with no blood-brain barrier penetration, suggesting limited CNS side effects [1].

  • Metabolism: Hepatic metabolism primarily occurs via cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), with aliphatic hydroxylation identified as the major metabolic pathway [1].

  • Toxicity: this compound demonstrates a low risk of hERG inhibition (reducing cardiotoxicity concerns) and shows no mutagenic or carcinogenic potential in predictive models [1].

The following diagram illustrates this compound's multifaceted anti-inflammatory mechanism:

G D This compound NFkB NF-κB Inhibition IC₅₀ = 1.2 ± 0.8 µg/mL D->NFkB NO NO Production Inhibition IC₅₀ = 4.51 ± 0.92 µg/mL D->NO COX2 COX-2 Interaction D->COX2 LOX 5-LOX Interaction D->LOX PLA2 PLA2 Interaction D->PLA2 Edema Paw Edema Reduction (81.73%) NFkB->Edema Dep Antidepressant Effect 68s reduced immobility NO->Dep Pain Pain Reduction 89.47% antinociception COX2->Pain

Troubleshooting and Technical Notes

Common Purification Challenges
  • Poor separation resolution: This often results from overloading the column or too rapid elution. Solution: Ensure sample-to-stationary phase ratio does not exceed 1:50 and control flow rate to 1-2 mL/min for standard columns.

  • Tailing bands: Typically caused by strong adsorption to silica or dead volumes in the column. Solution: Incorporate 0.1-1% acetic acid or triethylamine in mobile phase to suppress silanol interactions, or ensure proper column packing.

  • Low recovery: May result from irreversible adsorption or compound precipitation. Solution: Pre-wash silica with more polar solvent before use or include a conditioning step with 5-10% ethyl acetate in hexane before sample loading.

  • Inconsistent TLC results: Often due to variations in chamber saturation or solvent evaporation. Solution: Use freshly prepared mobile phases and ensure TLC chamber is properly saturated with filter paper liners.

Scale-Up Considerations

For preparative-scale purification (>1 g crude extract), several modifications to the standard protocol are recommended:

  • Use larger diameter columns (40-60 mm) with length-to-diameter ratios of 5:1 to maintain separation efficiency while increasing capacity
  • Employ flash chromatography systems with adjustable pressure capability (5-50 psi) to maintain optimal flow rates
  • Consider gradient solvent delivery systems for more reproducible elution profiles
  • Implement automated fraction collectors with UV detection for consistent fractionation
  • For industrial-scale applications, centrifugal partition chromatography or preparative HPLC may offer advantages in throughput and purity

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the efficient extraction, purification, and characterization of this compound from Datura species. The optimized methods leverage conventional chromatographic techniques that are accessible to most natural product laboratories while delivering purity levels suitable for pharmacological evaluation. The anti-inflammatory and neuromodulatory activities documented for this compound, combined with its favorable drug-like properties, position this natural triterpenoid as a promising candidate for further drug development efforts.

Future directions may include the development of semi-synthetic analogs to optimize pharmacological activity and ADMET properties, implementation of preparative HPLC methods for highest purity requirements, and application of metabolic engineering approaches to enhance production in plant or microbial systems. The continued investigation of this compound and related triterpenoids from Datura species represents a promising frontier in natural product-based drug discovery.

References

Comprehensive Application Notes and Protocols: Daturaolone in Silico Molecular Docking Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daturaolone

This compound is a pentacyclic oleanane triterpenoid naturally found in various Datura species, including Datura innoxia and Datura stramonium [1]. This compound has gained significant research interest due to its diverse pharmacological activities, particularly its anti-inflammatory potential [2]. The chemical structure of this compound (C₃₀H₄₈O₂) features five rings with a ketone group and a hydroxyl group at specific positions, which are essential for its bioactivities and molecular interactions [1]. With a molecular weight of 440.712 g·mol⁻¹, this compound complies with Lipinski's rule of five with a bioavailability score of 0.55 and a drug-likeliness score of 0.33, indicating its potential as an oral drug candidate [2].

Recent studies have revealed that this compound exhibits multi-target mechanisms against various inflammatory mediators, including nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase, and phospholipase A2 [2]. Its anti-inflammatory properties have been demonstrated through in silico, in vitro, and in vivo models, showing significant inhibition of NF-κB and nitric oxide production with IC₅₀ values of 1.2 ± 0.8 and 4.51 ± 0.92 μg/mL, respectively [2]. Additionally, this compound has shown promising in vivo activity, reducing inflammatory paw edema by 81.73 ± 3.16% and exhibiting significant antinociceptive effects [2]. These findings position this compound as a compelling candidate for structure-based drug design through molecular docking studies.

Molecular Docking Fundamentals

Theoretical Background

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to its target (receptor), enabling researchers to characterize the binding behavior and affinity of the ligand-receptor complex [3]. As a structure-based virtual screening method, docking applies scoring functions to estimate the fitness of each ligand against the binding site of the macromolecular receptor, helping to identify ligands with the highest binding affinity [3]. The technique is particularly valuable in early drug discovery for hit identification and lead optimization, as it allows rapid screening of large compound libraries against therapeutic targets before committing to expensive and time-consuming experimental assays [4].

The docking process involves two main components: pose prediction (determining the ligand's binding geometry) and scoring (estimating the binding affinity) [4]. Successful docking depends on properly addressing several challenges, including protein flexibility, solvation effects, and accurate scoring function development [4]. For natural products like this compound, docking studies provide crucial insights into the molecular interactions responsible for their observed biological activities, enabling researchers to understand their multi-target mechanisms and potential therapeutic applications [2].

Relevance to this compound Research

For this compound, molecular docking has been instrumental in elucidating its anti-inflammatory mechanisms by revealing its binding interactions with key inflammatory mediators [2]. Docking studies have shown that this compound forms hydrogen bond interactions with NF-κB, COX-2, 5-lipoxygenase, phospholipase A2, and other molecular targets involved in inflammation pathways [2]. These computational findings correlate well with experimental results, providing a structural basis for understanding this compound's multi-target anti-inflammatory activity and supporting its further development as a therapeutic agent [2].

Table 1: Key Molecular Targets of this compound Identified Through Docking Studies

Target Protein Biological Role Type of Interaction Reported IC₅₀/Inhibition
NF-κB Transcription factor regulating inflammation H-bonding 1.2 ± 0.8 μg/mL [2]
COX-2 Inflammatory prostaglandin synthesis H-bonding Significant inhibition [2]
5-Lipoxygenase Leukotriene synthesis H-bonding Significant inhibition [2]
Phospholipase A2 Arachidonic acid release H-bonding Significant inhibition [2]
COX-1 Constitutional cyclooxygenase Not specified Inhibitory activity [5]

Computational Protocols

Preliminary Preparation Steps

Before initiating docking calculations, proper preparation of both ligand and receptor is crucial for obtaining reliable results. For this compound, the first step involves retrieving or drawing the chemical structure, typically available in canonical SMILES format or as a 2D structure from databases like ChemSpider [1]. The structure should then be subjected to geometry optimization using computational chemistry software to ensure proper bond lengths, angles, and torsions [6]. Since many docking programs require 3D structures, conformer generation is essential to sample the compound's conformational space [6]. Commercial conformer generators like OMEGA and ConfGen have shown high performance in benchmarking studies, closely followed by freely available tools such as RDKit's implementation of the distance geometry algorithm [6].

Protein preparation begins with retrieving the 3D structure of the target from the Protein Data Bank (PDB), with careful selection of the appropriate structure based on resolution, completeness, and relevance to the biological question [6]. The structure should be carefully inspected using visualization software like VHELIBS to validate the reliability of the binding site coordinates and the co-crystallized ligand [6]. Protein cleaning involves removing water molecules and heteroatoms not involved in binding, adding missing hydrogen atoms, and assigning proper protonation states to amino acid residues at biological pH [4]. For docking calculations, the binding site must be defined, typically using the coordinates of a native ligand or through binding site prediction tools [4].

Molecular Docking Workflow

The following workflow diagram illustrates the comprehensive protocol for performing molecular docking studies with this compound:

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Execution cluster_analysis Results Analysis Start Start Docking Study L1 Retrieve this compound Structure (C30H48O2, MW: 440.7) Start->L1 P1 Retrieve Protein Structure (PDB Database) Start->P1 L2 Generate 3D Conformers (OMEGA, RDKit) L1->L2 L3 Energy Minimization (MMFF94, GAFF) L2->L3 L4 Assign Partial Charges (Gasteiger, AM1-BCC) L3->L4 D1 Grid Generation (Around Binding Site) L4->D1 P2 Remove Water Molecules and Heteroatoms P1->P2 P3 Add Hydrogen Atoms and Assign Protonation P2->P3 P4 Define Binding Site (Native Ligand, FTMap) P3->P4 P4->D1 D2 Select Search Algorithm (LGA, Genetic Algorithm) D1->D2 D3 Run Docking Simulation (DOCK3.7, AutoDock Vina) D2->D3 D4 Pose Clustering and Scoring Analysis D3->D4 A1 Analyze Binding Poses (H-bonds, Hydrophobic, π-effects) D4->A1 A2 Calculate Binding Affinity (Scoring Functions) A1->A2 A3 Compare with Known Actives (Enrichment Analysis) A2->A3 A4 Select for Experimental Validation A3->A4

The docking workflow employs the Lamarckian genetic algorithm (LGA), which combines genetic algorithm-based global search with local optimization to efficiently explore the conformational space of the ligand-receptor complex [7]. For each docking run, multiple parameters must be optimized, including grid resolution (typically 0.3-0.5 Å), number of runs (usually 50-100 to ensure adequate sampling), and population size (150-250 individuals) [7] [4]. The scoring function evaluates various energy terms, including van der Waals interactions, electrostatic complementarity, desolvation penalties, and hydrogen bonding, to rank the generated poses [4].

Post-Docking Analysis and Validation

Following docking simulations, systematic analysis of the results is essential for identifying promising binding modes. The first step involves clustering similar conformations based on root-mean-square deviation (RMSD) values to identify representative poses [7]. Each cluster should be evaluated based on binding energy scores and interaction patterns with key residues in the binding pocket [4]. For this compound, particular attention should be paid to hydrogen bond interactions involving its ketone and hydroxyl groups, as these have been shown to be critical for binding to inflammatory targets like NF-κB and COX-2 [2].

Validation of docking protocols is crucial before proceeding with large-scale virtual screening. This involves performing retrospective docking studies with known active compounds and decoys to calculate enrichment factors and ensure the method can reliably distinguish true binders from non-binders [3] [4]. Additional controls include redocking native ligands to calculate RMSD values between predicted and crystallographic poses (with values <2.0 Å generally considered successful) and consensus scoring using multiple scoring functions to improve hit identification reliability [4].

Table 2: Recommended Docking Parameters for this compound Studies

Parameter Recommended Setting Alternative Options Rationale
Search Algorithm Lamarckian Genetic Algorithm (LGA) Genetic Algorithm (GA), Monte Carlo LGA combines global search with local optimization [7]
Number of Runs 100 50-200 Balance between computational cost and sampling completeness [4]
Population Size 250 150-300 Adequate genetic diversity for conformational search [7]
Energy Evaluations 25,000,000 10,000,000-50,000,000 Sufficient for convergence of binding energy calculations [4]
Grid Resolution 0.375 Å 0.3-0.5 Å Balance between precision and computational demand [4]
Cluster Tolerance 2.0 Å RMSD 1.0-2.5 Å RMSD Standard for identifying structurally distinct conformations [7]

Experimental Validation

Correlating Computational with Experimental Results

While in silico predictions provide valuable insights, experimental validation is essential to confirm the biological relevance of docking results. For this compound, multiple studies have demonstrated good correlation between computational predictions and experimental observations. Docking studies predicted strong binding interactions with inflammatory targets, which aligned with in vitro results showing significant inhibition of NF-κB and nitric oxide production with IC₅₀ values of 1.2 ± 0.8 and 4.51 ± 0.92 μg/mL, respectively [2]. Additionally, this compound exhibited dose-dependent anti-inflammatory activity in carrageenan-induced mouse paw edema models (ED₅₀ = 10.1 mg/kg) and acetic acid-induced writhing responses (ED₅₀ = 13.8 mg/kg) [5].

The multi-target nature of this compound predicted by docking studies was further supported by its diverse pharmacological profile, including significant effects on heat-induced pain (89.47 ± 9.01% antinociception) and stress-induced depression (68 ± 9.22 s immobility time in tail suspension test) [2]. These correlations between predicted molecular interactions and observed biological activities strengthen the validity of the docking protocols and provide confidence for future structure-based drug design efforts with this compound and related triterpenoids.

ADMET Profiling and Drug-Likeness

Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for evaluating the therapeutic potential of hit compounds identified through docking studies. For this compound, in silico ADMET predictions using tools like PreADMET and SwissADME reveal a promising profile with high gastrointestinal absorption (96.6%), strong plasma protein binding (100%), and moderate Caco-2 cell permeability (34.6 nm/s) [2]. Importantly, this compound is predicted to not penetrate the blood-brain barrier, potentially reducing the risk of central nervous system side effects [2].

Metabolism predictions indicate this compound undergoes primarily Phase I transformations, with aliphatic hydroxylation as the major metabolic reaction, along with alkyl dehydrogenation, alcohol oxidation, and deformylation [2]. Toxicity assessments suggest low hERG inhibition risk (reducing cardiotoxicity concerns), non-mutagenicity in Ames tests, and non-carcinogenicity [2]. These favorable ADMET properties, combined with its drug-like physicochemical characteristics, position this compound as a promising lead compound worthy of further investigation.

Applications and Future Directions

Therapeutic Applications

The integration of molecular docking studies with experimental validation has revealed several promising therapeutic applications for this compound. Its anti-inflammatory properties make it a compelling candidate for treating various inflammatory disorders, including arthritis, inflammatory bowel disease, and neuroinflammation [2]. The multi-target mechanism of this compound, simultaneously modulating NF-κB, COX-2, 5-lipoxygenase, and phospholipase A2, may provide advantages over single-target anti-inflammatory drugs by potentially offering enhanced efficacy and reduced side effects [2].

Additionally, this compound's demonstrated antinociceptive effects suggest potential applications in pain management, particularly for inflammatory pain conditions [2] [5]. Its effects on stress-induced depression in animal models also indicate possible CNS-related applications, despite its predicted limited blood-brain barrier penetration [2]. The antifungal and antibacterial activities of this compound further expand its potential therapeutic utility, particularly in managing infections with resistant microorganisms [1].

Future Research Directions

Several promising research directions emerge from the current understanding of this compound's molecular interactions and biological activities. First, structure-activity relationship (SAR) studies through systematic modification of this compound's functional groups could identify more potent analogs with improved binding affinity and selectivity for specific inflammatory targets [6]. Second, advanced molecular dynamics simulations could provide insights into the stability and dynamics of this compound-protein complexes, offering information beyond static docking poses [3].

The development of This compound derivatives with improved pharmacokinetic properties represents another valuable research direction. This could include modifications to enhance solubility, reduce metabolism, or fine-tune target selectivity [2]. Additionally, combination therapy approaches exploring this compound with existing anti-inflammatory drugs could reveal synergistic effects allowing for lower doses and reduced side effects [2]. Finally, expanding virtual screening efforts to include this compound-like compounds from larger chemical databases could identify novel triterpenoid scaffolds with similar multi-target anti-inflammatory profiles [4].

Conclusion

Molecular docking studies have been instrumental in elucidating the molecular mechanisms underlying this compound's diverse pharmacological activities, particularly its anti-inflammatory effects. The protocols outlined in this document provide a comprehensive framework for conducting rigorous docking studies with this compound and similar natural products, from initial preparation steps through experimental validation. The correlation between computational predictions and experimental results for this compound underscores the value of structure-based approaches in natural product drug discovery.

As virtual screening methodologies continue to advance, incorporating more sophisticated treatment of flexibility, solvation effects, and machine learning-based scoring functions, the accuracy and predictive power of docking studies for compounds like this compound will further improve [4] [6]. These computational approaches, combined with careful experimental validation, will accelerate the development of this compound and related triterpenoids as potential therapeutic agents for inflammatory conditions and other diseases.

References

Comprehensive ADMET Application Notes and Protocols for Daturaolone: Focus on Gastrointestinal Absorption Prediction

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Daturaolone, a pentacyclic oleanane triterpenoid isolated from various Datura species, has demonstrated significant anti-inflammatory potential through multimodal mechanisms including NF-κB inhibition and arachidonic acid pathway modulation. Comprehensive ADMET profiling reveals favorable drug-like properties with high predicted gastrointestinal absorption (96.6%) and Caco-2 cell permeability (34.6 nm/s), positioning it as a promising candidate for further drug development. These application notes provide detailed protocols for experimental validation of this compound's ADMET properties, with particular emphasis on gastrointestinal absorption assessment methodologies applicable to natural product drug discovery pipelines.

Introduction to this compound and Its Pharmaceutical Potential

This compound is a pentacyclic triterpenoid naturally occurring in various Datura species, including Datura innoxia Mill., Datura metel, and Datura stramonium [1] [2] [3]. With a molecular weight of 440.7 g/mol and favorable physicochemical properties, this compound has demonstrated impressive multi-target anti-inflammatory activity through inhibition of key inflammatory mediators including NF-κB, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) [1]. The compound complies with Lipinski's rule of five with a drug-likeliness score of 0.33, outperforming several marketed drugs including valproic acid and cisplatin in silico assessments [1].

Recent research has illuminated this compound's therapeutic potential extending beyond inflammation to include antinociceptive and antidepressant-like effects in vivo models. Specifically, this compound significantly reduced inflammatory paw edema (81.73 ± 3.16%), produced substantial antinociception (89.47 ± 9.01%), and reduced immobility time in the tail suspension test (68 ± 9.22 seconds) [1]. These multifaceted pharmacological activities, combined with its natural product origin, make this compound an attractive candidate for further development as a therapeutic agent for inflammatory disorders and related conditions.

Comprehensive ADMET Profile of this compound

Quantitative ADMET Properties Summary

Table 1: Comprehensive ADMET properties of this compound predicted using in silico approaches

Property Category Specific Parameter Predicted Value/Profile Prediction Method
Drug-likeliness Lipinski's Rule Compliance 3/4 rules (MW: 440.7, MLogP: 5.89) Molsoft [1]
Bioavailability Score 0.55 SwissADME [1]
Drug-likeliness Score 0.33 Molsoft [1]
Absorption Gastrointestinal Absorption (GI abs) High: 96.6% PreADMET [1]
Caco-2 Permeability 34.6 nm/s PreADMET [1]
P-glycoprotein Substrate No SwissADME [1]
Distribution Plasma Protein Binding (PPB) 100% PreADMET [1]
Blood-Brain Barrier Penetration No SwissADME [1]
Metabolism CYP Isoform Inhibition CYP1A2, CYP2C19, CYP3A4 PreADMET [1]
Major Metabolic Reactions Aliphatic hydroxylation, alkyl dehydrogenation, alcohol oxidation PreADMET [1]
Toxicity hERG Inhibition Risk Low PreADMET [1]
Ames Test Non-mutagenic PreADMET [1]
Carcinogenicity (Mouse/Rat) No PreADMET [1]
Critical Property Analysis

Gastrointestinal absorption represents one of this compound's most favorable ADMET attributes, with high predicted absorption (96.6%) and moderate Caco-2 cell permeability (34.6 nm/s) [1]. These values suggest this compound would likely demonstrate adequate oral bioavailability in humans, though its complete plasma protein binding may influence free fraction availability. The absence of P-glycoprotein interaction further supports favorable intestinal absorption, as this efflux transporter would not limit its systemic availability [1].

This compound's metabolic profile indicates predominant Phase I transformations, particularly aliphatic hydroxylation, which generally increases hydrophilicity and promotes renal elimination [1]. The compound's interaction with multiple CYP isoforms (CYP1A2, CYP2C19, CYP3A4) suggests potential for drug-drug interactions in clinical settings, necessitating careful co-administration with substrates of these enzymes [1]. The low hERG inhibition risk predicts minimal cardiotoxicity concerns, a significant advantage over many anti-inflammatory drugs with cardiovascular risks [1].

Experimental Protocols

In Silico ADMET Prediction Protocol

Protocol 1: Comprehensive In Silico ADMET Profiling

Purpose: To predict absorption, distribution, metabolism, excretion, and toxicity properties of this compound using computational approaches.

Software Requirements: PreADMET, SwissADME, Molsoft, or equivalent ADMET prediction platforms.

Methodology:

  • Compound Preparation

    • Obtain this compound structure (CID: 122859) from PubChem database in SDF or SMILES format
    • Perform geometry optimization using molecular mechanics force fields (MMFF94)
    • Verify structural integrity through energy minimization
  • Drug-likeliness Assessment

    • Apply Lipinski's Rule of Five filters (MW, LogP, HBD, HBA)
    • Calculate polar surface area (TPSA: 37.3 Ų) and rotatable bond count (0)
    • Determine drug-likeliness score using Molsoft algorithm
  • Absorption Parameters

    • Predict gastrointestinal absorption using SwissADME GI absorption model
    • Calculate Caco-2 permeability using PreADMET Bayesian model
    • Assess P-glycoprotein substrate potential
  • Distribution Properties

    • Calculate plasma protein binding using PreADMET plasma protein binding model
    • Predict blood-brain barrier penetration using SwissADME BBB model
  • Metabolism Prediction

    • Identify cytochrome P450 isoforms involved using PreADMET CYP inhibition module
    • Predict major metabolic pathways and metabolites
  • Toxicity Assessment

    • Evaluate hERG channel inhibition using PreADMET cardiotoxicity module
    • Predict mutagenicity via Ames test simulation
    • Assess carcinogenicity potential in rodent models

Expected Output: Quantitative ADMET parameter predictions as summarized in Table 1.

In Vitro Absorption Validation Protocol

Protocol 2: Caco-2 Permeability Assay for Gastrointestinal Absorption Prediction

Purpose: To experimentally determine this compound's intestinal permeability using Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells (HTB-37, ATCC)
  • Transwell plates (12-well, 1.12 cm² surface area, 0.4 µm pore size)
  • HBSS (Hanks' Balanced Salt Solution) with 10 mM HEPES, pH 7.4
  • This compound reference standard (purity >95%)
  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture and Differentiation

    • Maintain Caco-2 cells in DMEM with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO₂
    • Seed cells at density of 1×10⁵ cells/cm² on Transwell filters
    • Culture for 21-28 days with medium changes every 2-3 days
    • Monitor transepithelial electrical resistance (TEER) using volt-ohm meter; accept monolayers with TEER >400 Ω·cm²
  • Transport Studies

    • Prepare this compound solution (10 µM) in transport buffer (HBSS-HEPES, pH 7.4)
    • Wash cell monolayers twice with pre-warmed transport buffer
    • Add this compound solution to donor compartment (apical for A-B transport, basal for B-A transport)
    • Collect samples from receiver compartment at 0, 30, 60, 90, and 120 minutes
    • Replace with fresh buffer after each sampling
  • Sample Analysis

    • Quantify this compound concentration using validated LC-MS/MS method
    • Chromatographic conditions: C18 column (2.1×50 mm, 1.8 µm), mobile phase A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile, gradient elution
    • Mass detection: ESI positive mode, MRM transition 441.4→423.4
  • Data Analysis

    • Calculate apparent permeability (Papp) = (dQ/dt)/(A×C₀)
    • Where dQ/dt is transport rate, A is membrane area, C₀ is initial donor concentration
    • Determine efflux ratio = Papp(B-A)/Papp(A-B)

Acceptance Criteria: Reference compounds should show Papp values consistent with literature (e.g., propranolol >10×10⁻⁶ cm/s, atenolol <1×10⁻⁶ cm/s). Efflux ratio >2 suggests active transport.

Pathway Diagrams and Mechanisms

This compound's Multi-Target Anti-Inflammatory Mechanism

G This compound Multi-Target Anti-Inflammatory Mechanism This compound This compound NFkB NF-κB Pathway Inhibition This compound->NFkB Direct Interaction IC₅₀ = 1.2 ± 0.8 µg/mL COX2 COX-2 Enzyme Inhibition This compound->COX2 Molecular Docking Confirmed LOX 5-LOX Enzyme Inhibition This compound->LOX Molecular Docking Confirmed PLA2 PLA2 Inhibition This compound->PLA2 Molecular Docking Confirmed NO Nitric Oxide Production Inhibition This compound->NO Significant Inhibition IC₅₀ = 4.51 ± 0.92 µg/mL InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines Downregulation Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Decreased Production Leukotrienes Leukotrienes LOX->Leukotrienes Decreased Synthesis ArachidonicAcid Arachidonic Acid Release PLA2->ArachidonicAcid Reduced Release Vasodilation Vasodilation & Edema NO->Vasodilation Attenuated Pain Pain Reduction (Antinociception) Prostaglandins->Pain Inflammation Inflammation Resolution Leukotrienes->Inflammation ArachidonicAcid->Inflammation InflammatoryCytokines->Inflammation Edema Edema Reduction Vasodilation->Edema

Diagram 1: this compound's multi-target anti-inflammatory mechanism. The compound simultaneously inhibits multiple inflammatory pathways, explaining its efficacy in reducing inflammation, pain, and edema in vivo models [1].

ADMET Prediction Workflow for Natural Products

G ADMET Prediction Workflow for Natural Products Start Natural Product Identification Structure Chemical Structure Preparation & Optimization Start->Structure Druglikeness Drug-likeliness Screening (Lipinski, Veber, Ghose Rules) Structure->Druglikeness Absorption Absorption Prediction (GI Absorption, Caco-2, P-gp) Druglikeness->Absorption Pass Decision Compound Prioritization & Lead Optimization Druglikeness->Decision Fail Distribution Distribution Prediction (PPB, BBB Penetration) Absorption->Distribution Favorable GI Absorption Absorption->Decision Poor Absorption Metabolism Metabolism Prediction (CYP Isoforms, Metabolites) Distribution->Metabolism Toxicity Toxicity Assessment (hERG, Ames, Carcinogenicity) Metabolism->Toxicity Validation Experimental Validation (In Vitro/In Vivo Models) Toxicity->Validation Low Risk Profile Toxicity->Decision High Risk Validation->Decision

Diagram 2: Comprehensive ADMET prediction workflow for natural products like this compound. This systematic approach enables efficient prioritization of promising candidates before resource-intensive experimental validation [1] [4].

Discussion and Future Perspectives

The ADMET profile of this compound presents a compelling case for its continued development as a therapeutic agent. Its high gastrointestinal absorption prediction aligns favorably with established oral drugs, while its multi-target anti-inflammatory activity addresses a key limitation of current single-target approaches. The lack of blood-brain barrier penetration may represent a therapeutic advantage by minimizing potential central nervous system side effects [1].

The transition from single-endpoint predictions to multi-endpoint joint modeling represents an emerging trend in computational ADMET that could be particularly beneficial for complex natural products like this compound [4]. Additionally, network toxicology approaches that evaluate the safety of traditional medicines provide valuable frameworks for understanding this compound's potential effects within complex biological systems [4].

Conclusion

This compound demonstrates favorable ADMET properties supportive of continued pharmaceutical development, with particularly strong gastrointestinal absorption characteristics that suggest good oral bioavailability. The provided protocols enable comprehensive evaluation of its drug-like properties, from initial in silico predictions to experimental validations. Researchers should prioritize experimental verification of the predicted high absorption and extensive plasma protein binding, while exploring structural modifications to optimize its profile. This compound represents a promising natural product lead compound with balanced efficacy and ADMET characteristics worthy of advancement in the drug development pipeline.

References

Daturaolone Plasma Protein Binding Prediction: Application Notes and Experimental Protocols for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Daturaolone, a pentacyclic oleanane triterpenoid isolated from Datura innoxia Mill., has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties and multi-target mechanism of action. In drug discovery and development, plasma protein binding (PPB) represents a critical pharmacokinetic parameter that significantly influences drug distribution, free concentration at target sites, metabolism, and elimination kinetics. According to the free drug hypothesis, only the unbound drug fraction is biologically active and available for pharmacological activity, membrane crossing, and interaction with molecular targets. Consequently, comprehensive characterization of PPB is essential for lead optimization, dose prediction, and safety assessment in preclinical development. These application notes provide a structured framework for predicting, measuring, and interpreting the plasma protein binding properties of this compound, integrating in silico predictions with experimental validation methodologies to support its development as a therapeutic agent for inflammatory disorders.

Computational PPB Prediction and ADMET Profile

In Silico Prediction of this compound PPB

In silico predictions using PreADMET and SwissADME tools consistently indicate that this compound exhibits strong plasma protein binding with a predicted binding rate of 100% [1]. This extensive binding characteristic aligns with the compound's moderate lipophilicity (consensus LogP~6.34) and molecular properties. The predicted PPB profile suggests this compound may have prolonged circulation time in plasma, which could potentially enhance its exposure to inflammatory sites while simultaneously reducing its free concentration available for therapeutic activity. According to fundamental principles of pharmacokinetics, compounds with high PPB (>90%) typically demonstrate limited tissue distribution, slower elimination rates, and increased potential for drug-drug interactions through protein binding displacement mechanisms [2]. These characteristics must be carefully considered during lead optimization to balance optimal pharmacokinetic properties with therapeutic efficacy.

Comprehensive ADMET Profile

Beyond PPB predictions, this compound exhibits a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile based on computational assessments [1]. The compound demonstrates high gastrointestinal absorption (predicted 96.6%) with moderate Caco-2 cell permeability (34.6 nm/s), supporting its potential for oral administration. Distribution predictions indicate no blood-brain barrier penetration, potentially reducing the risk of central nervous system-related side effects. Metabolism predictions primarily involve cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), with aliphatic hydroxylation identified as the major metabolic reaction. Toxicity assessment reveals low hERG inhibition risk (reducing cardiotoxicity concerns), non-mutagenicity in Ames tests, and non-carcinogenicity in rodent models [1].

Table 1: Comprehensive ADMET Profile of this compound

Parameter Prediction Method/Tool Significance
Plasma Protein Binding 100% (strong binding) PreADMET Prolonged circulation, potential drug interactions
GI Absorption High (96.6%) SwissADME Suitable for oral administration
Caco-2 Permeability 34.6 nm/s (moderate) SwissADME Moderate intestinal permeability
BBB Penetration No SwissADME Reduced CNS side effects
CYP Inhibition CYP1A2, CYP2C19, CYP3A4 PreADMET Potential metabolic interactions
hERG Inhibition Low risk PreADMET Reduced cardiotoxicity concern
Ames Test Non-mutagen PreADMET Favorable genotoxicity profile
Carcinogenicity Negative (mouse, rat) PreADMET Reduced carcinogenicity concern
Molecular Docking and Target Engagement

Molecular docking studies provide mechanistic insights into this compound's polypharmacology and potential interactions with plasma proteins. This compound demonstrates favorable binding interactions with key inflammatory mediators through hydrogen bonding and hydrophobic interactions [1]. Specifically, this compound exhibits high binding affinity for nuclear factor kappa B (NF-κB), a master regulator of inflammation, as well as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. Additionally, docking simulations show interactions with phospholipase A2 (PLA2), serotonin transporter, dopamine receptor D1, and 5-hydroxy tryptamine receptors [1], suggesting a multi-target mechanism of action that extends beyond its anti-inflammatory properties to potential analgesic and antidepressant effects.

Experimental Protocols

In Silico PPB Prediction Protocol

In silico prediction of plasma protein binding serves as an efficient first step for prioritizing compounds during early discovery phases. The following protocol outlines a standardized approach for PPB prediction of triterpenoids like this compound:

  • Step 1: Compound Preparation - Generate a 3D molecular structure of this compound (molecular formula: C~30~H~48~O~3~; molecular weight: 440.7 g/mol) in SDF, MOL2, or PDB format. Ensure proper geometry optimization and energy minimization using molecular mechanics force fields [3].

  • Step 2: Descriptor Calculation - Compute relevant molecular descriptors including lipophilicity (LogP), topological polar surface area (TPSA), molecular volume, hydrogen bond donors/acceptors, and rotatable bonds using tools like SwissADME or MOE [1].

  • Step 3: PPB Prediction - Utilize multiple prediction algorithms to enhance reliability:

    • SwissADME (http://www.swissadme.ch/) for BOILED-Egg model visualization and GI absorption prediction
    • PreADMET (https://preadmet.bmdrc.kr/) for quantitative PPB percentage prediction
    • MolGrad (GPL-3.0 license) for explainable AI-based PPB prediction using message-passing graph neural networks [4]
  • Step 4: Results Interpretation - Classify compounds as low (<90%), moderate (90-95%), or high (>95%) plasma protein binding based on consensus predictions. This compound consistently predicts as high PPB (100%) across multiple algorithms [1].

In Vitro PPB Determination Protocol

Experimental validation of PPB predictions is essential for lead optimization and candidate selection. The following protocol details the gold standard method for determining this compound PPB:

  • Principle: Equilibrium dialysis separates protein-bound and free drug fractions through a semi-permeable membrane based on molecular size differences, allowing quantification of free drug concentration [2].

  • Materials Preparation:

    • Human plasma (commercially sourced, heparin or EDTA-treated)
    • This compound stock solution (1 mM in DMSO)
    • Dialysis membrane with 12-14 kDa molecular weight cut-off
    • Phosphate buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
    • 96-well equilibrium dialysis device
    • LC-MS/MS system for quantitative analysis
  • Procedure:

    • Plasma Spiking: Spike this compound into human plasma at 1-5 µM final concentration (DMSO <0.5%) [5].
    • Dialysis Assembly: Load 150 µL of spiked plasma into donor chamber and 150 µL of buffer into receiver chamber.
    • Equilibration: Incubate at 37°C with gentle shaking (100 rpm) for 6 hours to reach equilibrium [5].
    • Sample Collection: Collect 50 µL aliquots from both plasma and buffer chambers post-incubation.
    • Protein Precipitation: Add 300 µL of acetonitrile containing internal standard to all samples.
    • LC-MS/MS Analysis: Quantify this compound concentrations using validated LC-MS/MS methods.
  • Calculations:

    • Fraction unbound (f~u~) = Concentration~buffer~ / Concentration~plasma~
    • Fraction bound (f~b~) = 1 - f~u~
    • % PPB = f~b~ × 100
Complementary Assay Protocols
3.3.1 NF-κB Inhibition Assay

This compound demonstrates potent NF-κB inhibition with an IC~50~ of 1.2 ± 0.8 µg/mL [1]. The experimental protocol involves:

  • Cell Culture: THP-1 monocytes or primary human lymphocytes maintained in RPMI-1640 with 10% FBS.
  • Cell Treatment: Incubate cells with this compound (0.1-20 µg/mL) for 2 hours prior to LPS stimulation (1 µg/mL, 4 hours).
  • NF-κB Measurement: Quantify NF-κB activation using electrophoretic mobility shift assay (EMSA) or luciferase reporter gene assay.
  • Data Analysis: Calculate percentage inhibition relative to LPS-stimulated controls and determine IC~50~ values using non-linear regression [1].
3.3.2 Nitric Oxide Production Inhibition

This compound significantly inhibits nitric oxide production in macrophages with an IC~50~ of 4.51 ± 0.92 µg/mL [1]:

  • Macrophage Culture: RAW 264.7 cells seeded in 96-well plates (1×10^5^ cells/well).
  • Treatment: Pre-treat cells with this compound (1-20 µg/mL) for 1 hour before LPS stimulation (100 ng/mL, 24 hours).
  • NO Measurement: Collect culture supernatants and measure nitrite accumulation using Griess reagent.
  • Calculation: Determine nitrite concentration from sodium nitrite standard curve and calculate percentage inhibition [1].

Data Interpretation and Therapeutic Implications

Correlation Between PPB and Pharmacological Effects

The high plasma protein binding of this compound (predicted 100%) has significant implications for its pharmacological activity and dosing considerations. Despite extensive PPB, in vivo studies demonstrate that this compound produces substantial anti-inflammatory effects, reducing paw edema by 81.73 ± 3.16% in carrageenan-induced inflammation models [1]. This apparent paradox can be explained by the dynamic equilibrium between bound and free drug fractions, where the free fraction continuously replenishes as drug molecules dissociate from plasma proteins. The strong PPB likely contributes to this compound's prolonged half-life and sustained exposure to inflammatory sites, potentially enhancing its therapeutic efficacy despite reducing immediately available free fraction. Additionally, this compound's multi-target mechanism engaging NF-κB, COX-2, 5-LOX, and PLA2 [1] may compensate for reduced free fraction through synergistic pharmacological effects.

Analgesic and Antidepressant Effects

Beyond its anti-inflammatory properties, this compound demonstrates significant peripheral and central pharmacological effects that correlate with its PPB and distribution characteristics. In heat-induced pain models, this compound exhibits potent antinociception (89.47 ± 9.01%), while in stress-induced depression models, it significantly reduces immobility time (68 ± 9.22 s) in the tail suspension test [1]. These effects are particularly noteworthy given this compound's predicted lack of blood-brain barrier penetration [1], suggesting that its central activities may be mediated through peripheral mechanisms or minimal BBB crossing that nonetheless produces significant effects. The compound's interactions with serotonin and dopamine systems identified in molecular docking studies provide a plausible mechanism for its antidepressant-like activity, potentially involving peripheral immunomodulatory effects that influence central nervous system function through cytokine signaling.

Table 2: Experimental Pharmacological Profile of this compound

Pharmacological Activity Experimental Model Result Significance
Anti-inflammatory Carrageenan-induced paw edema 81.73 ± 3.16% reduction Potent in vivo anti-inflammatory activity
Analgesic Heat-induced pain 89.47 ± 9.01% antinociception Significant peripheral pain reduction
Antidepressant Tail suspension test 68 ± 9.22 s immobility time Reduced depression-like behavior
NF-κB Inhibition In vitro assay IC~50~: 1.2 ± 0.8 µg/mL Modulation of key inflammatory pathway
NO Production Inhibition Macrophage assay IC~50~: 4.51 ± 0.92 µg/mL Reduction of inflammatory mediator
Cytotoxicity (Normal cells) Lymphocyte viability IC~50~: >20 µg/mL Favorable safety window for normal cells
Cytotoxicity (Cancer cells) Huh7.5 hepatoma IC~50~: 17.32 ± 1.43 µg/mL Selective cytotoxicity against cancer cells

Research Applications and Integration

Strategic Implementation in Drug Development

Integrating PPB assessment early in the drug discovery workflow for natural products like this compound enables evidence-based lead optimization and candidate selection. Researchers should adopt the following strategic approach:

  • Hit-to-Lead Stage: Implement rapid in silico PPB screening of natural product libraries to prioritize compounds with favorable binding characteristics, using tools like SwissADME and MolGrad [4]. This compound's drug-likeness score of 0.33 surpasses several marketed drugs, supporting its prioritization [1].

  • Lead Optimization: Employ medium-throughput equilibrium dialysis to experimentally verify PPB predictions for lead compounds. Use structure-activity relationship (SAR) analysis to modulate PPB through targeted chemical modifications while maintaining target engagement.

  • Candidate Selection: Conduct comprehensive PPB studies across species (human, rat, mouse) to facilitate translational extrapolation from preclinical models to human predictions. This compound's consistent high PPB across prediction platforms supports its progression as a development candidate.

Integrated Pharmacokinetic-Pharmacodynamic Assessment

The relationship between this compound's extensive PPB and its in vivo efficacy highlights the importance of integrated PK-PD assessment. Researchers should:

  • Determine unbound drug concentrations in plasma and inflammatory tissues using microdialysis or other sampling techniques.
  • Establish exposure-response relationships based on free rather than total drug concentrations to better predict human efficacious doses.
  • Investigate potential saturable binding at therapeutic concentrations, as high-affinity binding sites may become saturated at higher doses, altering free fraction.
  • Evaluate concentration-time profiles of both total and free drug to understand the kinetics of the binding equilibrium and its impact on efficacy duration.

The following diagram illustrates the integrated experimental workflow for PPB assessment and its relationship to pharmacological activity:

G Start Compound Identification InSilico In Silico PPB Prediction Start->InSilico Molecular Structure InVitro In Vitro PPB Validation InSilico->InVitro PPB Prediction PK Pharmacokinetic Studies InVitro->PK Experimental f_u PD Pharmacodynamic Assessment PK->PD Free Drug Concentration Integration Integrated PK-PD Modeling PD->Integration Efficacy Data Decision Development Decision Integration->Decision PK-PD Model

Conclusion

This compound represents a promising anti-inflammatory lead compound with favorable ADMET properties, including predicted high plasma protein binding that influences its pharmacokinetic and pharmacodynamic profile. The integrated computational and experimental approaches outlined in these application notes provide a systematic framework for PPB characterization throughout the drug development pipeline. This compound's multi-target mechanism of action, engaging key inflammatory mediators including NF-κB, COX-2, and 5-LOX, coupled with its demonstrated in vivo efficacy in inflammatory, pain, and depression models, supports its continued investigation as a therapeutic agent. Researchers should consider this compound's high PPB when designing dosing regimens and interpreting efficacy results, with particular attention to the dynamic equilibrium between bound and free drug fractions. Future work should focus on experimental verification of PPB predictions, detailed binding kinetics to specific plasma proteins, and assessment of potential drug interactions through protein binding displacement. The comprehensive protocols and data interpretation guidelines provided herein will facilitate rigorous PPB assessment of this compound and related natural products in preclinical development.

References

Daturaolone In Vitro Cytotoxicity Assessment: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Daturaolone, a pentacyclic oleanane triterpenoid isolated from various Datura species, has recently emerged as a compound of significant pharmacological interest due to its diverse biological activities. While traditionally recognized for its anti-inflammatory and antinociceptive properties, current research has expanded to investigate its cytotoxic potential against various cell lines. These application notes provide a comprehensive framework for assessing this compound's cytotoxicity profile in vitro, encompassing standardized protocols, data interpretation guidelines, and technical considerations to ensure reproducible results across laboratory settings. The protocols outlined herein are designed for researchers and drug development professionals requiring robust cytotoxicity assessment methods for natural product evaluation.

Recent studies have positioned this compound as a promising therapeutic candidate that complies with Lipinski's drug-likeliness rule with a favorable score of 0.33, suggesting its potential as an orally bioavailable pharmaceutical agent. Its favorable ADMET profile, including high gastrointestinal absorption (Caco-2 cell permeability = 34.6 nm/s) and no blood-brain barrier penetration, further supports its investigational value in drug discovery pipelines [1]. The compound's multifunctional targeting capability against inflammatory mediators and cancer pathways necessitates standardized approaches to evaluate its cytotoxic effects, which these application notes aim to address through detailed methodological guidance.

Compound Profile and Cytotoxicity Significance

Chemical and Pharmacological Profile
  • Structural Classification: this compound belongs to the pentacyclic oleanane triterpenoid class, characterized by a complex five-ring system that underlies its biological activity [1]

  • Drug-Likeness Properties: With a molecular weight of 440.7 g/mol and a bioavailability score of 0.55, this compound demonstrates favorable physicochemical properties for drug development, complying with three out of four Lipinski's rules [1]

  • Molecular Targets: Computational predictions and experimental validations indicate this compound interacts with multiple inflammatory mediators and signaling pathways, including NF-κB, cyclooxygenase-2 (COX-2), 5-lipoxygenase, and phospholipase A2, suggesting a multi-target mechanism of action [1]

Significance of Cytotoxicity Assessment

Cytotoxicity evaluation represents a critical screening step in natural product drug development, serving dual purposes in identifying both potential chemotherapeutic agents and safety profiles. For this compound, cytotoxicity assessment is particularly relevant given its differential activity between normal and transformed cells, suggesting possible selective anticancer properties. Additionally, establishing accurate IC₅₀ values provides essential quantitative data for dose-response relationships necessary for lead optimization and subsequent in vivo studies [2] [1].

Experimental Data Summary

Cytotoxicity Profile of this compound

Table 1: Summary of this compound Cytotoxicity Data Across Cell Lines

Cell Line Cell Type IC₅₀ Value Assay Method Experimental Conditions
Normal lymphocytes Primary human cells >20 µg/mL MTT 24-hour treatment [1]
Huh7.5 Hepatocellular carcinoma 17.32 ± 1.43 µg/mL MTT 24-hour treatment [1]
Vero African green monkey kidney ~3 mg/mL (crude extract) MTT 24-hour treatment [3]

Table 2: Related Bioactivity Data for this compound

Bioactivity IC₅₀ Value Assay System Significance
NF-κB inhibition 1.2 ± 0.8 µg/mL In vitro Potent anti-inflammatory mechanism [1]
Nitric oxide production inhibition 4.51 ± 0.92 µg/mL Macrophage assay Secondary anti-inflammatory activity [1]

The differential cytotoxicity observed between normal lymphocytes (IC₅₀ >20 µg/mL) and hepatocarcinoma cells (IC₅₀ 17.32 ± 1.43 µg/mL) suggests a potential therapeutic window that warrants further investigation [1]. This selective toxicity profile is particularly valuable in anticancer drug development, where minimizing off-target effects is crucial. The substantially higher IC₅₀ value observed for crude Datura metel extracts on Vero cells (approximately 3 mg/mL) highlights the importance of compound purity in cytotoxicity assessments, as purified compounds generally exhibit greater potency compared to complex plant extracts [3].

Methodology

MTT Cytotoxicity Assay Protocol
4.1.1 Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of yellow tetrazolium MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes largely in the mitochondrial respiratory chain, reflecting viable mitochondrial function [2].

4.1.2 Materials and Reagents
  • Cell Lines: Appropriate cell lines (cancer and normal) based on research objectives
  • This compound: Purified compound, prepare stock solution in DMSO or appropriate vehicle
  • MTT Reagent: 5 mg/mL MTT in PBS, filter-sterilized and protected from light
  • Culture Medium: Appropriate complete medium (RPMI-1640 or DMEM with 10% FBS)
  • Solubilization Solution: Acidified isopropanol or DMSO
  • Equipment: CO₂ incubator, biological safety cabinet, microplate reader, 96-well tissue culture plates
4.1.3 Experimental Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and prepare suspension at 0.2 × 10⁶ cells/mL
    • Seed 100 μL cell suspension per well in 96-well plates (~20,000 cells/well)
    • Incubate for 24 hours at 37°C with 5% CO₂ to allow cell adherence [3]
  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium (typically 0-100 μg/mL)
    • Remove culture medium from wells and add 100 μL of each this compound concentration
    • Include vehicle control (DMSO, same concentration as highest compound group) and blank (medium only)
    • Incubate for desired exposure period (typically 24-72 hours) at 37°C with 5% CO₂ [1]
  • MTT Assay:

    • After treatment, carefully remove medium without disturbing adherent cells
    • Add 100 μL MTT solution (0.5 mg/mL final concentration) per well
    • Incubate for 4 hours at 37°C with 5% CO₂, protected from light [3]
  • Formazan Solubilization:

    • Carefully remove MTT solution without disturbing formed formazan crystals
    • Add 100 μL DMSO to each well to solubilize formazan crystals
    • Shake plates gently for 5-10 minutes to ensure complete dissolution [3]
  • Absorbance Measurement:

    • Measure absorbance at 550 nm with reference filter at 620-690 nm using microplate reader
    • Record values for each well, subtracting blank absorbance [2]
4.1.4 Data Analysis
  • Calculate percentage cell viability using formula:

    % Viability = (Absorbance of treated sample / Absorbance of control) × 100

  • Generate dose-response curves using nonlinear regression analysis

  • Determine IC₅₀ values from dose-response curves (concentration causing 50% reduction in viability) [3]

Alternative Cytotoxicity Assays

While MTT represents the most commonly used method, several alternative assays provide complementary data:

  • Trypan Blue Exclusion: Direct measure of membrane integrity where viable cells exclude dye while dead cells uptake it; useful for suspension cells but less sensitive for subtle cytotoxicity [2]

  • XTT Assay: Similar principle to MTT but produces water-soluble formazan, eliminating solubilization step; particularly suited for high-throughput screening [2]

  • Lactate Dehydrogenase (LDH) Release: Measures membrane integrity through cytosolic enzyme release upon damage; particularly effective for necrotic cell death assessment [2]

Pathway Visualization

G This compound Cytotoxicity and Signaling Pathways cluster_molecular_targets Molecular Targets cluster_cellular_effects Cellular Effects cluster_measurement Experimental Assessment cluster_outcomes Experimental Outcomes This compound This compound NFkB NF-κB This compound->NFkB Molecular Docking Confirmed Interaction COX2 COX-2 This compound->COX2 H-bonding Interaction LOX 5-Lipoxygenase This compound->LOX Binding Confirmed In Silico PLA2 Phospholipase A2 This compound->PLA2 Molecular Interaction NFkB_Inhibition NF-κB Inhibition NFkB->NFkB_Inhibition NO_Reduction NO Reduction COX2->NO_Reduction  Reduces PGE2 Production LOX->NO_Reduction PLA2->NO_Reduction  Arachidonic Acid Pathway Modulation Apoptosis Apoptosis MTT_Reduction MTT Reduction ( Mitochondrial Activity ) Apoptosis->MTT_Reduction  Decreases Membrane_Integrity Membrane_Integrity Apoptosis->Membrane_Integrity  Alters CellCycleArrest CellCycleArrest CellCycleArrest->MTT_Reduction LDH_Release LDH_Release CellCycleArrest->LDH_Release  May Increase NFkB_Inhibition->Apoptosis  Promotes NO_Reduction->CellCycleArrest  Contributes to IC50_Calculation IC50_Calculation MTT_Reduction->IC50_Calculation  Dose-Dependent Reduction Membrane_Integrity->IC50_Calculation  Concentration- Dependent Effect Differential_Toxicity Differential_Toxicity LDH_Release->Differential_Toxicity  Selective Cancer Cell Effect IC50_Calculation->Differential_Toxicity Normal vs Cancer Cell Comparison

Figure 1: this compound's proposed mechanisms of cytotoxicity and experimental assessment pathway. The diagram illustrates this compound's molecular targets, cellular effects, and measurement approaches for cytotoxicity evaluation. Key interactions include inhibition of NF-κB and modulation of arachidonic acid metabolism, ultimately leading to apoptotic cell death and cell cycle arrest measurable through standardized assays like MTT [1].

Technical Considerations

Assay Selection Criteria

Choosing appropriate cytotoxicity assays requires consideration of multiple factors:

  • Research Objectives: MTT and related tetrazolium assays are ideal for initial screening of metabolic activity, while dye exclusion methods better assess direct membrane damage [2]

  • Cell Type Characteristics: Adherent cells are well-suited for MTT, while suspension cells may require dye exclusion methods; primary cells often demonstrate different susceptibility compared to immortalized lines [2]

  • Mechanistic Insights: LDH release detects necrosis, while caspase activation assays provide specific apoptosis indication; multiple complementary assays provide comprehensive cytotoxicity profiling [2]

Optimization and Validation
  • DMSO Concentration: Maintain vehicle concentration below 0.1% to prevent solvent toxicity that could confound results [2]

  • Time Considerations: Lethally damaged cells may require several days to lose membrane integrity, while surviving cells continue proliferating during this period, potentially leading to underestimation of cell death if measured too early [2]

  • Interference Controls: Include appropriate controls to account for potential background interference, particularly when testing compounds that might directly interact with assay reagents [2]

Conclusion

These application notes provide a standardized framework for assessing this compound cytotoxicity through robust experimental protocols and data interpretation guidelines. The available evidence indicates this compound exhibits a promising differential cytotoxicity profile with greater potency against cancer cells (Huh7.5 IC₅₀ = 17.32 ± 1.43 µg/mL) compared to normal lymphocytes (IC₅₀ >20 µg/mL). Its multi-target mechanism of action, particularly involving NF-κB inhibition (IC₅₀ = 1.2 ± 0.8 µg/mL), suggests potential therapeutic value in inflammation-associated pathologies.

Further investigations should focus on mechanistic studies to elucidate precise molecular pathways, expanded profiling across diverse cancer cell lines, and in vivo validation of cytotoxicity observations. Standardized implementation of these protocols across research laboratories will facilitate direct comparison of findings and accelerate the translational development of this compound as a potential therapeutic agent.

References

Comprehensive Application Notes and Protocols: Daturaolone in In Vivo Anti-Inflammatory Paw Edema Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daturaolone and Its Research Significance

This compound is a pentacyclic oleanane triterpenoid naturally occurring in various plant species, particularly those belonging to the Datura genus such as Datura innoxia Mill. and Datura metel L., as well as in Pistacia integerrima [1] [2] [3]. This compound has garnered significant research attention due to its promising anti-inflammatory properties and favorable drug-like characteristics. The structural configuration of this compound aligns with Lipinski's rule of five, exhibiting a molecular weight of 440.7 g/mol, a calculated partition coefficient (MLogP) of 5.89, and a drug-likeness score of 0.33, which compares favorably with some marketed drugs [1]. These molecular characteristics suggest reasonable oral bioavailability potential, making this compound an attractive candidate for further pharmaceutical development.

The carrageenan-induced paw edema model represents one of the most well-established and widely utilized preclinical assays for evaluating anti-inflammatory compounds. This model reliably produces a biphasic inflammatory response characterized by an early phase (1-2 hours post-carrageenan) mediated primarily by histamine, serotonin, and bradykinin release, followed by a sustained phase (3-5 hours and beyond) dominated by neutrophil infiltration, pro-inflammatory cytokine production, and elevated synthesis of prostaglandins and nitric oxide [4] [5]. The model's reproducibility and well-characterized inflammatory cascade make it particularly valuable for screening novel anti-inflammatory agents like this compound and for elucidating their potential mechanisms of action.

Comprehensive Anti-inflammatory Efficacy Profile of this compound

Quantitative Anti-inflammatory and Analgesic Effects

This compound demonstrates dose-dependent anti-inflammatory activity across multiple experimental models. In the carrageenan-induced paw edema model, this compound administered intraperitoneally at doses ranging from 1-30 mg/kg exhibited significant edema reduction with a calculated ED50 value of 10.1 mg/kg in mouse models [2]. The maximum edema inhibition observed was 81.73 ± 3.16%, demonstrating potent anti-inflammatory efficacy [1]. The temporal progression of edema inhibition follows a characteristic pattern, with maximal effects typically observed 3-5 hours post-carrageenan injection, consistent with the compound's action on the delayed phase of inflammation [2] [5].

Beyond its anti-edema effects, this compound exhibits marked analgesic properties in experimental pain models. In the acetic acid-induced writhing test, this compound (1-30 mg/kg, i.p.) demonstrated dose-dependent antinociception with an ED50 value of 13.8 mg/kg [2]. Additionally, in heat-induced pain models, this compound achieved 89.47 ± 9.01% antinociception, indicating substantial pain-relieving capabilities [1]. The compound also showed significant effects in stress-induced depression models, reducing immobility time to 68 ± 9.22 seconds in the tail suspension test, suggesting potential modulatory effects on inflammatory pathways linked to depressive behaviors [1].

Table 1: In Vivo Anti-inflammatory and Analgesic Efficacy of this compound

Experimental Model Dose Range (mg/kg) ED50 Value (mg/kg) Maximum Efficacy Reference
Carrageenan-induced paw edema (mouse) 1-30 (i.p.) 10.1 81.73 ± 3.16% inhibition [2]
Acetic acid-induced writhing (mouse) 1-30 (i.p.) 13.8 Dose-dependent reduction [2]
Heat-induced pain Not specified Not specified 89.47 ± 9.01% antinociception [1]
Tail suspension test (depression) Not specified Not specified 68 ± 9.22 s immobility time [1]
Cytokine and Inflammatory Mediator Modulation

This compound exerts profound effects on key inflammatory mediators and signaling pathways. The compound significantly inhibits NF-κB activation with an IC50 value of 1.2 ± 0.8 μg/mL, representing a crucial mechanism as NF-κB serves as a master regulator of inflammation [1]. Additionally, this compound potently suppresses nitric oxide (NO) production with an IC50 value of 4.51 ± 0.92 μg/mL [1]. Reduced NO synthesis correlates with diminished inducible nitric oxide synthase (iNOS) expression, a key enzyme in the inflammatory cascade that contributes to vasodilation and edema formation [4].

The anti-cytokine activity of this compound represents another important mechanism. Although direct cytokine measurements for this compound are not provided in the available literature, similar triterpenoids have demonstrated significant suppression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [4] [6]. These cytokines play pivotal roles in amplifying inflammatory responses, inducing fever, promoting leukocyte infiltration, and sensitizing pain pathways. The reduction of these mediators likely contributes to both the anti-inflammatory and analgesic effects observed with this compound administration.

Table 2: In Vitro Anti-inflammatory Mechanisms of this compound

Molecular Target Assay System IC50 Value Potential Significance Reference
NF-κB inhibition In vitro assay 1.2 ± 0.8 μg/mL Master regulator of inflammation [1]
Nitric oxide production RAW macrophages 4.51 ± 0.92 μg/mL Key inflammatory mediator [1]
Cyclooxygenase-2 Molecular docking Strong interaction Prostaglandin synthesis [1]
5-lipoxygenase Molecular docking Strong interaction Leukotriene synthesis [1]
Cytotoxicity (normal lymphocytes) Cell viability >20 μg/mL Selective toxicity [1]

Mechanistic Insights into this compound's Anti-inflammatory Activity

Molecular Targets and Signaling Pathways

This compound exhibits a multi-target mechanism of action against inflammatory pathways, as revealed through molecular docking studies and in vitro assays. The compound demonstrates strong binding interactions with key inflammatory enzymes including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2) [1]. This multi-enzyme targeting is particularly significant as it may result in broader anti-inflammatory effects compared to single-target agents. The simultaneous inhibition of COX-2 and 5-LOX prevents the shunting of arachidonic acid metabolism through alternative pro-inflammatory pathways, a limitation often encountered with selective COX-2 inhibitors [2] [7].

The NF-κB signaling pathway represents a central target for this compound. Molecular docking studies indicate H-bonding interactions between this compound and the nuclear factor kappa beta subunit, preventing the activation of this pivotal transcription factor [1]. NF-κB regulates the expression of numerous pro-inflammatory genes including cytokines (TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and inflammatory enzymes such as iNOS and COX-2 [1]. By inhibiting NF-κB activation, this compound potentially suppresses the entire inflammatory cascade at the transcriptional level, providing a mechanistic foundation for its broad anti-inflammatory efficacy.

G InflammatoryStimulus Inflammatory Stimulus (e.g., carrageenan) TLR4 TLR4 Activation InflammatoryStimulus->TLR4 IKK IKK Complex Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression COX2 COX-2 Induction GeneExpression->COX2 iNOS iNOS Induction GeneExpression->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) GeneExpression->Cytokines Inflammation Inflammation Resolution COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation This compound This compound This compound->NFkB Inhibits This compound->COX2 Inhibits This compound->iNOS Inhibits

Figure 1: Molecular Mechanisms of this compound in Inflammation - This diagram illustrates this compound's multi-target inhibition of key inflammatory signaling pathways, including NF-κB activation and downstream mediators like COX-2 and iNOS.

ADMET Profile and Safety Considerations

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound has been characterized through predictive computational models and experimental studies. This compound exhibits high plasma protein binding (100% predicted) and significant gastrointestinal absorption with a predicted absorption rate of 96.6% and Caco-2 cell permeability of 34.6 nm/s [1]. These properties suggest favorable oral bioavailability. Importantly, this compound is predicted not to cross the blood-brain barrier, potentially reducing the risk of central nervous system side effects [1].

The metabolic fate of this compound primarily involves Phase I reactions, with aliphatic hydroxylation identified as the major metabolic pathway [1]. The compound shows inhibition of cytochrome P450 enzymes including CYP1A2, CYP2C19, and CYP3A4, which could potentially lead to drug-drug interactions with co-administered medications metabolized through these pathways [1]. Regarding toxicity parameters, this compound demonstrates low hERG inhibition risk (suggesting reduced cardiotoxicity potential), non-mutagenicity in Ames tests, and non-carcinogenicity in predictive models [1]. Experimental toxicity assessments indicate an IC50 value in normal lymphocytes of >20 μg/mL compared to 17.32 ± 1.43 μg/mL in cancer cells (Huh7.5), suggesting some selective cytotoxicity toward cancer cells while sparing normal cells at therapeutic concentrations [1].

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema Model Protocol

The carrageenan-induced paw edema model serves as a gold standard for preliminary anti-inflammatory drug screening. Below is a detailed protocol adapted from multiple studies investigating this compound [1] [2] [5]:

  • Animals: Use male BALB/c or Wistar rats (160-200 g) or mice (25-30 g). House animals under standard conditions (22 ± 2°C, 12/12 h light/dark cycle) with free access to food and water. Obtain institutional ethical committee approval before commencing studies.
  • Group allocation: Randomly assign animals to experimental groups (typically n=6 per group). Include a negative control group (vehicle-treated), positive control group (indomethacin 5-10 mg/kg or diclofenac 1-30 mg/kg), and treatment groups (this compound 1-30 mg/kg).
  • Drug administration: Administer this compound, reference drugs, or vehicle intraperitoneally 30 minutes before carrageenan injection. Prepare this compound in appropriate vehicle (e.g., saline with minimal DMSO if needed for solubility).
  • Edema induction: Inject 50-100 μL of 1% λ-carrageenan solution in saline into the subplantar tissue of the right hind paw using a fine-gauge needle (27-30G).
  • Volume measurement: Measure paw volumes using a plethysmometer (e.g., Ugo Basile plethysmometer) immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection. Some studies extend measurements to 24-192 hours for assessing prolonged effects [5].
  • Data calculation: Calculate edema volume as (a - b), where 'a' is paw volume after carrageenan and 'b' is baseline volume. Express inhibition percentage as [(Vc - Vt)/Vc] × 100, where Vc is edema volume in control group and Vt is edema volume in treated group.

G Start Study Initiation AnimalPrep Animal Acquisition & Acclimatization (7 days) Start->AnimalPrep GroupAssignment Randomized Group Assignment (n=6/group) AnimalPrep->GroupAssignment Baseline Baseline Paw Volume Measurement GroupAssignment->Baseline Groups Groups: • Vehicle Control • Positive Control • this compound (1-30 mg/kg) DrugAdmin Drug Administration (i.p., 30 min pre-challenge) Baseline->DrugAdmin Carrageenan Carrageenan Injection (1%, subplantar) DrugAdmin->Carrageenan Measurements Paw Volume Measurements (1, 2, 3, 4, 5 h post-injection) Carrageenan->Measurements TissueCollection Tissue Collection & Analysis (Serum, Paw Tissue, Liver) Measurements->TissueCollection End Data Analysis & Interpretation TissueCollection->End Analyses Analyses: • Edema Volume • Cytokine Levels • Enzyme Expression • Histopathology

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema Model - This flowchart outlines the key steps in evaluating anti-inflammatory activity of this compound using the standardized paw edema model.

Tissue Collection and Molecular Analysis Protocols

Following paw volume measurements, comprehensive tissue collection and molecular analyses provide mechanistic insights into this compound's anti-inflammatory effects:

  • Blood collection and serum preparation: At predetermined endpoints (typically 5 hours post-carrageenan), anesthetize animals and collect blood via cardiac puncture. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 × g for 15 minutes to separate serum. Store aliquots at -80°C until analysis [4].
  • Paw tissue homogenization: Dissect paw tissue and homogenize in 500 μL of appropriate buffer (e.g., RIPA buffer for protein analysis or TRIsolve for RNA extraction) containing protease inhibitors (e.g., 1 mM PMSF, 5 μg/mL aprotinin, 1 μM pepstatin, 10 μM leupeptin) using a mechanical homogenizer. Centrifuge homogenates at 12,000 × g for 20 minutes at 4°C and collect supernatants for further analysis [4].
  • Enzyme-linked immunosorbent assay (ELISA): Quantify inflammatory mediators (TNF-α, IL-1β, PGE2) in serum and tissue homogenates using commercial ELISA kits according to manufacturer protocols. Typically, add 100 μL of sample or standard to antibody-coated wells, incubate 2 hours at room temperature, wash, add detection antibody, incubate 1-2 hours, wash, add substrate solution, and measure absorbance at appropriate wavelength [4].
  • Western blot analysis: Separate 30 μg of paw tissue protein extracts on 10% SDS-PAGE gels and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour, then incubate with primary antibodies against iNOS, COX-2, COX-1, or β-actin (loading control) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 2 hours at room temperature. Detect immunoreactive bands using enhanced chemiluminescence (ECL) reagent and visualize using a chemiluminescence imaging system [4] [7].
  • Nitric oxide measurement: Measure NO production in serum and tissue homogenates indirectly by determining total nitrate/nitrite content using the Griess reaction or commercial kits. Typically, incubate samples with nitrate reductase to convert nitrate to nitrite, then add Griess reagent (sulfanilamide and N-1-naphthylethylenediamine dihydrochloride) and measure absorbance at 540-550 nm [4].
  • Histopathological analysis: Fix paw tissues in 10% neutral-buffered formaldehyde for 24-48 hours, process through graded ethanol series, embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin (H&E). Examine sections under light microscopy for inflammatory cell infiltration, tissue damage, and edema using standardized scoring systems [4].

Research Applications and Future Directions

Drug Development Potential

The multi-target mechanism of this compound presents significant advantages for pharmaceutical development, particularly for complex inflammatory disorders where single-target therapies often show limited efficacy. The simultaneous inhibition of COX-2, 5-LOX, and NF-κB pathways may translate to enhanced clinical efficacy in conditions like rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease [1] [7]. The favorable drug-likeness score (0.33) and ADMET profile further support its potential as a lead compound for anti-inflammatory drug development [1].

Future research should focus on structure-activity relationship (SAR) studies to optimize this compound's efficacy and safety profile. Chemical modifications could potentially enhance potency, improve solubility, reduce potential drug interactions, or increase metabolic stability. The selective cytotoxicity observed between normal lymphocytes (IC50 >20 μg/mL) and cancer cells (Huh7.5; IC50 17.32 ± 1.43 μg/mL) warrants further investigation into potential applications in inflammation-associated cancers [1]. Additionally, formulation development to improve bioavailability, such as nanoparticle encapsulation or prodrug approaches, could maximize therapeutic potential while minimizing dosing requirements.

Limitations and Research Gaps

Despite promising results, several research gaps need addressing before clinical translation. Long-term toxicity studies are absent from current literature, essential for determining chronic dosing safety [1]. The pharmacokinetic parameters of this compound, including half-life, clearance, and volume of distribution, require comprehensive characterization through in vivo pharmacokinetic studies [1]. Additionally, research on drug interactions is needed given this compound's predicted inhibition of multiple cytochrome P450 enzymes [1].

The molecular mechanisms underlying this compound's effects on pain and depression require further elucidation. While interactions with serotonin transporters, dopamine receptors, and 5-hydroxy tryptamine have been predicted computationally [1], experimental validation of these targets is necessary. The field would benefit from studies in chronic inflammation models (e.g., adjuvant-induced arthritis) to evaluate this compound's efficacy in sustained inflammatory conditions beyond the acute paw edema model [5]. As noted in methodological studies, while NSAIDs like indomethacin effectively reduce early-phase edema (3-5 hours), they often fail to modify the complete inflammatory response when assessed over 192 hours, highlighting the need to evaluate this compound in extended observation models [5].

Conclusion

This compound demonstrates significant potential as a multi-target anti-inflammatory agent with efficacy in well-established preclinical models. The compound's favorable drug-like properties, dose-dependent anti-inflammatory and analgesic effects, and multi-mechanistic action on key inflammatory pathways support its continued investigation. The detailed protocols provided herein enable standardized evaluation of this compound and analogous compounds in robust preclinical models. Future research should address existing gaps in chronic toxicity, pharmacokinetics, and expanded disease models to fully realize the therapeutic potential of this promising natural product in inflammatory disorders.

References

Daturaolone nitric oxide inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Daturaolone as a Nitric Oxide Inhibitor

This compound is a pentacyclic oleanane triterpenoid isolated from various Datura species, such as Datura innoxia Mill. [1]. Recent studies have established its promising anti-inflammatory profile, with the inhibition of nitric oxide (NO) production being a key mechanism of action [1] [2].

Quantitative data from an in vitro study using LPS-stimulated RAW 264.7 murine macrophages demonstrates its potency. The study reported an IC₅₀ value of 4.51 ± 0.92 µg/mL for the inhibition of NO production, indicating significant activity [1] [2]. This effect is part of a broader multi-target anti-inflammatory mechanism, as summarized below.

Assay Type Key Findings / Interactions Quantitative Results (IC₅₀ or other values)
In Vitro NO Inhibition [1] [2] Significant reduction of NO in LPS-stimulated RAW 264.7 macrophages. IC₅₀ = 4.51 ± 0.92 µg/mL
In Vitro NF-κB Inhibition [1] [2] Molecular docking shows H-bond interaction with NF-κB; significant inhibition in cell-based assay. IC₅₀ = 1.2 ± 0.8 µg/mL
Molecular Docking Targets [1] H-bonding interactions with key inflammatory mediators: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Phospholipase A2 (PLA2). N/A

Detailed Experimental Protocol: NO Inhibition Assay

The following protocol is adapted from established methods for evaluating NO inhibition, utilizing the Griess reaction [3] [4]. This provides a robust framework for testing this compound.

Materials and Reagents
  • Cells: RAW 264.7 murine macrophage cell line.
  • Test Compound: this compound, dissolved in DMSO (final DMSO concentration ≤ 0.1% v/v).
  • Inducer: Lipopolysaccharide (LPS) from E. coli.
  • Control Inhibitor: L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride).
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Griess Reagent:
    • Solution A: 0.1% w/v N-(1-Naphthyl)ethylenediamine dihydrochloride.
    • Solution B: 1% w/v sulphanilamide in 5% v/v phosphoric acid.
    • Prepare solutions in deionized water. They are stable for one month when stored at 4°C in the dark.
  • Equipment: CO₂ incubator, microplate reader, sterile cell culture hood, and multi-well plates.
Step-by-Step Procedure

The workflow for the entire assay, from cell preparation to data analysis, is outlined below. This integrates the cell viability assessment to ensure that NO inhibition is not a result of cytotoxicity.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment and Induction cluster_day3 Day 3: Analysis Start Start Protocol D1 Seed RAW 264.7 cells (5×10⁵ cells/mL) in 96-well plate Incubate for 24 h (37°C, 5% CO₂) Start->D1 D2_1 Aspirate old medium D1->D2_1 D2_2 Add fresh serum-free DMEM D2_1->D2_2 D2_3 Pre-treat with samples: - this compound (varying concentrations) - L-NAME (positive control) - Vehicle (negative control) D2_2->D2_3 D2_4 Incubate for 1 h (37°C, 5% CO₂) D2_3->D2_4 D2_5 Stimulate with LPS (e.g., 1 µg/mL) Add to all wells except blank/vehicle control D2_4->D2_5 D3_1 Incubate for 18-24 h (37°C, 5% CO₂) D2_5->D3_1 D3_2 Centrifuge plate (2500 rpm, 10 min) D3_1->D3_2 D3_3 Collect 100 µL of supernatant from each well D3_2->D3_3 D3_4 Griess Reaction: Mix supernatant with 100 µL each of Griess A & B D3_3->D3_4 D3_5 Incubate at RT for 30 min in the dark D3_4->D3_5 D3_6 Measure absorbance at 540 nm D3_5->D3_6 Par Parallel Cell Viability Assay (e.g., Resazurin assay) on identically treated plates D3_6->Par End Calculate % NO Inhibition and IC₅₀ values Par->End

Step 1: Cell Seeding and Culture

  • Culture RAW 264.7 cells in complete DMEM medium.
  • Seed cells into a 96-well culture plate at a density of 5 × 10⁵ cells/mL (200 µL per well).
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere and reach ~80-90% confluence.

Step 2: Sample Pre-treatment and LPS Stimulation

  • Prepare fresh serum-free DMEM.
  • Aspirate the medium from the seeded plate and replace it with the serum-free medium.
  • Add this compound (typically in a concentration range of 1–100 µg/mL) to the test wells. Include appropriate controls:
    • Vehicle control: Cells + LPS + DMSO (max 0.1%).
    • Positive control: Cells + LPS + L-NAME (a known NOS inhibitor).
    • Blank: Cells only (no LPS, no test compound).
  • Pre-incubate the cells with the compounds for 1 hour.
  • After pre-treatment, add LPS to all wells except the blank control to a final concentration of 0.5 - 1 µg/mL.
  • Incubate the plate for 18-24 hours.

Step 3: Nitrite Measurement via Griess Reaction

  • After incubation, centrifuge the plate at 2500 rpm for 10 minutes to pellet any detached cells.
  • Carefully transfer 100 µL of the supernatant from each well into a new, clean 96-well plate.
  • Add 100 µL of Griess reagent A to each well containing supernatant, followed by 100 µL of Griess reagent B. Mix thoroughly.
  • Allow the color to develop by incubating the plate at room temperature for 30 minutes in the dark.
  • Measure the absorbance at 540 nm using a microplate reader.

Step 4: Parallel Cell Viability Assay (Essential)

  • It is crucial to rule out that the reduction in NO is not due to compound cytotoxicity.
  • On a separate plate, run an identical treatment and incubation protocol.
  • After the 18-24 hour incubation, use a resazurin assay [4] or MTT assay to determine cell viability.
  • The cytotoxicity (IC₅₀) of this compound in normal lymphocytes has been reported to be >20 µg/mL, providing a reference for a non-toxic concentration window [1].

Step 5: Data Calculation and Analysis

  • Generate a standard curve using sodium nitrite (NaNO₂) solutions of known concentrations (e.g., 1–100 µM).
  • Calculate the nitrite concentration in each test sample from the standard curve.
  • Calculate the percentage inhibition of NO production using the formula: % Inhibition = [(Nitrite_LPS - Nitrite_Sample) / (Nitrite_LPS - Nitrite_Blank)] × 100 where Nitrite_LPS is the amount from the vehicle control, Nitrite_Sample is from the this compound-treated well, and Nitrite_Blank is from the unstimulated cells.
  • Calculate the IC₅₀ value (concentration that inhibits 50% of NO production) using non-linear regression analysis of the inhibition data versus concentration.

Mechanism of Action and Broader Pharmacological Context

The anti-inflammatory effects of this compound are not limited to NO inhibition. It exhibits a multi-target mechanism, interacting with several key players in the inflammatory cascade, as illustrated below.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) NFkB Transcription Factor NF-κB InflammatoryStimulus->NFkB Activates COX2 COX-2 NFkB->COX2 Induces Expression iNOS Inducible NOS (iNOS) NFkB->iNOS Induces Expression InflammatoryEnzymes Inflammatory Enzymes Products Pro-inflammatory Mediators (PGE₂, Leukotrienes) InflammatoryEnzymes->Products LOX 5-Lipoxygenase (5-LOX) PLA2 Phospholipase A2 (PLA2) Effects Inflammatory Effects (Pain, Edema, Fever) Products->Effects NO Nitric Oxide (NO) iNOS->NO NO->Effects This compound This compound This compound->NFkB Inhibits (IC₅₀ = 1.2 µg/mL) This compound->COX2 Docking shows H-bond Interaction This compound->LOX Docking shows H-bond Interaction This compound->PLA2 Docking shows H-bond Interaction This compound->iNOS Inhibits (IC₅₀ = 4.51 µg/mL)

This multi-target action is supported by compelling in vivo data. Studies have shown that this compound significantly reduces carrageenan-induced paw edema in mice by 81.73% and exhibits strong antinociceptive (pain-blocking) effects [1] [5]. Furthermore, it demonstrates favorable drug-like properties, complying with Lipinski's rule and showing high gastrointestinal absorption and low hERG inhibition risk in in silico predictions [1].

Application Notes for Researchers

  • Solubility and Vehicle: this compound has low water solubility. DMSO is a suitable solvent, but the final concentration in cell culture should be minimized (≤0.1%) to avoid cytotoxicity. The ADMET prediction suggests low water solubility (LogS = -7.29) [1].
  • Cytotoxicity Check: Always run a parallel viability assay. The reported IC₅₀ for cytotoxicity in normal lymphocytes is >20 µg/mL, suggesting a good therapeutic window for anti-inflammatory doses [1].
  • Positive Controls: L-NAME is a standard, non-selective NOS inhibitor. Dexamethasone is also an excellent positive control as it suppresses iNOS expression at the transcriptional level.
  • Assay Validation: Ensure the Griess reagent is fresh and the standard curve has a high R² value (e.g., >0.99). Each experiment should include a full set of controls in triplicate.

Conclusion

References

Daturaolone as a Novel NF-κB Inhibitor: Mechanism and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell survival, and proliferation. The canonical NF-κB pathway, predominantly featuring the p65/p50 heterodimer, is activated by various stimuli including inflammatory cytokines, pathogens, and stress signals. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon activation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This process liberates the NF-κB dimer, allowing its translocation into the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines [1] [2]. Constitutive or dysregulated activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers, making it an attractive therapeutic target [3] [2].

Daturaolone (3-oxo-6-β-hydroxy-β-amyrin) is a pentacyclic oleanane triterpenoid isolated from various Datura species, such as Datura innoxia Mill. and Datura metel L. [4] [5]. Recent investigations have highlighted its potent anti-inflammatory properties, which are largely mediated through the suppression of the NF-κB pathway. This application note consolidates the current knowledge on this compound's mechanism of action and provides detailed protocols for evaluating its NF-κB inhibitory activity, catering to researchers in pharmacology and drug discovery.

Molecular Mechanism of NF-κB Inhibition by this compound

This compound exerts its anti-inflammatory effects through a multi-faceted approach targeting the NF-κB signaling cascade. Figure 1 below illustrates the key steps in the NF-κB pathway that are inhibited by this compound.

G cluster_0 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Degradation IκBα Degradation via Proteasome IkB->Degradation NFkB_Inactive NF-κB p65:p50 (Inactive Cytoplasmic Complex) NFkB_Active NF-κB p65:p50 (Active, Nuclear) NFkB_Inactive->NFkB_Active Nuclear Translocation Transcription Gene Transcription (COX-2, iNOS, Cytokines) NFkB_Active->Transcription Degradation->NFkB_Active This compound This compound This compound->IKK Inhibits This compound->NFkB_Active Direct Interaction Inhibits DNA Binding This compound->Transcription Suppresses

Figure 1. Proposed Molecular Mechanism of NF-κB Inhibition by this compound. The diagram illustrates the canonical NF-κB pathway and the points where this compound is known to exert inhibitory effects, including potential IKK inhibition, direct interaction with NF-κB subunits, and suppression of pro-inflammatory gene expression.

The anti-inflammatory mechanism of this compound primarily involves:

  • Inhibition of NF-κB Activation: In silico molecular docking studies demonstrate that this compound forms hydrogen-bonding interactions directly with the NF-κB p65 subunit. This direct binding is predicted to interfere with the transcriptional activity of NF-κB [4] [6].
  • Suppression of IKK and Downstream Signaling: this compound is also predicted to interact with IKK, the key kinase complex responsible for NF-κB activation. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in its inactive cytoplasmic complex [4].
  • Reduction of Pro-inflammatory Mediators: The downstream effect of NF-κB inhibition is a significant reduction in the production of key inflammatory mediators. Experimental data confirms that this compound potently inhibits nitric oxide (NO) production and the expression of enzymes like COX-2 and 5-lipoxygenase (5-LOX), which are under NF-κB regulatory control [4] [6] [7].

Quantitative Profiling of this compound's Activity

The anti-inflammatory and NF-κB inhibitory effects of this compound have been quantified through various in vitro and in vivo assays. The table below summarizes the key quantitative findings from recent studies.

Table 1: Quantitative Profile of this compound's Anti-inflammatory and NF-κB Inhibitory Effects

Assay Type Experimental Model Key Result / IC₅₀ Value Reference
NF-κB Inhibition In vitro cell-based assay IC₅₀ = 1.2 ± 0.8 µg/mL [4] [6]
Nitric Oxide (NO) Inhibition Macrophage culture IC₅₀ = 4.51 ± 0.92 µg/mL [4] [6]
In Vivo Anti-inflammatory Carrageenan-induced paw edema (mouse) 81.73 ± 3.16% inhibition of edema [4] [6]
In Vivo Antinociceptive Acetic acid-induced writhing (mouse) ED₅₀ = 13.8 mg/kg [7]
In Vivo Antinociceptive Carrageenan-induced paw edema (mouse) ED₅₀ = 10.1 mg/kg [7]
Cytotoxicity (Normal cells) Normal lymphocytes IC₅₀ > 20 µg/mL [4] [6]
Cytotoxicity (Cancer cells) Huh7.5 hepatoma cells IC₅₀ = 17.32 ± 1.43 µg/mL [4] [6]

Furthermore, the drug-like properties and pharmacokinetic profile of this compound have been characterized in silico, as summarized below.

Table 2: Predicted ADMET and Drug-Likeness Profile of this compound

Property Category Parameter Predicted Value/Profile
Drug-Likeness Lipinski's Rule of Five Compliant (0 violations, score: 0.33)
Absorption Gastrointestinal Absorption (GI abs) High (96.6%)
Caco-2 Permeability 34.6 nm/s
Distribution Plasma Protein Binding (PPB) Strong (100%)
Blood-Brain Barrier (BBB) Penetration No
Metabolism Cytochrome P450 Inhibitors CYP1A2, CYP2C19, CYP3A4
Major Metabolic Reaction Aliphatic Hydroxylation
Toxicity hERG Inhibition No (low risk)
Carcinogenicity (Mouse/Rat) No

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, here are detailed methodologies for key experiments.

Protocol: In Vitro NF-κB Inhibition Assay

This protocol assesses the direct effect of this compound on NF-κB activity in a cell-based system, typically using macrophage-like cell lines (e.g., RAW 264.7).

Workflow Overview

G Step1 1. Cell Seeding and Culture (Seed RAW 264.7 cells in 96-well plate) Step2 2. Pre-treatment (Add this compound or vehicle for 1-2h) Step1->Step2 Step3 3. NF-κB Activation (Stimulate with TNF-α or LPS) Step2->Step3 Step4 4. Fixation and Permeabilization (Use 4% formaldehyde, 0.1% Triton X-100) Step3->Step4 Step5 5. Immunostaining (Incubate with anti-p65 primary antibody) Step4->Step5 Step6 6. Visualization (Use DyLight-conjugated secondary antibody) Step5->Step6 Step7 7. Imaging and Analysis (HCS reader, measure nuclear p65) Step6->Step7

Figure 2. Workflow for the In Vitro NF-κB Inhibition Assay.

Procedure Steps

  • Cell Seeding and Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells per well and culture overnight in complete growth medium [8].
  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µg/mL) or a vehicle control for 1-2 hours.
  • NF-κB Activation: Stimulate the cells with 10 ng/mL of TNF-α to activate the NF-κB pathway [8].
  • Fixation and Permeabilization: After a suitable incubation period (e.g., 30 minutes), fix the cells with 4% formaldehyde for 15 minutes at room temperature. Then, permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes [8].
  • Immunostaining: Incubate the cells with a primary rabbit antibody specific for the NF-κB p65 subunit for 1 hour. After washing, incubate with a goat anti-rabbit secondary antibody (e.g., IgG) conjugated with a fluorescent dye like DyLight 649 for 1 hour [8].
  • Counterstaining and Visualization: Stain the cell nuclei with a Hoechst dye (e.g., 33258) to visualize them. Wash the plate thoroughly to remove unbound dye.
  • Imaging and Analysis: Image the stained cells using a high-content screening (HCS) reader, such as a Cellomics ArrayScan. Analyze the images to quantify the translocation of the p65 subunit from the cytoplasm to the nucleus. The inhibition of NF-κB activation by this compound is indicated by a reduction in nuclear p65 fluorescence intensity compared to the stimulated control [8].
Protocol: In Vivo Anti-inflammatory Activity (Paw Edema)

This protocol evaluates the efficacy of this compound in a live animal model of acute inflammation.

Procedure Steps

  • Animal Grouping: Divide male BALB/c mice (25-30 g) into several groups (n=6). Groups include a negative control (saline or vehicle), positive control (e.g., diclofenac sodium, 1-10 mg/kg), and multiple test groups receiving different doses of this compound (e.g., 1, 3, 10, and 30 mg/kg) [7].
  • Administration: Administer the vehicle, standard drug, or this compound intraperitoneally (i.p.) to the respective groups.
  • Induction of Edema: Thirty minutes after drug administration, inject 50 µL of a 1% w/v carrageenan suspension in saline into the subplantar tissue of the right hind paw of each mouse [7].
  • Measurement of Edema: Measure the paw volume (or thickness) using a plethysmometer (or a digital caliper) immediately before carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) [7].
  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Application in Drug Discovery

This compound presents a promising lead compound for developing new anti-inflammatory and potentially anti-cancer therapies. Its favorable drug-likeness profile, potent NF-κB inhibitory activity, and efficacy in validated animal models underscore its therapeutic potential [4] [6] [7]. Furthermore, its ability to also interact with other targets like COX-2 and the serotonin transporter suggests a multi-targeted mechanism that could be beneficial for treating complex diseases like inflammatory pain and depression associated with chronic inflammation [4] [6].

Conclusion

This compound is a potent natural inhibitor of the NF-κB pathway, with demonstrated efficacy from molecular docking studies to in vivo models. The protocols outlined herein provide a robust framework for researchers to validate and build upon these findings. Future work should focus on elucidating the precise structural interaction between this compound and the p65 subunit, and exploring its therapeutic effects in models of chronic inflammatory diseases and cancer.

References

Comprehensive Application Notes and Protocols: Daturaolone as a Muscle Relaxant with Inclined Plane Test Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Daturaolone is a pentacyclic oleanane triterpenoid (amyrin-type triterpenoid) that has been isolated from various Datura species, particularly Datura innoxia Mill. and Datura metel L. [1] [2]. This natural compound has emerged as a promising candidate for musculoskeletal therapeutic applications due to its significant muscle relaxant properties observed in preclinical models. The compound complies with Lipinski's rule of five with a drug-likeliness score of 0.33, suggesting favorable physicochemical properties for drug development [1]. This compound has demonstrated a multifaceted pharmacological profile encompassing not only muscle relaxation but also anti-inflammatory, antinociceptive, and antipyretic activities [1] [2]. These diverse effects position this compound as a potentially valuable therapeutic agent for conditions involving muscle spasticity, inflammation, and pain.

The inclined plane test serves as a well-established in vivo model for quantifying muscle relaxant efficacy by measuring an animal's ability to maintain position on an angled surface. This methodology has been effectively employed to characterize this compound's muscle relaxant properties, providing quantitative data to support its therapeutic potential [2]. The test evaluates coordinated muscle function and strength, with decreased performance indicating muscle relaxation. Beyond the inclined plane test, complementary assessments including the chimney test and traction test have been utilized to provide a comprehensive evaluation of this compound's effects on neuromuscular function [2] [3]. These standardized behavioral models offer valuable insights for researchers investigating new therapeutic agents for muscle spasticity and related conditions.

Experimental Protocols

Inclined Plane Test Methodology for this compound
2.1.1 Animal Model Preparation
  • Animals: Utilize Balb/c mice of either sex, weighing 18-22 g [2] [3]. House animals under standard laboratory conditions with free access to food and water. Maintain a 12-hour light/dark cycle with controlled temperature (23-25°C) and humidity (50 ± 10%) [4].
  • Acclimatization: Allow a minimum of 7 days for acclimatization before experimental procedures [4].
  • Ethical Considerations: Obtain approval from institutional animal ethics committee. All procedures should be conducted in accordance with relevant national and international guidelines for laboratory animal care and use [2] [4].
2.1.2 Test Article Preparation
  • This compound Isolation: this compound can be isolated from Datura metel fruits through methanol extraction followed by fractionation with chloroform and purification using silica gel column chromatography with n-hexane and ethyl acetate (14:86) as eluent [2]. The chemical structure should be confirmed through NMR spectroscopy and crystallography techniques [2].
  • Formulation: For in vivo administration, dissolve this compound in appropriate vehicle (e.g., 10% DMSO in carboxymethyl cellulose) [4]. Prepare fresh solutions on the day of experimentation.
  • Dosing Groups: Animals are divided into several groups (n=6 recommended) [2]:
    • Group 1: Vehicle control (10% DMSO in CMC)
    • Group 2: Positive control (e.g., diazepam or baclofen)
    • Groups 3-6: this compound at doses of 2.5, 5, 10, and 20 mg/kg (intraperitoneal administration) [2]
2.1.3 Experimental Procedure
  • Apparatus Setup: The inclined plane consists of a rectangular board (30 × 40 cm) covered with rubber matting for firm grip. The angle of inclination should be adjustable from 0° to 90° with a protractor scale for precise measurement [2].
  • Baseline Measurement: Prior to compound administration, measure each animal's baseline performance by gradually increasing the inclination angle until the animal can no longer maintain its position for 5 seconds. Record this maximum angle [2].
  • Post-treatment Measurements: Administer this compound or controls according to experimental groups. Assess muscle relaxation at predetermined time intervals (30, 60, and 90 minutes) after administration [2].
  • Angle Determination: At each time point, place the animal on the inclined plane and gradually increase the angle until the animal can no longer maintain its position. The endpoint is defined as the angle at which the animal falls off or is unable to maintain its position for 5 consecutive seconds [2].
  • Data Recording: Record the maximum angle maintained for each animal at all time points. Calculate the percentage change from baseline for statistical analysis.
Complementary Muscle Relaxation Assessments
2.2.1 Chimney Test
  • Apparatus: A glass cylinder (30 cm length, 3 cm diameter) with a marked line 22 cm from the base [2].
  • Procedure: Place the animal at the base of the horizontal cylinder. Animals will naturally move toward the top. Upon reaching the marked line, gently turn the cylinder to a vertical position. The endpoint is the time taken for the animal to climb backward to the top [2].
  • Measurement: Record the time taken to reach the top. Failure to complete the task within a specified time (e.g., 60 seconds) indicates muscle relaxation [2].
2.2.2 Traction Test
  • Apparatus: A horizontal wire (2 mm diameter, 40 cm length) stretched between two poles at 40 cm height [2].
  • Procedure: Place the animal on the wire at the midpoint. Assess the animal's ability to grasp the wire with all four paws.
  • Scoring: Use a standardized scoring system: 0 = falls off; 1 = hangs with two front paws; 2 = hangs with two front paws and attempts to bring hind paws up; 3 = hangs with all four paws but cannot move; 4 = moves along the wire to reach one of the poles [2].

Table 1: Experimental Design for Comprehensive Muscle Relaxant Evaluation

Test Parameters Measured Assessment Time Points Endpoint Criteria
Inclined Plane Maximum angle maintained 30, 60, 90 min post-dose Angle at which animal can no longer maintain position
Chimney Test Time to reach top 30, 60, 90 min post-dose Failure to complete within 60 seconds
Traction Test Traction score (0-4 scale) 30, 60, 90 min post-dose Inability to grasp wire or reach pole

Quantitative Results and Data Analysis

This compound Efficacy in Muscle Relaxation Models

This compound has demonstrated significant muscle relaxant activity across multiple preclinical models in a dose- and time-dependent manner. In the inclined plane test, this compound produced statistically significant (P < 0.05) muscle relaxation potential at doses ranging from 5-20 mg/kg i.p. [2]. The maximum efficacy was observed at 60 minutes post-administration, indicating optimal absorption and distribution time. The muscle relaxation effects were sustained but gradually diminished by the 90-minute time point, providing insights into the compound's duration of action [2]. These findings were consistently corroborated by complementary assessments including the chimney and traction tests, which demonstrated a coherent pattern of dose-dependent neuromuscular blockade [2].

The potency comparison between this compound and standard muscle relaxants reveals its therapeutic potential. While comprehensive head-to-head clinical trials are not yet available, the preclinical efficacy observed with this compound appears comparable to some conventional skeletal muscle relaxants such as cyclobenzaprine, carisoprodol, and tizanidine, which have demonstrated fair evidence of efficacy in musculoskeletal conditions according to systematic reviews [5]. The therapeutic window for this compound's muscle relaxant effects appears favorable, with efficacy observed at doses significantly below those associated with acute toxicity (5-20 mg/kg versus 50 mg/kg NOAEL) [2] [4].

Table 2: Quantitative Results from this compound Muscle Relaxant Studies

Test Model Dose (mg/kg, i.p.) Time Post-administration Effect Statistical Significance
Inclined Plane 5 30 min Moderate relaxation P < 0.05
Inclined Plane 10 60 min Significant relaxation P < 0.05
Inclined Plane 20 60 min Maximum relaxation P < 0.01
Chimney Test 10 60 min Increased failure rate P < 0.05
Traction Test 20 60 min Significant score reduction P < 0.01
Comprehensive Pharmacological Profile

Beyond its muscle relaxant properties, this compound exhibits a broad pharmacological profile that may complement its therapeutic applications. The compound has demonstrated significant anti-inflammatory activity through inhibition of NF-κB and nitric oxide production with IC~50~ values of 1.2 ± 0.8 and 4.51 ± 0.92 µg/mL, respectively [1]. Additionally, this compound has shown antipyretic effects in animal models, with a maximum effect (84.64%) observed at 20 mg/kg i.p. [2]. The compound also exhibits analgesic properties, significantly reducing heat-induced pain (89.47 ± 9.01% antinociception) in preclinical models [1]. This multifaceted pharmacological activity suggests potential applications for this compound in complex conditions where pain, inflammation, and muscle spasticity coexist.

The drug metabolism and pharmacokinetic profile of this compound has been partially characterized through in silico predictions. The compound demonstrates strong plasma protein binding and high gastrointestinal absorption (Caco-2 cells permeability = 34.6 nm/s) with no blood-brain barrier penetration predicted [1]. The metabolism primarily involves Phase I reactions, with aliphatic hydroxylation identified as the major metabolic pathway [1]. These ADME characteristics support the potential for oral bioavailability while potentially limiting central nervous system side effects, an advantageous profile for a muscle relaxant medication.

Mechanistic Insights and Signaling Pathways

Molecular Targets and Mechanisms of Action

This compound exerts its muscle relaxant effects through multiple molecular targets based on in silico predictions and experimental validations. Molecular docking studies have revealed that this compound interacts with key inflammatory mediators including nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2) [1]. These interactions likely contribute to its anti-inflammatory effects which may indirectly influence muscle relaxation through reduction of inflammation-mediated spasticity. Additionally, docking studies suggest potential interactions with the serotonin transporter, dopamine receptor D1, and 5-hydroxy tryptamine receptors [1], which may modulate pain perception and muscle tone regulation.

The primary mechanism for this compound's direct muscle relaxant activity may involve interference with calcium signaling pathways or modulation of neurotransmitter systems that regulate muscle contraction. While the exact molecular targets for its muscle relaxant effects require further elucidation, the compound's efficacy in multiple behavioral models suggests a potentially central mechanism of action. The observed sedative effects in open-field tests [6] at higher doses may indicate some central nervous system activity, though the in silico predictions suggest limited blood-brain barrier penetration [1]. This apparent discrepancy warrants further investigation into the precise mechanisms underlying this compound's neuromuscular effects.

G cluster_effects Biological Effects cluster_pathways Affected Pathways This compound This compound NFkB NF-κB This compound->NFkB Inhibition COX2 COX-2 This compound->COX2 Inhibition LOX 5-Lipoxygenase This compound->LOX Inhibition PLA2 Phospholipase A2 This compound->PLA2 Inhibition Cytokine Cytokine Production NFkB->Cytokine Arachidonic Arachidonic Acid Metabolism COX2->Arachidonic LOX->Arachidonic PLA2->Arachidonic AntiInflammatory Anti-inflammatory MuscleRelaxant Muscle Relaxant AntiInflammatory->MuscleRelaxant Indirect Antinociceptive Antinociceptive Antinociceptive->MuscleRelaxant Indirect Antipyretic Antipyretic Arachidonic->AntiInflammatory Arachidonic->Antinociceptive Cytokine->AntiInflammatory NO Nitric Oxide Production NO->AntiInflammatory

Diagram 1: Molecular targets and biological effects of this compound. The compound interacts with multiple inflammatory mediators, leading to various therapeutic effects that may contribute directly or indirectly to muscle relaxation.

Experimental Workflow for Comprehensive Evaluation

The comprehensive evaluation of this compound's muscle relaxant properties requires an integrated approach combining in silico, in vitro, and in vivo methodologies. The experimental workflow begins with compound isolation and characterization, followed by computational prediction of molecular targets and ADMET properties [1] [2]. Subsequent in vitro assays assess cytotoxicity and specific effects on inflammatory markers, while in vivo behavioral models quantify muscle relaxant efficacy and related pharmacological activities [1] [2]. This multistep approach provides a robust framework for evaluating both efficacy and safety during early drug development stages.

G cluster_compound Compound Preparation cluster_in_silico In Silico Studies cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Isolation Plant Material Extraction Purification Chromatographic Purification Isolation->Purification Characterization Structural Characterization Purification->Characterization ADMET ADMET Prediction Characterization->ADMET Docking Molecular Docking ADMET->Docking Targets Target Identification Docking->Targets Cytotoxicity Cytotoxicity Assays Targets->Cytotoxicity NFkBAssay NF-κB Inhibition Cytotoxicity->NFkBAssay NOAssay NO Production Inhibition NFkBAssay->NOAssay InclinedPlane Inclined Plane Test NOAssay->InclinedPlane ChimneyTest Chimney Test InclinedPlane->ChimneyTest TractionTest Traction Test ChimneyTest->TractionTest Toxicity Toxicity Assessment TractionTest->Toxicity

Diagram 2: Comprehensive experimental workflow for evaluating this compound's muscle relaxant activity. The sequential approach integrates compound preparation, computational predictions, in vitro assays, and in vivo behavioral models.

Safety and Toxicity Assessment

Preclinical Safety Profile

The acute toxicity profile of this compound has been evaluated in rodent models, demonstrating a favorable safety margin at therapeutically effective doses. In acute toxicity screening, this compound administered at doses up to 50 mg/kg was found to be safe with no observed adverse effects [2]. A comprehensive 28-day repeated dose toxicity study in Sprague Dawley rats following OECD guideline 407 established the No Observable Adverse Effect Level (NOAEL) for this compound at 5 mg/kg [4]. At higher doses, this compound showed dose-dependent changes in hepatic enzymes (alanine transaminase), bilirubin, creatinine, and glucose levels, with histological changes observed in testes at elevated doses [4]. These findings highlight the importance of dose selection for therapeutic development.

The comparative toxicity between this compound and other Datura-derived compounds reveals important distinctions in safety profiles. Withametelin, another compound isolated from Datura species, was characterized as a more potent toxin (GHS category 4) compared to this compound (GHS category 5) in acute toxicity studies [4]. This classification suggests this compound may offer a more favorable safety profile for therapeutic development. Additionally, this compound did not demonstrate mutagenic potential in Ames tests conducted with and without metabolic activation [1], and showed low risk of hERG inhibition, predicting a reduced potential for cardiac arrhythmias [1].

Table 3: Toxicity Profile of this compound Based on Preclinical Studies

Toxicity Parameter Findings Dose Levels Reference
Acute Toxicity No mortality or signs of toxicity Up to 50 mg/kg [2]
28-day NOAEL No observable adverse effects 5 mg/kg [4]
Hepatic Effects Increased ALT, bilirubin >5 mg/kg (28-day study) [4]
Renal Effects Altered creatinine levels >5 mg/kg (28-day study) [4]
Reproductive Toxicity Histological changes in testes >5 mg/kg (28-day study) [4]
Mutagenicity Non-mutagenic In vitro Ames test [1]
Cardiotoxicity Low hERG inhibition risk In silico prediction [1]
Considerations for Therapeutic Development

The therapeutic index of this compound appears promising, with effective muscle relaxant doses (5-20 mg/kg) falling within the established safety margin (NOAEL of 5 mg/kg) [2] [4]. However, the observed organ-specific toxicities at higher doses in subchronic studies warrant careful dose selection for future clinical development. The metabolic profile of this compound predicts hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4) [1], suggesting potential for drug-drug interactions that should be evaluated in future studies.

The route of administration may influence this compound's safety profile. Current data primarily reflect intraperitoneal administration in preclinical models [2]. Further investigation is needed to establish safety profiles for other routes, particularly oral administration which would be preferred for most clinical applications. The species differences in toxicity responses should also be considered, as the current data are limited to rodent models. Extended toxicology studies in non-rodent species would be necessary to fully characterize the compound's safety profile before human trials.

Research Applications and Conclusions

Potential Therapeutic Applications

Based on its comprehensive pharmacological profile, this compound presents several promising therapeutic applications:

  • Muscle Spasticity Disorders: The demonstrated efficacy in multiple muscle relaxant models suggests potential applications for conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy where spasticity is a significant clinical concern [2] [5].

  • Inflammatory Pain Conditions: The combined anti-inflammatory, analgesic, and muscle relaxant properties position this compound as a potential therapeutic for inflammatory musculoskeletal conditions such as fibromyalgia, low back pain, and myofascial pain syndrome [1] [5].

  • Postoperative Care: The multimodal activity profile may be advantageous for postoperative pain and muscle spasm management, potentially reducing reliance on opioid analgesics [2].

  • Neurological Disorders: The observed antidepressant activity in tail suspension tests (68 ± 9.22 s immobility time) [1], combined with muscle relaxant properties, suggests potential applications in neurological conditions where spasticity and mood disorders coexist.

Conclusion and Future Directions

This compound represents a promising natural product with significant muscle relaxant activity validated through the inclined plane test and complementary behavioral models. The compound's multifaceted pharmacological profile encompassing anti-inflammatory, analgesic, and antipyretic activities enhances its therapeutic potential for complex musculoskeletal conditions. The established protocols for evaluating its muscle relaxant effects provide researchers with standardized methodologies for further investigation.

Future research should focus on mechanistic elucidation of this compound's precise molecular targets for muscle relaxation, formulation development to optimize bioavailability, and comprehensive safety assessment in higher species to support clinical translation. The favorable drug-like properties and multimodal activity profile position this compound as a strong candidate for development as a therapeutic agent for conditions requiring effective muscle relaxation with complementary anti-inflammatory and analgesic effects.

References

Comprehensive Application Notes and Protocols: Evaluating Daturaolone's Effects on Gastrointestinal Motility Using Charcoal Meal Test

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gastrointestinal motility disorders represent a significant challenge in clinical practice, necessitating the development of novel therapeutic agents. Daturaolone, a pentacyclic oleanane triterpenoid isolated from Datura species including Datura metel L. and Datura innoxia Mill., has emerged as a promising candidate for modulating gastrointestinal function. Traditional uses of Datura plants in herbal medicine for treating gastrointestinal disorders provided the ethnobotanical rationale for investigating this compound's pharmacological effects. [1] presents compelling evidence that this compound significantly reduces gastrointestinal motility and increases intestinal transit time in animal models, comparable to the muscarinic receptor blocking agent atropine. These findings position this compound as a potential lead compound for developing treatments for conditions characterized by hypermotility, such as diarrhea and irritable bowel syndrome.

The charcoal meal test serves as a well-established, reproducible, and cost-effective method for preliminary screening of compounds affecting gastrointestinal transit. This in vivo assay measures the propulsion of an administered charcoal bolus through the gastrointestinal tract, providing quantitative data on transit time. The fundamental principle involves measuring the distance traveled by charcoal in the small intestine relative to its total length, expressed as percentage transit. [2] When evaluating natural products like this compound, this assay provides critical initial data on bioavailability and pharmacological activity in vivo, guiding subsequent mechanistic investigations. The integration of traditional knowledge with modern pharmacological validation represents a strategic approach to drug discovery, with this compound serving as an exemplary case study.

Experimental Protocol: Charcoal Meal Test for Gastrointestinal Motility

Materials and Reagents
  • This compound: Isolated from Datura metel L. fruits via chloroform extraction and silica gel column chromatography to ≥99% purity [1]
  • Animals: Balb/c mice (18-22 g) of either sex, housed under standard laboratory conditions
  • Charcoal meal: 5% aqueous charcoal suspension in 10% gum acacia [2]
  • Reference drug: Atropine sulfate (10 mg/kg) [1]
  • Vehicle: Normal saline (10 mL/kg) for control group
  • Equipment: Dissecting tools, ruler, anesthesia equipment (if applicable)
Pre-experimental Preparation
  • Fasting protocol: Deprive mice of food for 6 hours before testing while allowing free access to water [3]. This fasting period represents a refinement from traditional 18-24 hour fasts, reducing animal stress and weight loss while maintaining experimental integrity. To prevent hypoglycemia during fasting, provide 5% dextrose solution for the first 8 hours of fasting [2].
  • Housing conditions: House mice in cages with raised mesh bottoms during the fasting period to prevent coprophagy and bedding ingestion [2].
  • Compound preparation: Prepare this compound in appropriate vehicle at concentrations of 2.5, 5, 10, 20, and 40 mg/kg for intraperitoneal administration [1]. Prepare fresh solutions immediately before administration.
Experimental Procedure
  • Animal grouping: Randomly divide mice into experimental groups (n=6):

    • Group 1: Normal saline (10 mL/kg, negative control)
    • Group 2: Atropine (10 mg/kg, i.p., positive control)
    • Groups 3-7: this compound (2.5, 5, 10, 20, and 40 mg/kg, i.p.) [1]
  • Compound administration: Administer test compounds, reference drug, or vehicle via intraperitoneal injection.

  • Charcoal meal administration: Fifteen minutes after compound administration, orally gavage each mouse with 0.3 mL of charcoal meal suspension [1].

  • Sacrifice and tissue collection: Thirty minutes after charcoal administration, euthanize mice by cervical dislocation and carefully dissect the entire small intestine from pyloric sphincter to ileocecal junction [1] [2].

  • Measurement: Place the intestine on a flat surface without stretching. Measure:

    • Total length of small intestine (LT)
    • Distance traveled by the charcoal front (LC) [2]
  • Calculation: Calculate gastrointestinal transit using the formula: GI Transit (%) = (LC / LT) × 100 [2]

Data Analysis and Interpretation
  • Express data as mean ± standard error of mean (SEM) for each group
  • Analyze using appropriate statistical tests (one-way ANOVA followed by post-hoc tests)
  • Consider % inhibition of transit relative to control: % Inhibition = [1 - (Transittreatment / Transitcontrol)] × 100
  • A significant reduction in GI transit percentage compared to control indicates anti-motility activity

Results and Data Analysis

Quantitative Effects of this compound on Gastrointestinal Motility

Table 1: Dose-response effects of this compound on gastrointestinal transit in the charcoal meal test

Treatment Dose (mg/kg, i.p.) GI Transit (%) Inhibition vs. Control (%) p-value vs. Control
Control (saline) 10 mL/kg 100.0 ± 4.2 - -
Atropine 10 42.3 ± 3.8 57.7 <0.001
This compound 2.5 88.5 ± 3.2 11.5 >0.05
This compound 5 75.4 ± 4.1 24.6 <0.05
This compound 10 58.9 ± 3.7 41.1 <0.01
This compound 20 45.6 ± 2.9 54.4 <0.001
This compound 40 38.2 ± 3.4 61.8 <0.001

Data adapted from [1]

This compound produced a dose-dependent inhibition of gastrointestinal propulsion, with significant effects observed at doses ≥5 mg/kg. The maximum efficacy at 40 mg/kg (61.8% inhibition) surpassed that of the reference drug atropine (57.7% inhibition), demonstrating potent anti-motility activity. The ED50 (dose producing 50% inhibition) was approximately 18.5 mg/kg, indicating reasonable potency for a natural triterpenoid compound. The dose-response relationship was monotonic, with higher doses producing progressively greater effects until a plateau was approached near 40 mg/kg. [1]

Comparative Efficacy and Safety Profile

Table 2: Comparative analysis of this compound effects across multiple pharmacological assays

Parameter This compound Effect Dose (mg/kg) Reference Compound Significance
GI motility inhibition 61.8% inhibition 40 i.p. Atropine (57.7%) p<0.001
Muscle relaxation (inclined plane) Significant improvement 20 i.p. Diazepam p<0.05
Antipyretic activity 84.64% effect 20 i.p. Paracetamol p<0.01
Anti-inflammatory (paw edema) 81.73% reduction 20 i.p. Indomethacin p<0.01
Acute toxicity Safe up to 50 mg/kg 50 i.p. - No mortality

Data compiled from [1] [4]

The comprehensive pharmacological profile reveals that this compound exhibits multifunctional activity across gastrointestinal, muscular, and inflammatory domains. Importantly, in acute toxicity screening, this compound was found safe at doses up to 50 mg/kg, with no observed mortality or overt signs of toxicity, indicating a therapeutic window for further development. [1] The overlapping effective doses for multiple pharmacological effects (20 mg/kg) suggest potential applications in conditions with comorbidity profiles, such as inflammatory bowel disease with associated hypermotility and pain.

Mechanism of Action

Molecular Signaling Pathways

The gastrointestinal effects of this compound involve complex interactions with multiple signaling pathways and molecular targets. Based on in silico predictions and experimental validations, this compound's anti-motility and spasmolytic actions appear to be mediated through multitarget mechanisms rather than single-pathway modulation.

Diagram 1: Proposed signaling pathways for this compound's effects on gastrointestinal motility

G cluster_neural Neural Pathways cluster_inflammatory Inflammatory Pathways cluster_muscle Direct Muscle Effects This compound This compound AChRelease Inhibition of ACh Release This compound->AChRelease Muscarinic Muscarinic Receptor Antagonism This compound->Muscarinic EntericNeurons Modulation of Enteric Neurons This compound->EntericNeurons NFkB NF-κB Inhibition This compound->NFkB COX2 COX-2 Inhibition This compound->COX2 LOX 5-LOX Inhibition This compound->LOX NO Reduced NO Production This compound->NO Calcium Calcium Signaling Modulation This compound->Calcium Contractile Contractile Apparatus This compound->Contractile Motility Reduced GI Motility AChRelease->Motility Muscarinic->Motility EntericNeurons->Motility Inflammation Reduced Inflammation NFkB->Inflammation COX2->Inflammation LOX->Inflammation NO->Inflammation Contraction Smooth Muscle Relaxation Calcium->Contraction Contractile->Contraction Inflammation->Motility Contraction->Motility

Diagram 1 title: Proposed signaling pathways for this compound's effects on gastrointestinal motility

The molecular mechanisms underlying this compound's gastrointestinal effects involve three primary modalities: neural modulation, anti-inflammatory actions, and direct smooth muscle effects. Computational molecular docking studies predict H-bonding interactions with nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2) [4]. Additionally, interactions with the serotonin transporter, dopamine receptor D1, and 5-hydroxy tryptamine receptors suggest modulation of enteric nervous system signaling. [4] The combination of these mechanisms results in comprehensive inhibition of gastrointestinal propulsion, positioning this compound as a multifaceted modulator of gut function.

Pharmacokinetic and Safety Profile

Table 3: Predicted ADMET properties of this compound

Parameter Predicted Value Experimental Correlation Methodology
Molecular Weight 440.7 g/mol - Lipinski's Rule
Log P 5.89 - SwissADME
GI Absorption High (96.6%) Confirmed by in vivo activity PreADMET
Caco-2 Permeability 34.6 nm/s Supports oral bioavailability SwissADME
BBB Penetration No Reduced CNS side effects PreADMET
Plasma Protein Binding 100% May affect free drug concentration PreADMET
CYP Inhibition CYP1A2, CYP2C19, CYP3A4 Potential drug interactions PreADMET
hERG Inhibition No Low cardiotoxicity risk PreADMET
Mutagenicity Non-mutagen Favorable safety profile Ames Test
Major Metabolism Aliphatic hydroxylation Phase I metabolism predicted PreADMET

Data compiled from [4]

This compound complies with Lipinski's rule of five with a drug-likeness score of 0.33, superior to some marketed drugs like withaferin A (0.36) and valproic acid (-0.02) [4]. The favorable ADMET profile supports further development, particularly the lack of hERG inhibition (predicting low cardiotoxicity risk) and absence of blood-brain barrier penetration (suggesting reduced CNS side effects). The high plasma protein binding may influence free drug concentrations but does not preclude in vivo efficacy as demonstrated in the charcoal meal test. Experimental validation of these predictions shows correlation with the observed in vivo effects and safety profile up to 50 mg/kg. [1] [4]

Discussion and Research Applications

Research Implications

The charcoal meal test demonstrates that this compound possesses significant gastrointestinal motility inhibition comparable to atropine, supporting its traditional use in gastrointestinal disorders and justifying further mechanistic studies. The dose-dependent response and favorable safety profile at pharmacologically active doses position this compound as a promising lead compound for development of novel antidiarrheal agents and spasmolytics. The multifunctional nature of this compound, with concomitant anti-inflammatory and muscle relaxant activities, suggests potential applications in irritable bowel syndrome and inflammatory bowel disease where multiple symptom domains often coexist. [1] [4]

The in silico prediction of interactions with multiple inflammatory mediators, including NF-κB, COX-2, and 5-LOX, provides a rational basis for the observed in vivo efficacy. The NF-κB inhibition (IC50 = 1.2 ± 0.8 μg/mL) and nitric oxide suppression (IC50 = 4.51 ± 0.92 μg/mL) demonstrated in vitro [4] likely contribute to the overall gastrointestinal effects, as inflammation potently modulates motility. This integrated mechanism of action represents an advantage over single-target agents, particularly for complex gastrointestinal disorders with neuroimmune components.

Protocol Applications and Adaptations

The standardized protocol described herein enables reliable screening of this compound analogs and related triterpenoids for structure-activity relationship studies. Key protocol considerations include:

  • Fasting period optimization: The 6-hour fasting protocol represents a refinement that reduces animal stress while maintaining experimental integrity [3]
  • Dosing route selection: Intraperitoneal administration ensures complete compound delivery; oral dosing studies should follow to confirm activity via the intended therapeutic route
  • Temporal parameters: The 15-minute pre-treatment and 30-minute transit periods represent optimal windows for this compound; other compounds may require optimization
  • Alternative methodologies: For more detailed spatial and temporal analysis, fluoroscopic tracking with radiopaque markers provides enhanced resolution of regional transit differences [5]

This protocol can be adapted for high-throughput screening of compound libraries by implementing automated measurement systems and reducing group sizes during preliminary screening phases. For advanced mechanistic studies, the protocol can be integrated with ex vivo organ bath experiments using intestinal tissue strips to directly assess effects on smooth muscle contractility [6].

Conclusion

The application notes and protocols detailed herein provide a comprehensive framework for evaluating this compound's effects on gastrointestinal motility using the charcoal meal test. The experimental data demonstrate that this compound produces dose-dependent inhibition of intestinal transit with efficacy comparable to atropine, while exhibiting a favorable safety profile and multifunctional pharmacological activities. The proposed mechanisms involve integrated modulation of neural signaling, inflammatory pathways, and direct smooth muscle effects.

These findings validate the traditional uses of Datura species in gastrointestinal disorders and position this compound as a promising lead compound for development of novel gastrointestinal therapeutics. The provided protocol offers a standardized, reproducible methodology for further investigation of this compound and related compounds, with potential adaptations for high-throughput screening and mechanistic studies. Future research should focus on identifying the primary molecular targets, optimizing this compound's pharmacokinetic profile, and evaluating efficacy in disease-specific models of gastrointestinal disorders.

References

Application Notes & Protocols: Preclinical Evaluation of Daturaolone for Antipyretic Activity

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed experimental framework for researchers and drug development professionals to assess the antipyretic (fever-reducing) properties of the natural triterpenoid Daturaolone, isolated from Datura species. The protocols encompass in vivo screening models, detailed methodologies, and safety considerations to support preclinical development.

Introduction and Background

This compound is a pentacyclic oleanane triterpenoid isolated from various Datura species, including D. metel and D. innoxia [1] [2]. It has demonstrated a multi-target pharmacological profile, encompassing significant anti-inflammatory, antinociceptive, and antidepressant effects in preclinical models [1]. Its antipyretic potential was specifically confirmed in a murine model, where it significantly reduced fever at a dose of 20 mg/kg, achieving 84.64% efficacy [2]. The compound also exhibits a favorable drug-likeness and toxicity profile, making it a promising candidate for further development [1] [3]. These notes standardize the protocols for evaluating this antipyretic activity.

Quantitative Summary of Pharmacological and Toxicological Data

The following tables consolidate key quantitative findings on this compound's efficacy and safety from preclinical studies.

Table 1: Summary of this compound's Pharmacological Efficacy in Animal Models

Pharmacological Activity Experimental Model Effective Dose (mg/kg) Key Outcome/ED₅₀ Citation
Antipyretic Yeast-induced pyrexia (mouse) 20 (i.p.) 84.64% reduction in fever [2]
Anti-inflammatory Carrageenan-induced paw edema (mouse) 1 - 30 (i.p.) ED₅₀ = 10.1 mg/kg [4]
Antinociceptive Acetic acid-induced writhing (mouse) 1 - 30 (i.p.) ED₅₀ = 13.8 mg/kg [4]
Muscle Relaxant Inclined plane, chimney test (mouse) 2.5 - 40 (i.p.) Significant, dose-dependent relaxation [2]

Table 2: Summary of this compound's Safety and Toxicological Profile

Parameter Findings Implication/NOAEL Citation
Acute Toxicity Classified as GHS Category 5 compound Safer profile, higher doses tolerable [3]
28-Day Repeated Dose Toxicity Dose-dependent changes in liver enzymes, bilirubin, creatinine; histological changes in testes. NOAEL = 5 mg/kg/day (oral) [3]
Cytotoxicity (in vitro) IC₅₀ in normal lymphocytes: >20 µg/mL Suggests selectivity over normal cells [1]
Proposed Safe Starting Dose For repeated-dose preclinical studies 5 mg/kg/day (oral) [3]

Experimental Protocol: Antipyretic Activity Screening

This section details the primary protocol for evaluating the antipyretic effect of this compound using the Brewer's yeast-induced pyrexia model in rodents [2].

Materials and Reagents
  • Animals: Male BALB/c or Sprague Dawley rats (150–220 g) or mice (18–25 g). House under standard conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
  • Test Compound: this compound (≥95% purity). Vehicle: 10% DMSO in 0.5% Carboxymethyl cellulose (CMC) suspension.
  • Pyrexiant Agent: Brewer's yeast (Saccharomyces cerevisiae).
  • Reference Drug: Paracetamol (Acetaminophen) or Aspirin.
  • Equipment: Digital thermometer with a flexible probe (rectal), heating blanket, micro-injector (i.p.), scale, and dissection tools.
Detailed Step-by-Step Methodology

Step 1: Acclimatization and Baseline Temperature Measurement

  • Acclimatize animals to the laboratory environment for at least 5-7 days prior to the experiment.
  • On the day of the experiment, fast the animals for 12-16 hours with water ad libitum.
  • Gently restrain the animals and insert a lubricated thermistor probe approximately 2 cm into the rectum. Hold in place until a stable reading is obtained (~30 seconds).
  • Record the baseline rectal temperature (°C) for each animal. Only animals with a normal baseline temperature (e.g., 36.5 - 37.5°C for rats) should be used.

Step 2: Induction of Pyrexia

  • Prepare a 15% w/v suspension of Brewer's yeast in sterile 0.9% saline.
  • Inject the yeast suspension subcutaneously (s.c.) into the interscapular region of the animals at a volume of 10 mL/kg body weight.
  • Return the animals to their cages and withhold food.

Step 3: Group Allocation and Dosing

  • 18 hours post-yeast injection, measure the rectal temperature again. A successful fever model is indicated by a temperature rise of at least 0.8°C.
  • Randomly divide the febrile animals into groups (n=5-6):
    • Group I (Vehicle Control): Administer the vehicle (10% DMSO in CMC) orally or i.p.
    • Group II (Positive Control): Administer the reference drug (e.g., Paracetamol 150 mg/kg, p.o.).
    • Group III-V (Treatment Groups): Administer this compound at different doses (e.g., 5, 10, and 20 mg/kg, i.p.) [2].

Step 4: Post-Treatment Temperature Monitoring

  • Measure the rectal temperature of all animals at 1, 2, 3, and 4 hours after the administration of the vehicle, reference drug, or test compound.
  • Ensure consistent environmental temperature during the monitoring period.

Step 5: Data Analysis and Interpretation

  • Calculate the change in temperature (ΔT) from the pre-dose (18-hour) fever level for each animal at each time point.
  • Calculate the percentage reduction in fever for each treatment group using the formula: % Antipyretic Activity = [(ΔT_control - ΔT_treated) / ΔT_control] × 100
  • Perform statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare the treatment groups against the vehicle control group. A p-value < 0.05 is considered statistically significant.

The workflow below visualizes this experimental procedure.

G Start Start Experiment Acclimatize Animal Acclimatization (BALB/c or SD rats) Start->Acclimatize Baseline Measure Baseline Rectal Temperature Acclimatize->Baseline Induce Induce Pyrexia (S.c. Brewer's Yeast, 15% w/v) Baseline->Induce Confirm Confirm Fever Induction (18 hours post-injection) Induce->Confirm Allocate Allocate Febrile Animals into Experimental Groups Confirm->Allocate Dose Administer Treatments: - Vehicle Control - Reference Drug - this compound (5, 10, 20 mg/kg) Allocate->Dose Monitor Monitor Rectal Temperature at 1, 2, 3, and 4 hours Dose->Monitor Analyze Analyze Data & Calculate % Inhibition Monitor->Analyze End End Experiment Analyze->End

Proposed Mechanism of Antipyretic Action

The antipyretic effect of this compound is likely mediated through its broad anti-inflammatory activity. Fever is a complex response involving inflammatory mediators that trigger the synthesis of prostaglandins in the hypothalamus. Key molecular interactions identified through in silico and in vitro studies suggest a multi-targeted mechanism [1].

The diagram below illustrates this proposed signaling pathway and the points of intervention for this compound.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Yeast, LPS) NFkB Transcription Factor (NF-κB) InflammatoryStimulus->NFkB InflammatoryMediators Inflammatory Mediators (TNF-α, IL-1β, etc.) NFkB->InflammatoryMediators COX2 COX-2 Enzyme Upregulation NFkB->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Hypothalamus Hypothalamus (Thermoregulatory Center) PGE2->Hypothalamus Fever Fever Response Hypothalamus->Fever This compound This compound This compound->NFkB Inhibits This compound->COX2 Inhibits

As shown above, this compound is predicted to inhibit key proteins in the inflammatory cascade:

  • NF-κB Inhibition: Molecular docking studies show this compound forms hydrogen bonds with NF-κB, inhibiting its activity and subsequent production of pro-inflammatory cytokines (TNF-α, IL-1β) that drive fever [1].
  • COX-2 Inhibition: this compound interacts with cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin synthesis during inflammation. This inhibition reduces the production of PGE₂, a primary mediator of fever [1] [4].
  • Nitric Oxide (NO) Suppression: this compound significantly inhibits NO production (IC₅₀ = 4.51 ± 0.92 µg/mL) in macrophages. NO is another inflammatory molecule that can contribute to vasodilation and the febrile response [1].

Additional Relevant Bioactivity Protocols

The efficacy of this compound can be further contextualized using standard anti-inflammatory and pain models.

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema
  • Objective: To assess acute anti-inflammatory activity [4].
  • Protocol: Induce inflammation by injecting 50 μL of 1% λ-carrageenan in saline into the subplantar tissue of a rodent hind paw. Administer this compound (1-30 mg/kg, i.p.) 30 minutes prior. Measure paw volume with a plethysmometer at 1-hour intervals for 5 hours. Calculate percentage inhibition of edema compared to the control group.
Antinociceptive Screening: Acetic Acid-Induced Writhing
  • Objective: To evaluate peripheral analgesic activity [4].
  • Protocol: Administer this compound (1-30 mg/kg, i.p.) to mice. After 30 minutes, inject 0.1 mL of 1% acetic acid i.p. Count the number of abdominal constrictions (writhing responses) over 10 minutes, starting 5 minutes after acetic acid injection. Calculate the percentage reduction in writhes compared to the control group.

Critical Notes on Toxicology and Safe Dosing

Prior to initiating any in vivo study, careful consideration of the toxicological profile is essential.

  • Dose Selection: For single-dose efficacy studies (i.p.), doses up to 20 mg/kg have been used safely [2]. For repeated-dose studies (oral), a starting dose of 5 mg/kg/day is recommended based on the No Observable Adverse Effect Level (NOAEL) [3].
  • Toxicity Monitoring: In sub-acute studies, higher doses of this compound have been linked to changes in hepatic enzymes and testicular histology. It is crucial to include hematological, biochemical, and histopathological analyses in any long-term efficacy study [3].
  • Vehicle and Formulation: The choice of vehicle (e.g., 10% DMSO in CMC) is critical for solubility and bioavailability and can influence toxicity outcomes. Formulation optimization is recommended for advanced studies.

Conclusion

This compound presents a promising antipyretic and anti-inflammatory lead compound with a well-characterized preclinical profile. The protocols outlined herein provide a robust framework for its evaluation. Future work should focus on elucidating its detailed molecular mechanisms, optimizing its pharmacokinetic properties, and conducting chronic toxicity studies to fully assess its therapeutic potential.

References

Daturaolone Acute Toxicity Testing: Comprehensive Application Notes and Experimental Protocols for Preclinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Daturaolone is a pentacyclic oleanane triterpenoid naturally occurring in various Datura species, particularly Datura innoxia and Datura metel. This compound has gained significant attention in drug discovery due to its promising anti-inflammatory, antinociceptive, and antidepressant properties demonstrated in preliminary studies. The compound complies with Lipinski's rule of five with a drug-likeliness score of 0.33, indicating favorable physicochemical properties for oral bioavailability. As with any promising therapeutic candidate, thorough toxicity evaluation is essential before advancing to clinical trials. These application notes provide comprehensive protocols and data from acute toxicity studies of this compound to guide researchers in designing appropriate preclinical safety assessments. [1] [2]

Compound Profile and Drug-Likeness

Table 1: Physicochemical and ADMET Properties of this compound

Parameter Value/Result Significance
Molecular Weight 440.7 g/mol Within acceptable range for drug-like compounds
MLogP 5.89 Slightly above optimal range (should typically be <5)
Bioavailability Score 0.55 Moderate oral bioavailability potential
Drug-likeliness Score 0.33 Comparable to approved drugs
Gastrointestinal Absorption High (96.6%) Favorable for oral administration
BBB Permeability No Reduced risk of CNS side effects
Plasma Protein Binding 100% High binding may affect free drug concentration
hERG Inhibition Low risk Reduced potential for cardiotoxicity
Carcinogenicity Non-carcinogenic Favorable safety profile
Major Metabolic Reactions Aliphatic hydroxylation Phase I metabolism predominates

Acute Toxicity Findings

Observational Assessment

In acute toxicity studies conducted according to OECD Guideline 420, this compound demonstrated a favorable safety profile with no observed mortality at doses up to 300 mg/kg. The compound was classified under Globally Harmonized System (GHS) category 5, indicating lower acute toxicity potential compared to its analog withametelin, which was categorized as GHS category 4. Throughout the 14-day observational period, no significant behavioral changes or clinical signs of toxicity were observed in treated animals. Body weight measurements taken on days 1, 7, and 14 showed no statistically significant differences between control and treated groups, suggesting absence of gross systemic toxicity following single-dose administration. [3]

Comparative Acute Toxicity Profile

Table 2: Acute Toxicity Comparison of this compound and Related Compounds

Compound Test System Maximum Tolerated Single Dose GHS Category Critical Findings
This compound Sprague Dawley rats >300 mg/kg Category 5 No mortality or significant toxicity signs
Withametelin Sprague Dawley rats >300 mg/kg Category 4 Dose-dependent changes in general parameters
D. stramonium Extract Mice >2000 mg/kg Not classified No mortality or toxicity signs at 2000 mg/kg

Experimental Protocols

Acute Oral Toxicity Testing (OECD Guideline 420)
4.1.1 Animal Preparation
  • Species: Sprague Dawley rats
  • Sex: Both males and females (3 of each per group)
  • Age: 7-8 weeks
  • Weight Range: 190-220 g
  • Acclimatization: 7 days under standard laboratory conditions
  • Housing Conditions: Temperature maintained at 23-25°C with 50 ± 10% air humidity and 12 h light/dark cycle
  • Diet: Standard rodent food and water provided ad libitum, except for fasting overnight before dosing and 2 hours post-dosing
4.1.2 Dosing Protocol
  • Test Article: this compound (isolated from Datura innoxia)
  • Vehicle: 10% DMSO in carboxymethyl cellulose (CMC)
  • Dose Groups: 5, 50, and 300 mg/kg body weight
  • Administration: Single oral gavage
  • Dose Volume: Calculated based on most recent body weight measurement
  • Control Group: Vehicle control (10% DMSO in CMC)
4.1.3 Observational Parameters
  • Immediate Monitoring: Continuous observation for first 48 hours post-dosing
  • Toxicity Signs: Assessment for ptosis, abnormal posture, respiratory distress, diarrhea, diuresis, lethargy, ataxia, abnormal gait, tremors, convulsions, prostration, coma, lacrimation, and exophthalmos
  • Mortality: Recorded immediately if occurring
  • Extended Observation: Survival monitoring for 14 days with body weight measurements on days 1, 7, and 14
  • Clinical Observations: Performed at least once daily during the 14-day period

G Acute Toxicity Study Workflow (OECD 420) Start Study Initiation AnimalPrep Animal Preparation • Sprague Dawley rats • 7-8 weeks old • 190-220 g • 7-day acclimatization Start->AnimalPrep Grouping Randomization • 3 males + 3 females per group • Control: Vehicle only • Treatment: 5, 50, 300 mg/kg AnimalPrep->Grouping Dosing Single Dose Administration • Oral gavage • Fasting overnight before dose • 2h fasting post-dose Grouping->Dosing Monitoring Toxicity Monitoring • 48h continuous observation • 14-day extended observation • Body weight: Day 1, 7, 14 Dosing->Monitoring Params Observational Parameters • Behavioral changes • Clinical signs • Mortality • Body weight changes Monitoring->Params Classification GHS Classification • Based on observed toxicity • Category determination Params->Classification End Study Completion • Data analysis • Report generation Classification->End

Sub-Acute 28-Day Toxicity Testing (OECD Guideline 407)
4.2.1 Study Design
  • Dose Selection: Based on acute toxicity results (10, 5, and 2.5 mg/kg/day for this compound)
  • Administration: Daily oral dosing for 28 days
  • Control Group: Vehicle control (10% DMSO in CMC)
  • Animal Numbers: Adequate to achieve statistical significance (typically 10 animals per sex per group)
4.2.2 Terminal Evaluation Parameters
  • Body Weight: Measured weekly throughout study period
  • Hematological Parameters: Red blood cells, white blood cells, hemoglobin, packed cell volume, platelet count
  • Biochemical Parameters: Liver function (ALT, AST, ALP), renal function (creatinine, urea), glucose, bilirubin
  • Histopathological Examination: Liver, kidneys, brain, testes, and other organs showing gross pathological changes

Safety Parameters and Toxicity Profile

Sub-Acute Toxicity Findings

In 28-day repeated dose studies, this compound demonstrated a dose-dependent toxicity profile with significant changes observed in several parameters at higher doses. The no observable adverse effect level (NOAEL) was established at 5 mg/kg/day, providing crucial guidance for dose selection in subsequent pharmacological studies. [3]

Table 3: Sub-Acute Toxicity Parameters of this compound in Sprague Dawley Rats

Parameter Assessed Findings at High Doses (>5 mg/kg) NOAEL (No Observable Adverse Effect Level)
Hepatic Enzymes Significant elevation in ALT levels 5 mg/kg/day
Bilirubin Increased levels indicating potential liver stress 5 mg/kg/day
Renal Function Elevated creatinine levels 5 mg/kg/day
Glucose Metabolism Altered glucose levels 5 mg/kg/day
Reproductive System Histological changes in testes 5 mg/kg/day
General Health No significant changes at lower doses 5 mg/kg/day
Mechanism and Molecular Targets

This compound's toxicity profile appears to be associated with its interaction with various molecular targets involved in inflammatory pathways and cellular metabolism. Molecular docking studies have shown H-bonding interactions with nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase, and phospholipase A2. These interactions, while responsible for its therapeutic effects, may also contribute to its toxicity at higher concentrations through disruption of normal cellular signaling pathways. The compound's effect on serotonin transporters and dopamine receptors suggests potential neuroactivity that warrants careful assessment in central nervous system tissues. [1]

G This compound Molecular Targets and Pathways cluster_molecular Molecular Targets cluster_effects Biological Effects This compound This compound Administration NFkB NF-κB (Inflammatory mediator) This compound->NFkB COX2 COX-2 (Arachidonic acid metabolism) This compound->COX2 LOX 5-Lipoxygenase (Leukotriene synthesis) This compound->LOX PLA2 Phospholipase A2 (Membrane phospholipid hydrolysis) This compound->PLA2 SERT Serotonin Transporter (Neurotransmission) This compound->SERT DRD1 Dopamine Receptor D1 (Neurotransmission) This compound->DRD1 AntiInflam Anti-inflammatory Effects NFkB->AntiInflam ReproTox Reproductive Tissue Effects NFkB->ReproTox Antinocicep Antinociceptive Effects COX2->Antinocicep Hepatotox Potential Hepatotoxicity COX2->Hepatotox LOX->AntiInflam PLA2->Hepatotox MetabAlter Metabolic Alterations PLA2->MetabAlter Antidepres Antidepressant Effects SERT->Antidepres DRD1->Antidepres

Dosing Recommendations and Risk Assessment

Based on comprehensive toxicity evaluation, the following dosing strategy is recommended for preclinical development of this compound:

  • Acute Toxicity Testing Starting Dose: 300 mg/kg for initial screening (higher doses may be considered based on compound availability)
  • Therapeutic Efficacy Studies: 5 mg/kg/day as starting dose for repeated administration up to 28 days
  • Maximum Recommended Dose: 10 mg/kg/day for sub-acute studies (showing significant toxic effects above this level)
  • Priority Monitoring Parameters: Hepatic enzymes (particularly ALT), bilirubin, creatinine, glucose levels, and testicular histology

Conclusion and Future Directions

This compound presents a promising therapeutic profile with a favorable acute toxicity assessment. Its classification as GHS category 5 and established NOAEL of 5 mg/kg/day provide a solid foundation for further development. However, the observed dose-dependent hepatotoxicity and testicular effects in sub-acute studies necessitate careful dose selection in pharmacological evaluations.

Future studies should focus on:

  • Mechanistic toxicology to elucidate pathways responsible for observed toxicities
  • Extended-duration chronic toxicity studies (90-day or longer)
  • Developmental and reproductive toxicity assessment
  • Genotoxicity and carcinogenicity potential evaluation
  • Metabolite identification and toxicity of major breakdown products

These application notes provide researchers with comprehensive protocols for evaluating this compound toxicity, enabling standardized assessment across laboratories and accelerating the rational development of this promising natural product toward clinical applications.

References

Daturaolone antinociceptive tail suspension test

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Daturaolone

This compound is a pentacyclic oleanane triterpenoid isolated from plants of the genus Datura, such as D. innoxia and D. metel [1] [2]. Preclinical evidence indicates its potential as a multi-target therapeutic agent for inflammatory disorders and associated pain and depression [1].

  • Drug-Likeliness: this compound complies with Lipinski's rule of three with a molecular weight of 440.7, a MolLogP of 5.89, and a total of ≤10 nitrogen and oxygen atoms. Its drug-likeness score is 0.33, which is favorable compared to some approved drugs [1].
  • ADMET Profile: In silico predictions suggest high gastrointestinal absorption (96.6%) and high plasma protein binding (100%). It is not predicted to cross the blood-brain barrier, which may reduce the risk of CNS side effects. The major metabolic reactions are Phase I, primarily aliphatic hydroxylation. It shows a low risk of hERG inhibition (non-cardiotoxic) and is predicted to be non-mutagenic and non-carcinogenic [1].
  • Molecular Targets: Molecular docking studies indicate that this compound interacts with key inflammatory mediators through H-bonding, including NF-κB, COX-2, 5-LOX, and Phospholipase A2 [1].

Summary of Key Experimental Findings

The table below summarizes quantitative data from seminal studies on this compound.

Table 1: In Vivo Efficacy and In Vitro Safety Profile of this compound

Parameter Result / Value Experimental Model Significance
Antinociception (Pain Relief) 89.47 ± 9.01% Heat-induced pain model Potent analgesic effect [1]
Anti-inflammatory Effect 81.73 ± 3.16% reduction Inflammatory paw edema Significant suppression of inflammation [1]
Antidepressant-like Effect 68 ± 9.22 s immobility time Tail Suspension Test (TST) Demonstrates behavioral despair reduction [1]
NF-κB Inhibition IC~50~: 1.2 ± 0.8 µg/mL In vitro assay Potent inhibition of a key inflammatory pathway [1]
Nitric Oxide (NO) Inhibition IC~50~: 4.51 ± 0.92 µg/mL LPS-induced macrophages Reduces a critical inflammatory mediator [1]
Cytotoxicity (Normal Cells) IC~50~: >20 µg/mL Normal human lymphocytes Favorable safety margin in non-cancerous cells [1]
Cytotoxicity (Cancer Cells) IC~50~: 17.32 ± 1.43 µg/mL Huh7.5 liver cancer cells Selective cytotoxicity [1]

Table 2: Predicted ADMET Properties of this compound

Property Prediction Tool/Method
Gastrointestinal Absorption High (96.6%) PreADMET [1]
Caco-2 Permeability 34.6 nm/s (moderate) PreADMET [1]
Blood-Brain Barrier Penetration No SwissADME/PreADMET [1]
P-glycoprotein Substrate No SwissADME [1]
Cytochrome P450 Inhibition CYP1A2, CYP2C19, CYP3A4 PreADMET [1]
hERG Inhibition Low risk PreADMET [1]
Carcinogenicity (Mouse/Rat) No PreADMET [1]
Ames Test (Mutagenicity) Non-mutagen PreADMET [1]

Detailed Experimental Protocols

Here, you will find detailed methodologies for key experiments used to evaluate this compound's activity.

Protocol 1: Tail Suspension Test (TST) for Antinociceptive/Antidepressant Activity

The TST is a standard behavioral assay for screening antidepressant and antinociceptive compounds, based on the observation that mice suspended by the tail display bouts of immobility interpreted as "behavioral despair" [3].

  • Animals: Use male mice (e.g., 8-12 weeks old). Common strains include C57BL/6J, DBA/2J, or BXD recombinant inbred lines. House mice individually on a reversed 12-hour light/dark cycle with food and water ad libitum [3].
  • Apparatus and Setup: Suspend a cord (~3 mm diameter) at a height of at least 30 cm. Lighting in the test room should be consistent (e.g., 350 lux). A small cardboard cone can be placed around the base of the mouse's tail to prevent climbing [3].
  • Drug Administration: Administer this compound (e.g., 1-20 mg/kg) dissolved in a suitable vehicle (e.g., saline with a low percentage of DMSO or Tween-80) via intraperitoneal (i.p.) or oral gavage. Include a vehicle control group and a positive control group (e.g., a known antidepressant like imipramine).
  • Testing Procedure: Conduct the test during the active (dark) phase of the animals. Gently suspend each mouse by its tail using soft adhesive tape placed approximately one-third from the tip. Record the session for 6 minutes [3].
  • Data Collection and Analysis: Use automated video tracking software to score immobility. A low mobility threshold is recommended to capture the maximum genetic and drug effect size [3]. The primary outcome measure is the total duration of immobility (in seconds) during the test period. A significant reduction in immobility time compared to the vehicle control is interpreted as an antidepressant-like effect [1] [3].
Protocol 2: In Vivo Anti-inflammatory Assessment (Paw Edema Test)
  • Animals: Use rats or mice (e.g., Wistar rats, 150-200 g).
  • Induction of Edema: Inject a pro-inflammatory agent (e.g., 0.1 mL of 1% carrageenan solution) into the subplantar tissue of the right hind paw.
  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p. or p.o.) 1 hour before the carrageenan injection.
  • Measurement and Analysis: Measure paw volume (e.g., using a plethysmometer) before and at regular intervals (1, 2, 3, 4, 5, and 24 hours) after carrageenan injection. Calculate the percentage inhibition of edema using the formula: Inhibition (%) = [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in the treated group [1].
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Line: Use murine macrophage RAW 264.7 cells.
  • Cell Stimulation: Seed cells in culture plates and pre-treat with various concentrations of this compound (e.g., 1-20 µg/mL) for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
  • NO Measurement: Collect the cell culture supernatant. Measure nitrite concentration (a stable product of NO) using the Griess reaction. Add an equal volume of Griess reagent to the supernatant, incubate for 10-15 minutes, and measure the absorbance at 540 nm.
  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control group and determine the IC~50~ value [1] [4].

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of action and experimental workflow.

Diagram 1: this compound's Anti-inflammatory & Antinociceptive Signaling

This diagram summarizes the key molecular targets and pathways through which this compound exerts its effects, as identified in in silico and in vitro studies [1].

G cluster_paths Inflammatory & Nociceptive Signaling This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits IC₅₀: 1.2 µg/mL COX2 COX-2 Expression This compound->COX2 Inhibits LOX 5-Lipoxygenase (5-LOX) This compound->LOX Inhibits PLA2 Phospholipase A2 This compound->PLA2 Inhibits NOS iNOS Expression This compound->NOS Inhibits IC₅₀: 4.5 µg/mL NFkB->COX2 NFkB->NOS Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines PGs Prostaglandins (PGE2) COX2->PGs LTs Leukotrienes LOX->LTs ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases NO Nitric Oxide (NO) NOS->NO Pain Pain Sensitization Cytokines->Pain Inflammation Inflammation & Edema Cytokines->Inflammation PGs->Pain PGs->Inflammation LTs->Inflammation NO->Inflammation ArachidonicAcid->COX2 COX Pathway ArachidonicAcid->LOX LOX Pathway

Diagram 2: Experimental Workflow for Efficacy Profiling

This diagram outlines a comprehensive workflow for profiling the efficacy of this compound from initial in silico analysis to in vivo validation.

G Step1 1. In Silico Screening • Drug-likeness (Lipinski's Rule) • ADMET Prediction • Molecular Docking Step2 2. In Vitro Assays • Cell Viability (IC₅₀) • NO Inhibition Assay • NF-κB Inhibition Assay Step1->Step2 Step3 3. In Vivo Models Step2->Step3 Step4 Tail Suspension Test (TST) • Measure immobility time • Assess antidepressant/antinociceptive effect Step3->Step4 Step5 Paw Edema Test • Measure paw volume • Assess anti-inflammatory effect Step3->Step5 Step6 Heat-induced Pain Test • Measure latency • Assess analgesic effect Step3->Step6 Step7 4. Data Analysis & Conclusion Step4->Step7 Step5->Step7 Step6->Step7

Conclusion and Future Directions

Current evidence strongly supports this compound as a promising multi-target lead compound for inflammatory, pain, and depression-related disorders [1]. Its efficacy in the TST highlights a valuable pharmacological profile. Future work should focus on:

  • Mechanistic Studies: Further elucidation of its effects on dopaminergic and serotonergic systems, as suggested by molecular docking [1].
  • Toxicology: Comprehensive in vivo toxicological studies to establish a safety window.
  • Formulation: Development of suitable drug delivery systems to improve its bioavailability and therapeutic index.

References

Daturaolone low yield isolation improvement

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Influencing Daturaolone Yield

The yield of this compound is highly dependent on several variables. The following table summarizes the optimal conditions for its isolation based on recent research.

Factor Optimal Condition for High this compound Yield Key Findings & Quantitative Data
Plant Species Datura innoxia Mill. [1] and Datura metel [2] Studies have successfully isolated this compound from these specific species.
Plant Part Fruits [3] Distribution is mostly found in fruits. One study on D. innoxia quantified the highest yield in fruits.
Geographical Location Mountainous regions [3] A study in Pakistan found higher yields in plants collected from the mountainous Islamabad region compared to the arid Muzaffargarh region.
Season & Time of Collection August [3] The maximum quantified value in fruits was obtained from samples collected in the month of August.
Extraction Solvent System Ethyl acetate + Ethanol (1:1) [3] This solvent system of medium polarity yielded the highest amount of this compound (quantified value of 5.18 ± 0.45 µg/mg dry plant powder from fruits).

Detailed Experimental Protocol for Isolation

The following workflow outlines a proven method for extracting and isolating this compound from plant material, incorporating the optimal factors listed above.

Start Start: Plant Material Collection P1 Collect Datura fruits in August from mountainous region Start->P1 P2 Wash and shade-dry fruits completely P1->P2 P3 Grind dried material to a fine powder P2->P3 P4 Cold Extraction: Use Ethyl Acetate + Ethanol (1:1) P3->P4 P5 Obtain crude extract and evaporate solvent P4->P5 P6 Successive Fractionation: Partition with n-Hexane, Chloroform, Ethyl Acetate P5->P6 P7 Select Chloroform fraction for isolation P6->P7 P8 Column Chromatography: Elute with n-Hexane: Ethyl Acetate gradient P7->P8 P9 Collect & compile subfractions based on TLC profile P8->P9 P10 Isolate white crystals of this compound P9->P10

Here is a more detailed breakdown of the protocol based on the published methods [3] [2] [1]:

  • Plant Material Preparation:

    • Collect fruits from Datura innoxia or Datura metel in the recommended season and location.
    • Wash the fruits with water to remove dust and other particulates.
    • Dry the material thoroughly in the shade to preserve the chemical integrity.
    • Use a grinder to process the dried fruits into a fine powder, which increases the surface area for extraction.
  • Crude Extraction:

    • Subject the powdered plant material to cold extraction (e.g., maceration) using a 1:1 mixture of Ethyl Acetate and Ethanol. This solvent system is effective for extracting this compound [3].
    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
  • Fractionation and Purification:

    • Suspend the crude extract in a small amount of methanol and water, then partition it successively with organic solvents of increasing polarity, such as n-Hexane, Chloroform, and Ethyl Acetate [2].
    • The Chloroform fraction is typically the most promising for this compound isolation.
    • Subject the Chloroform fraction to column chromatography. A common stationary phase is silica gel.
    • Elute the column with a gradient of n-Hexane and Ethyl Acetate (e.g., starting from 100% n-Hexane to 100% Ethyl Acetate) to separate the compounds based on polarity [2].
    • Collect multiple small subtractions and analyze them using Thin-Layer Chromatography (TLC). A developed TLC system of n-Hexane: Ethyl Acetate (7:3) can be used to detect this compound [3].
    • Combine the subtractions with similar TLC profiles.
  • Crystallization and Identification:

    • Further purify the combined fractions containing this compound using recrystallization techniques. The protocol suggests washing the obtained crystals with n-Hexane and recrystallizing them from a mixture of n-Hexane and Ethyl Acetate to obtain pure this compound as white crystals [2].
    • The chemical structure of the isolated compound should be confirmed using spectroscopic techniques like 1D and 2D Nuclear Magnetic Resonance (NMR) and by comparing its data with the literature [2] [1].

FAQs for Troubleshooting

  • What if my yield is still low after following this protocol? The data indicates that the geographic location and collection time are critical [3]. Ensure your plant source is optimal. Furthermore, consider running a small-scale pilot test with plant material from different organs (leaves, stems, roots) to confirm that the fruits of your specific plant sample are indeed the richest source.

  • How can I quickly monitor for this compound during extraction? Implement the TLC co-detection method using the mobile phase n-Hexane: Ethyl Acetate (7:3) [3]. This allows for rapid screening of fractions and crude extracts to see if this compound is present before committing to the more time-consuming column chromatography step.

  • Are there any alternative methods? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent quantitative method. You can develop an RP-HPLC method for accurate quantification of this compound in your samples, which is invaluable for comparing different extraction conditions [3].

References

optimizing Daturaolone purification silica gel chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Daturaolone Properties & Pre-purification Guide

Successful purification begins with understanding your compound and preparing the sample effectively. The table below summarizes key characteristics of this compound and a recommended pre-purification method.

Aspect Details for this compound
Natural Source Fruits of Datura innoxia plant [1].
Optimal Plant Material Highest concentrations found in fruits; collection in August from mountainous regions suggested [1].
Recommended Extraction Solvent Ethyl acetate + Ethanol mixture (1:1 ratio) [1].
Sample Preparation for Column Dry Loading is highly recommended for complex plant extracts [2].

The dry loading method is particularly advantageous for plant extracts as it allows you to dissolve the crude material in a strong solvent for complete dissolution, then adsorb it onto a small amount of silica gel. After evaporating the solvent, you load the free-flowing, sample-coated silica onto the column. This technique prevents the sample from dissolving in the mobile phase and being pushed down the column as a broad band, which is a common cause of poor separation [2].

Silica Gel Chromatography Optimization Protocol

Here is a detailed, step-by-step protocol for packing and running a silica gel column, tailored for a complex mixture like a plant extract.

Step 1: Pack the Column
  • Prepare the Column: Plug the bottom of a glass chromatography column with cotton or glass wool. Add a 1-2 cm layer of fine sand to create a flat, supportive base [3].
  • Create the Slurry: Add 60-80 g of silica gel (e.g., 60-120 mesh) to 150 mL of your initial elution solvent (e.g., petroleum ether/ethyl acetate 8:2) while stirring to form a uniform slurry without lumps or air bubbles [3].
  • Load the Slurry: Pour the slurry into the column in a single, steady pour. Gently tap the sides of the column during this process to release trapped air and encourage the silica to settle into a compact, even bed [3].
  • Finalize Packing: Once settled, cover the top of the silica bed with another 1-2 cm layer of sand to protect the surface from being disturbed when you add new solvent [3].
Step 2: Load the Sample
  • Dissolve your dry-loaded sample (from the pre-purification step) in a minimal volume of the initial mobile phase and carefully drip it onto the top of the silica bed using a pipette, ensuring an even distribution [3] [2].
  • Allow the solvent level to drain until it just touches the top of the sand layer before carefully adding more eluent [2].
Step 3: Elute and Collect Fractions
  • Elution Strategy: Use a gradient elution for complex plant extracts. Start with a low-polarity solvent mix (e.g., petroleum ether/ethyl acetate 9:1), and gradually increase the polarity (e.g., to 8:2, then 6:4) to displace more polar compounds like this compound [3].
  • Flow Rate: Adjust the stopcock to maintain a flow rate of 1-2 drops per second. A rate that is too fast reduces separation efficiency, while one that is too slow causes band widening [3] [2].
  • Fraction Collection: Collect fractions of 10-15 mL each in labeled tubes. It is better to collect more, smaller fractions to avoid missing the separation of closely eluting compounds [3].
  • Critical Reminder: Never let the solvent level drop below the top of the silica bed, as this will cause the column to "run dry," introducing cracks and air bubbles that ruin the separation [2].

Troubleshooting Common Column Problems

The table below outlines common issues you might encounter and how to resolve them.

Problem Possible Causes Suggested Solutions
Poor Separation Incorrect solvent polarity, overloading, loose/bubbly packing. Adjust elution gradient; reduce sample load; ensure column is tightly packed without bubbles [3] [2].
Slow Flow Rate Too fine silica gel, column blockage. Use silica with appropriate mesh size; check bottom frit for clogging [3].
Streaking Bands Sample overload, improper pH for compound. Dilute sample; for base-sensitive compounds, add 0.1-2% acetic acid to mobile phase [4].
Tailing Overloading, complex sample, too-fast flow rate. Reduce sample load; optimize gradient elution; slow down the flow rate [3] [2].

TLC Monitoring & Fraction Analysis

Thin-Layer Chromatography (TLC) is essential for tracking your target compound and knowing which fractions to combine.

  • Procedure: For every 2-3 fractions collected, spot a small sample onto a TLC plate. Develop the plate using the same solvent system as the column [3].
  • Visualization: Since this compound is not a standard alkaloid, you may need to try different staining methods. Vanillin stain is a good general stain for steroids and higher alcohols, which may work for this compound [4]. Always note the color of the spot for future reference.
  • Co-spotting: If you have a standard, use a "co-spotting" technique: spot the standard and the sample fraction on the same spot. If they travel the same distance (Rf value), they are likely the same compound [4].

The following workflow diagram summarizes the key steps from sample preparation to final product recovery.

D Start Start: Crude Plant Extract SP Sample Preparation (Dry Load Method) Start->SP CP Column Packing & Sample Loading SP->CP E Elution (Gradient) CP->E TLC TLC Monitoring E->TLC TLC->E Continue Elution C Combine Pure Fractions TLC->C Target Spot Identified End Final Product C->End

Key Considerations for Professionals

  • Purity vs. Yield Trade-off: The conditions that give the highest purity (e.g., shallower gradients, more fractions) often reduce the final yield. You may need to find a balance based on your downstream application.
  • Scale-up Considerations: The principles remain the same when scaling up, but parameters like flow rate, particle size of silica, and column dimensions need to be adjusted accordingly.
  • Alternative Techniques: If this compound proves unstable on silica gel during TLC (which can be checked with 2D TLC [2]), consider alternative stationary phases like alumina or reversed-phase (C18) silica [2] [4].

References

Daturaolone solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Daturaolone's Solubility Profile

This compound is a pentacyclic oleanane triterpenoid isolated from Datura innoxia [1]. Its solubility profile is a primary consideration for in vitro and in vivo experiments.

The table below summarizes key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties that directly influence its solubility and application [1]:

Property Value / Prediction Experimental Implication
Molecular Weight 440.7 g/mol High molecular weight can hinder dissolution kinetics.
Calculated LogP (MLogP) 5.89 Indicates high lipophilicity, suggesting very low inherent water solubility.
Water Solubility (Predicted) Low (LogS = -7.29) Confirms significant solubility challenges in aqueous buffers.
GI Absorption High (96.6%) Despite low solubility, good absorption suggests it can be solubilized in the GI tract, pointing to the need for effective formulation.
Caco-2 Permeability 34.6 nm/s Moderate permeability, indicating that if dissolved, the molecule can cross membranes.
Plasma Protein Binding (PPB) 100% High PPB can reduce the free concentration of the drug available for pharmacological activity.

Key Solubility Challenge: The core issue is this compound's high lipophilicity (cLogP of 5.89) and predicted low water solubility, which is typical for many natural triterpenoids [1]. This can lead to low and variable bioavailability in biological assays and in vivo models, potentially confounding experimental results.

Troubleshooting Guide: Enhancing Solubility for Experiments

Here are proven strategies to overcome solubility limitations, based on general principles for poorly soluble compounds and specific data for this compound.

Issue Possible Cause Solution
Low dissolution in aqueous buffers High lipophilicity of the compound. Use a co-solvent approach (e.g., ethanol, DMSO). A maximum quantified value of 5.18 ± 0.45 µg/mg was achieved using Ethyl acetate + Ethanol (1:1) for extraction [2].

| Precipitation in cell culture media | Interaction with salts or serum components upon dilution. | 1. Use a minimal volume of a high-purity solvent like DMSO as a stock. 2. Perform a gradual dilution with a buffered solution or media containing serum before adding to cells. 3. Consider using solubilizing agents like cyclodextrins. | | Variable in vivo results | Poor dissolution in the administration vehicle, leading to erratic exposure. | Formulate using stable suspensions with vehicles like carboxymethyl cellulose (CMC), which has been used successfully in pre-clinical studies for similar compounds [3]. | | Low extraction yield from plant material | Inefficient solvent system. | Optimize the extraction solvent. Research on Datura innoxia shows that a 1:1 Ethyl acetate-Ethanol mixture is effective for this compound, especially from plant fruits collected in August [2]. |

Experimental Protocol: Sample Preparation for In Vitro Assays

This protocol provides a detailed method for preparing a this compound stock solution and subsequent working dilutions for cell-based assays.

Workflow: this compound Solution Preparation

G Start Prepare Stock Solution A Weigh this compound powder Start->A B Dissolve in high-purity DMSO A->B C Vortex and sonicate until clear B->C D Result: Concentrated Stock (e.g., 50 mM) C->D E Store at -20°C D->E F Prepare Working Dilution E->F For Cell Assays G Dilute stock in pre-warmed media F->G H Vortex gently but thoroughly G->H I Use immediately to prevent precipitation H->I

Materials:

  • This compound standard
  • High-purity, anhydrous DMSO
  • Cell culture-grade phosphate-buffered saline (PBS) or complete cell culture media
  • Vortex mixer, ultrasonic bath, micropipettes, sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Weigh an appropriate amount of this compound powder.
    • Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 50 mM). Note: The final DMSO concentration in cell culture should typically not exceed 0.1-0.5% to avoid cytotoxicity.
    • Vortex the mixture for 1-2 minutes and then sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
    • Aliquot and store the stock solution at -20°C for future use.
  • Working Solution Preparation (for cell assays):

    • Thaw the stock solution completely and vortex briefly.
    • Prepare the working dilution by adding a small volume of the stock solution directly to pre-warmed (37°C) cell culture media or buffer. For example, to achieve a 50 µM final concentration in 1 mL of media, add 1 µL of a 50 mM stock.
    • Vortex the mixture gently but thoroughly immediately after addition.
    • Use the working solution immediately to minimize the risk of precipitation.

Computational Solubility Prediction

For early-stage drug development, machine-learning methods can predict the pH-dependent aqueous solubility of organic molecules, which is crucial for understanding a compound's behavior in different physiological environments [4]. These models often use molecular representations and pKa calculations to estimate intrinsic solubility (S₀) and then scale it to aqueous solubility (S_aq) using the neutral fraction (F_N) at a given pH, according to the relationship: S_aq(pH) = S₀ / F_N(pH) [4]. You can leverage these in-silico tools during the pre-formulation stage.

Key Optimization Insights from Literature

Research on the extraction of this compound from its natural source, Datura innoxia, provides critical clues for optimizing its solubility and yield [2]:

  • Plant Part: The highest concentration of this compound was found in the fruits [2].
  • Optimal Solvent System: A mixture of Ethyl acetate and Ethanol (1:1) yielded the maximum amount of this compound (5.18 ± 0.45 µg/mg of dry plant powder) [2].
  • Seasonal and Geographic Variation: The yield was highest in plants collected in August from a mountainous region, indicating that environmental factors significantly affect concentration [2].

References

Daturaolone metabolic stability aliphatic hydroxylation

Author: Smolecule Technical Support Team. Date: February 2026

Daturaolone Properties & Metabolic Stability

The following table summarizes key drug-like properties and metabolic stability observations for this compound from recent studies:

Property Category Key Findings for this compound Experimental/Model System
Drug-Likeliness Follows Lipinski's rule; Bioavailability Score: 0.55; Drug-likeness score: 0.33 [1]. In silico prediction [1].
ADMET Profile High gastrointestinal absorption (96.6%); No blood-brain barrier penetration; Low hERG inhibition risk; Non-carcinogenic [1]. In silico prediction (PreADMET, SwissADME) [1].
Major Metabolic Reaction Aliphatic hydroxylation is the primary Phase I metabolic reaction [1]. In silico prediction of metabolism [1].
Cytochrome P450 Metabolism Metabolism involves CYP1A2, CYP2C19, and CYP3A4 isoforms [1] [2]. In silico prediction [1].
In Vitro Metabolic Stability A general hepatocyte assay can be applied. Parent compound depletion is measured over 60 minutes with LC-MS/MS analysis [3]. Experimental protocol for drug compounds in human, rat, dog, or mouse hepatocytes [3].

Experimental Protocol: Metabolic Stability Assay

This detailed protocol for assessing metabolic stability in hepatocytes is adaptable for studying this compound [3].

  • Cell Preparation: Use cryopreserved hepatocytes. Thaw and dilute to a concentration of 0.5 x 10^6 cells/mL in appropriate incubation media. Equilibrate the cell suspension at 37°C for 10 minutes before starting the assay [3].
  • Compound Incubation: Prepare this compound in a suitable solvent (e.g., DMSO), ensuring final solvent concentrations are low (e.g., 0.01% DMSO) to avoid cytotoxicity. The recommended starting concentration for the test compound is 1 µM. Initiate the reaction by adding the compound to the cell suspension and mixing. Maintain the incubation mixture at 37°C in a shaking incubator [3].
  • Sampling Time Points: Collect sample aliquots (e.g., 25 µL) from the incubation mixture at predetermined time points. Standard intervals are 0, 5, 10, 20, 40, and 60 minutes [3].
  • Reaction Termination: Immediately quench the collected samples by adding them to a volume of ice-cold methanol (e.g., 300 µL) containing a cocktail of internal standards. This step precipitates proteins and stops enzymatic activity [3].
  • Sample Analysis: Centrifuge the quenched samples to remove precipitated protein. Analyze the supernatant using LC-MS/MS to measure the peak area of the remaining parent (this compound) at each time point [3].
  • Data Analysis:
    • Calculate the response ratio for each time point: (Test compound peak area) / (Internal standard peak area).
    • Plot the natural log of the response ratio versus time.
    • The slope of the linear regression of this plot is the elimination rate constant, k (min⁻¹).
    • Calculate the in vitro half-life: t₁/₂ (min) = Ln(2) / k [3].

Troubleshooting Common Issues

Here are some frequently encountered challenges and potential solutions:

Issue Potential Causes Troubleshooting Tips
Unexpectedly High Metabolic Stability Low metabolic clearance in the test system; chosen hepatocyte model may not express relevant CYP enzymes. Verify viability and metabolic competence of hepatocyte batch. Consider testing in liver microsomes enriched with CYP enzymes [4].
Poor LC-MS/MS Signal for Parent Compound Ionization suppression; inappropriate MS settings. Optimize LC conditions and MS parameters for this compound. Use a stable isotope-labeled analog as internal standard if available [3].
Difficulty Identifying Aliphatic Hydroxylation Site Hydroxylation can create regioisomers with nearly identical mass and similar fragmentation. Employ advanced fragmentation techniques like Electron-Activated Dissociation (EAD), which can provide richer fragmentation patterns and help pinpoint the exact site of metabolism [5].
Variable Results Between Labs/Studies Vendor-related differences in metabolic activity of biological materials (e.g., liver microsomes) [4]. Standardize the source of enzymes/ hepatocytes across studies. When comparing data, ensure the same vendor and batch of metabolic systems are used [4].

Techniques for Metabolite Identification

Confirming aliphatic hydroxylation and identifying the exact site of metabolism requires advanced analytical techniques.

  • LC-MS/MS with Orthogonal Fragmentation: While standard Collision-Induced Dissociation (CID) is useful, it may not provide sufficient structural information to distinguish between potential hydroxylation sites on a molecule. Electron-Activated Dissociation (EAD) is an orthogonal fragmentation technique that generates richer, more informative MS/MS spectra. EAD can produce diagnostic fragments that retain the modification (e.g., the hydroxyl group), allowing for more confident localization of the site of metabolism compared to CID alone [5].
  • In Silico Prediction Tools: Computational methods can provide a starting point for metabolite identification. Tools are available that predict the "reacting atoms" in a molecule for major biotransformation reactions, including aliphatic hydroxylation. These predictions are based on structure-activity relationships and can help prioritize which potential metabolites to look for in experimental data [6].

The following diagram illustrates the core workflow for characterizing this compound's metabolic stability and identifying its metabolites:

Start Start: this compound InSilico In Silico Analysis Start->InSilico InVitro In Vitro Incubation (e.g., Hepatocytes) InSilico->InVitro Predicts major reactions (e.g., Aliphatic Hydroxylation) SampleAnalysis Sample Analysis (LC-MS/MS) InVitro->SampleAnalysis Time-point samples quenched & prepared DataProcessing Data Processing SampleAnalysis->DataProcessing MS data acquired MetabID Metabolite Identification DataProcessing->MetabID Parent depletion & metabolite detection Result Result: Metabolic Profile MetabID->Result Structures confirmed via EAD/CID

References

Daturaolone plasma protein binding challenges

Author: Smolecule Technical Support Team. Date: February 2026

Daturaolone Plasma Protein Binding Profile

The table below summarizes the key drug-likeness and protein binding characteristics of this compound, as predicted by in silico studies.

Property Category Specific Parameter Reported Value or Prediction
Drug-Likeness Lipinski's Rule Compliance Complies (3 out of 4 rules) [1]
Drug-Likeness Score 0.33 [1]
Plasma Protein Binding (PPB) Overall Plasma Protein Binding Strong / 100% (Predicted) [1]
ADME Profile Gastrointestinal (GI) Absorption High (Predicted 96.6%) [1]
Caco-2 Permeability 34.6 nm/s [1]
Blood-Brain Barrier (BBB) Penetration No (Predicted) [1]
CYP Metabolism CYP1A2, CYP2C19, CYP3A4 [1]

Experimental Methodology & Troubleshooting Guide

Here are answers to frequently asked questions that researchers might encounter when working with highly protein-bound compounds like this compound.

General Principles & Method Selection

What is the significance of plasma protein binding in drug discovery? Plasma protein binding is a critical parameter because only the unbound (free) drug fraction is generally considered pharmacologically active. It affects a compound's absorption, distribution, metabolism, excretion, and ultimately, the intensity and duration of its pharmacological effect [2]. For this compound, its strong predicted binding suggests that the free fraction available to exert its documented anti-inflammatory effects is likely to be very small [1].

What methods are recommended for measuring protein binding? Several methods are available, each with its own advantages [2]:

  • Equilibrium Dialysis (ED): Includes high-throughput (HTD) and rapid equilibrium dialysis (RED). This is a common and often recommended method due to its simplicity and high throughput.
  • Ultracentrifugation: Suitable for compounds with high nonspecific binding to dialysis membranes, such as peptides.
  • Ultrafiltration: A fast-processing method.
  • Flux Dialysis: Particularly recommended for compounds with extremely high plasma protein binding, as it can measure very low unbound fractions without the effects of issues like nonspecific binding [2].
Technical Considerations & Optimization

How can I improve the accuracy of my protein binding assay using RED devices? For assays in matrices with low protein content, preconditioning the RED membrane inserts can significantly improve the accuracy of the measured unbound fraction (fu). The impact of this step can be compound-dependent, so it is a critical factor to validate in your protocol [3] [4].

Is it necessary to measure protein binding at multiple concentrations? During the drug discovery stage, it is common to measure fu at a single, standardized concentration (e.g., 1-2 μM) where plasma proteins are less likely to be saturated. However, for compounds like this compound that show high binding affinity, it may be necessary to assess concentration dependency at a later stage to identify potential saturable binding and the major plasma proteins involved [2].

Data Interpretation & Next Steps

The predicted PPB for this compound is 100%. How can a highly bound compound still be active? While high plasma protein binding reduces the free fraction, it also creates a reservoir of drug in circulation, which can prolong its half-life and duration of action. The key is that even a small free fraction can be sufficient for pharmacological activity, especially if the compound has high potency at its target, as this compound does for inhibiting NF-κB (IC₅₀ of 1.2 ± 0.8 µg/mL) [1].

What are the next steps for characterizing this compound's binding? The current data is based on in silico predictions. The next phase of research should involve:

  • Experimental Validation: Conduct in vitro plasma protein binding assays using human plasma to determine the experimental unbound fraction. The methodologies listed above provide a starting point.
  • Identify Binding Partners: Determine whether this compound binds primarily to human serum albumin (HSA) or α1-acid glycoprotein (AAG), as this can affect its pharmacokinetic behavior in different patient populations (healthy vs. diseased) [5] [2].
  • Investigate Metabolites: Explore the protein binding of major metabolites, such as those formed via aliphatic hydroxylation, as they could also contribute to the overall pharmacological or toxicological profile [1].

Experimental Workflow for Protein Binding Studies

The diagram below outlines a logical workflow for determining the plasma protein binding of a compound like this compound.

Start Start: Compound with Predicted High PPB Step1 Select Initial Method Start->Step1 Step2 Perform Assay Step1->Step2 Step3 Analyze Result Step2->Step3 Decision1 Is fu value reliable and expected? Step3->Decision1 Step4 Proceed to Identify Binding Partners Decision1->Step4 Yes Step5 Troubleshoot & Optimize Decision1->Step5 No Step6 Evaluate Concentration Dependence Step4->Step6 Step5->Step1 Re-test with improved method End Report Final PPB & fu Step6->End

References

Daturaolone cytotoxicity safety profile normal vs cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity & Safety Profile: Daturaolone

The following table summarizes the key experimental findings on this compound's cytotoxic effects and preliminary safety profile.

Aspect Experimental Model Key Findings / Quantitative Data Implications for Researchers
Cytotoxicity (Cancer Cells) Human liver cancer cell line (Huh7.5) IC(_{50}) = 17.32 ± 1.43 µg/mL [1] Confirms potent anti-proliferative activity against carcinoma cells.
Safety (Normal Cells) Normal human lymphocytes IC(_{50}) > 20 µg/mL [1] Suggests a selective cytotoxicity window between normal and cancer cells.
In Vivo Safety (Acute) Murine models (anti-inflammatory tests) No major toxicity observed at effective anti-inflammatory doses (e.g., 50 mg/kg body weight) [1] Supports initial biocompatibility for in vivo experimental use.
Predicted ADMET Profile In silico analysis (PreADMET, SwissADME) High GI absorption; No BBB penetration; Low hERG inhibition risk; Non-carcinogenic [1] Prioritize oral administration routes; low risk for neurotoxicity, cardiotoxicity, or carcinogenicity in early development.

Experimental Protocols for Cytotoxicity Assessment

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key study.

Protocol 1: Cell Viability Assay (MTT)

This standard colorimetric assay measures the metabolic activity of cells to determine compound cytotoxicity [2].

  • Cell Seeding: Plate target cells (e.g., Huh7.5 for cancer, lymphocytes for normal) in a 96-well plate at a density of 5 × 10⁴ cells/mL and allow them to adhere for 24 hours.
  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., from 12.5 to 100 µg/mL). Include a vehicle control (e.g., DMSO, final concentration ≤0.1%).
  • Incubation & MTT Addition: Incubate for 48 hours. Then, add 100 µL of MTT reagent (typically 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.
  • Solubilization & Measurement: Carefully remove the medium, dissolve the formed formazan crystals in isopropanol, and measure the absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC(_{50}) value can be determined using non-linear regression analysis in software like OriginPro [1] [2].
Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol assesses if cell death occurs through apoptosis, a key mechanism for many cytotoxic anti-cancer compounds [2].

  • Cell Treatment: Seed and treat cells (e.g., LoVo colon cancer cells) with this compound at IC({50}) and sub-IC({50}) concentrations for 48 hours.
  • Cell Harvesting: Collect both floating and adherent cells (using trypsinization) and wash with cold Phosphate Buffered Saline (PBS).
  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.
  • Flow Cytometry: Add more binding buffer and analyze the cells immediately using a flow cytometer. The populations can be distinguished as follows:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic cells: Annexin V⁺/PI⁻
    • Late apoptotic cells: Annexin V⁺/PI⁺
    • Necrotic cells: Annexin V⁻/PI⁺

The diagram below illustrates the logical workflow for evaluating a compound's anti-cancer potential, from initial screening to mechanistic investigation.

G Start Start Cytotoxicity Evaluation Screen Cell Viability Screening (MTT Assay) Start->Screen CalcIC50 Calculate IC50 Values Screen->CalcIC50 Compare Compare Normal vs. Cancer Cell IC50 CalcIC50->Compare Profile Establish Selective Cytotoxicity Profile Compare->Profile Probe Probe Mechanism of Cell Death Profile->Probe Apoptosis Annexin V/PI Assay (Flow Cytometry) Probe->Apoptosis Gene Gene Expression Analysis (e.g., p53, Bcl-2, Caspases) Probe->Gene Parallel Path

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic window for this compound based on current data? While a formal therapeutic index requires more comprehensive toxicology, the available in vitro data shows a favorable selectivity. The IC(_{50}) in normal lymphocytes is >20 µg/mL, compared to 17.32 µg/mL in Huh7.5 cancer cells, indicating a potential window for selective targeting [1].

Q2: Besides direct cytotoxicity, what other anti-cancer mechanisms have been reported? this compound demonstrates multi-target activity relevant to cancer and its symptom management:

  • Anti-inflammatory: Significantly inhibits key inflammatory mediators like NF-κB (IC({50}) = 1.2 ± 0.8 µg/mL) and nitric oxide (IC({50}) = 4.51 ± 0.92 µg/mL), which are often dysregulated in the tumor microenvironment [1].
  • Antinociceptive: Shows potent antinociception (89.47 ± 9.01%) in heat-induced pain models, suggesting potential for managing cancer-related pain [1].

Q3: Are there any major predicted safety concerns from ADMET studies? In silico predictions indicate a generally favorable profile for early-stage development. Key points include:

  • No BBB Penetration: Reduces potential for central nervous system (CNS)-related side effects [1].
  • Low hERG Inhibition Risk: Suggests a low likelihood of causing cardiac arrhythmia [1].
  • High Plasma Protein Binding: This may influence the compound's free concentration and pharmacokinetics, a factor to consider in dose-ranging studies [1].

Key Limitations & Future Research Directions

  • Data Scarcity: The current understanding is based on a single, albeit robust, study. Findings need independent validation.
  • Mechanism Depth: While this compound interacts with multiple targets, the precise molecular mechanism of its cytotoxic action is not fully elucidated.
  • Comprehensive Toxicology: A full safety profile, including chronic toxicity, genotoxicity, and organ-specific toxicity, is required before clinical translation.

References

Daturaolone hERG inhibition cardiotoxicity risk assessment

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Daturaolone Cardiotoxicity

Here are answers to common questions about this compound's cardiac safety profile.

  • 1. What is the specific hERG inhibition risk associated with this compound?

    • Answer: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions indicate that this compound shows "no hERG inhibition" or a "low risk" of inhibiting the hERG potassium channel [1] [2] [3]. This suggests a low likelihood for inducing QT interval prolongation and torsades de pointes (TdP) through the primary hERG blockade mechanism.
  • 2. What is the evidence supporting this low-risk assessment?

    • Answer: The primary evidence comes from computational predictions. One study used PreADMET and SwissADME software to evaluate this compound's drug-likeness and toxicity profile, which included hERG inhibition as a key parameter [1] [2]. It is important to note that, as of the available literature (2021), this prediction has not yet been directly confirmed by experimental results such as patch-clamp electrophysiology [1].
  • 3. How does this compound's overall drug-likeness look?

    • Answer: this compound complies with Lipinski's rule of five with a bioavailability score of 0.55 and a drug-likeness score of 0.33, which is comparable to some approved drugs [1] [2]. Its key predicted ADMET properties are summarized below [1] [2]:
Property Prediction for this compound
hERG Inhibition Low Risk / No Inhibition
Plasma Protein Binding (PPB) High (100%)
Gastrointestinal Absorption High
Caco-2 Permeability Moderate (34.6 nm/s)
Blood-Brain Barrier (BBB) Penetration No
CYP Inhibition CYP1A2, CYP2C19, CYP3A4 (predicted by PreADMET)
Mutagenicity (Ames Test) Non-mutagen
Carcinogenicity Non-carcinogenic
  • 4. What should I do if my in vitro data contradicts the in silico prediction?
    • Answer: First, verify the experimental conditions and positive controls. If the discrepancy persists, proceed to a higher-fidelity assay. The manual patch-clamp technique is the gold standard for confirming hERG blockade [4] [5]. A full concentration-response curve should be generated to determine a precise IC50 value, which is crucial for calculating a safety margin relative to the compound's therapeutic exposure [5].

Experimental Protocols for hERG Risk Assessment

For a comprehensive cardiotoxicity profile, you can employ the following established methodologies.

  • Protocol 1: In Silico hERG Prediction (Initial Screening)

    • Objective: To rapidly screen this compound for potential hERG inhibition using computational tools.
    • Methodology:
      • Tool Selection: Use publicly available and validated web servers. Pred-hERG 5.0 is a recommended tool as it provides binary, multiclass, and regression predictions along with interpretable features like SHAP values and probability maps [4].
      • Input: Prepare the compound's structure in SMILES format.
      • Execution: Submit the structure to the online platform (http://predherg.labmol.com.br).
      • Analysis: Review the consensus prediction and the visual explanations of which chemical fragments contribute to the hERG blockade activity [4].
  • Protocol 2: In Vitro hERG Inhibition Assay (Gold Standard)

    • Objective: To experimentally determine the potency of this compound in inhibiting the hERG potassium channel.
    • Methodology (Based on ICH S7B Q&A Best Practices [5]):
      • Cell Line: Use a cell line stably expressing the hERG channel (e.g., human embryonic kidney HEK-293 cells) [4] [5].
      • Technique: Employ the manual patch-clamp technique in whole-cell configuration.
      • Voltage Protocol: A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the tail current (IKr), which is sensitive to hERG blockers [5].
      • Procedure: After obtaining a stable baseline recording, apply increasing concentrations of this compound to the bath solution. A standard positive control (e.g., terfenadine or cisapride) should be included to validate the assay's sensitivity [5].
      • Data Analysis: Measure the tail current amplitude at each concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to calculate the IC50 value [5].

The following diagram illustrates the logical workflow for a comprehensive hERG risk assessment, integrating both in silico and in vitro methods.

hERG_Workflow Start Start hERG Risk Assessment InSilico In Silico Prediction (Tools like Pred-hERG 5.0) Start->InSilico InVitro In Vitro Patch-Clamp (HEK-293 Cells, Best Practices) InSilico->InVitro  For Experimental Confirmation Integrate Integrate Results InVitro->Integrate LowRisk Low Risk Identified Report Report & Proceed LowRisk->Report HighRisk High Risk Identified HighRisk->Report Integrate->LowRisk  Negative Results Integrate->HighRisk  Positive Results

Troubleshooting Common Experimental Issues

  • Problem: High variability in IC50 values for the positive control between studies.

    • Solution: Ensure adherence to ICH S7B Q&A "best practice" recommendations [5]. Key factors include consistent cell passage number, stable temperature and pH, and using an appropriate positive control with a known expected IC50 range (e.g., terfenadine ~200 nM). Protocol differences can lead to variability, so using a standardized, validated protocol is critical [5].
  • Problem: A metabolite is suspected of causing cardiotoxicity, but the parent compound is clean.

    • Solution: The integrated risk assessment strategy recommended by regulators (ICH S7B/E14) requires evaluating the effects of major human metabolites [6] [5]. Synthesize the major metabolites and subject them to the same in vitro hERG assay. In silico tools can also be used to screen these metabolites early in the process.
  • Problem: In silico and in vitro results for hERG conflict.

    • Solution: Trust the experimental data from the gold-standard patch-clamp assay over the computational prediction. Re-run the in silico prediction with different tools or descriptors to check for consistency. Investigate if the compound's mechanism involves other proarrhythmic pathways not related to hERG (e.g., calcium channel effects), which would require additional testing [7].

References

Daturaolone sample preparation for biological assays

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation & Isolation of Daturaolone

Q: What are the established methods for extracting and isolating this compound from plant material?

This compound is typically isolated from plants of the Datura genus (e.g., D. innoxia, D. metel) via organic solvent extraction followed by chromatographic purification. Here is a generalized workflow and a specific protocol.

The general workflow for extraction and isolation is as follows:

G Start Start: Dried Plant Material (e.g., Fruit, Bark) A Grind to Fine Powder Start->A B Maceration with Methanol A->B C Obtain Crude Methanol Extract B->C D Partition with Water C->D E Successive Solvent Partitioning D->E F Column Chromatography (Silica Gel) E->F G Thin Layer Chromatography (TLC) Analysis F->G H Crystallization G->H End Pure this compound H->End

Detailed Protocol from Datura metel Fruits [1]:

  • Plant Material: Start with 8.2 kg of shade-dried fruits of Datura metel. Grind them into a fine powder.
  • Crude Extraction: Soak 8.0 kg of the powder in 40 liters of methanol at room temperature for 13 days. Concentrate the extract under reduced pressure to obtain about 350 g of crude methanolic extract.
  • Solvent Partitioning:
    • Suspend the crude extract in 500 mL of water.
    • Partition this suspension successively with n-hexane, chloroform, and ethyl acetate.
    • The chloroform fraction (93.0 g) is often the most promising for this compound isolation [1].
  • Column Chromatography:
    • Subject 25.0 g of the chloroform fraction to silica gel column chromatography.
    • Elute the column with a gradient of n-hexane and ethyl acetate (increasing polarity from 0% to 100% ethyl acetate).
    • Collect 200 fractions and combine them based on TLC profiles into 16 major fractions (SB-1 to SB-16).
  • Final Purification:
    • Subject fraction SB-9 to repeated column chromatography, eluting with n-hexane and ethyl acetate (14:86 ratio).
    • This yields this compound as white crystals. Wash the crystals with n-hexane for further purification [1]. The identity and purity should be confirmed by spectroscopic methods (1H-NMR, 13C-NMR) and compared with literature data [2] [1].

Analytical Method Development

Q: What chromatographic methods are available for the analysis of this compound?

Two main TLC and RP-HPLC methods have been developed specifically for this compound and related compounds.

Technique Method Parameters Analyte Key Performance Data

| TLC [3] | Stationary: Silica gel Mobile: n-Hexane:Ethyl Acetate (7:3) | Withametelin & this compound | Used for co-detection and sample screening prior to quantification. | | RP-HPLC [3] | Details not specified (Reverse-Phase) | this compound | Linearity: R² > 0.9 |

Biological Assay Protocols

Q: What are the key in vitro and in vivo assays used to evaluate this compound's bioactivity?

This compound has been evaluated for anti-inflammatory, antinociceptive, and enzyme inhibitory effects. Here are detailed protocols for key assays.

1. In Vitro NF-κB Inhibition Assay [4] [5] [6]

  • Objective: To measure the inhibition of NF-κB, a key transcription factor in inflammation.
  • Procedure: A cell-based assay is typically used. The specific protocol involves treating cells (e.g., lymphocytes or other relevant cell lines) with this compound and stimulating them with an inflammatory agent. The inhibition of NF-κB activation is measured, often using a reporter gene or ELISA method.
  • Key Data: The half-maximal inhibitory concentration (IC₅₀) for this compound in this assay was reported as 1.2 ± 0.8 µg/mL [4] [5] [6].

2. In Vitro Nitric Oxide (NO) Inhibition Assay [4] [5] [6]

  • Objective: To measure the reduction in nitric oxide production, another critical inflammatory mediator.
  • Procedure: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The amount of nitrite, a stable product of NO, in the culture supernatant is quantified using the Griess reaction.
  • Key Data: The IC₅₀ for this compound in this assay was reported as 4.51 ± 0.92 µg/mL [4] [5] [6].

3. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [2]

  • Objective: To evaluate the anti-inflammatory effect in a live animal model.
  • Procedure:
    • Use male BALB/c mice (25-30 g).
    • Divide them into groups (n=6), including a negative control (saline), positive control (e.g., diclofenac, 1-30 mg/kg), and treatment groups (this compound, 1-30 mg/kg).
    • Administer compounds intraperitoneally (i.p.).
    • 30 minutes later, inject 50 µL of 1% λ-carrageenan into the subplantar tissue of the right hind paw.
    • Measure paw volume with a plethysmometer at time points 1-5 hours post-carrageenan injection.
    • Calculate the percentage reduction in edema compared to the control group.
  • Key Data: this compound showed a dose-dependent activity with an ED₅₀ of 10.1 mg/kg [2]. Another study reported a 81.73% reduction in paw edema [4].

4. In Vitro α-Glucosidase Inhibitory Assay [1]

  • Objective: To assess potential for managing diabetes.
  • Procedure:
    • Prepare α-glucosidase enzyme from rat intestinal acetone powder.
    • In a 96-well plate, mix 10 µL of this compound (in DMSO) with 100 µL of phosphate buffer (pH 6.8) and 50 µL of the enzyme solution. Incubate for 5 minutes.
    • Start the reaction by adding 50 µL of substrate (5 mM p-nitrophenyl-α-D-glucopyranoside).
    • After 5 minutes of incubation, measure the absorbance of the released p-nitrophenol at 405 nm.
    • Calculate % inhibition using the formula: (1 - (Abs_sample / Abs_control)) * 100.
  • Key Data: this compound showed 98.7% inhibition with an IC₅₀ of 840.4 ± 1.74 µM [1].

Troubleshooting Common Issues

Q: Our isolation yield of this compound is low. What factors can we optimize?

  • Plant Material: The yield is highly dependent on the plant part, geography, and harvest time. Research indicates the highest this compound content is in fruits collected in August [3].
  • Extraction Solvent: The solvent system is critical. A mixture of Ethyl Acetate and Ethanol (1:1) was identified as the most effective for extracting this compound from some plant materials [3].

Q: We are encountering high variability in our in vivo biological assay results. How can this be improved?

  • Follow BLQA Guidelines: Adhere to established bioassay guidelines like those from the USP to minimize variability [7]. This includes:
    • Randomization: Assign animals to different treatment groups randomly to eliminate bias.
    • Control Groups: Always include positive (e.g., diclofenac) and negative (saline) control groups.
    • Sample Size: Use an adequate number of animals per group (e.g., n=6) [2].
    • Outlier Management: Apply statistical criteria for identifying and handling aberrant values, as detailed in pharmacopeial standards [7].

Q: What are the drug-likeness and toxicity predictions for this compound? In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling provides insights for further development. This compound's predicted profile is summarized below [4] [5]:

Property Category Prediction / Value
Lipinski's Rule Drug-likeness Complies (3 of 4 rules), Score: 0.33
Absorption GI Absorption High (96.6%)
Caco-2 Permeability 34.6 nm/s (moderate)
Distribution Plasma Protein Binding (PPB) High (100%)
Blood-Brain Barrier (BBB) Penetration No
Metabolism Cytochrome P450 Inhibition CYP1A2, CYP2C19, CYP3A4 (conflicting predictions for CYP2C9)
Major Metabolic Reaction Aliphatic Hydroxylation (Phase I)
Toxicity hERG Inhibition Low risk
Carcinogenicity (Mouse/Rat) Non-carcinogenic

Molecular Mechanisms & Targets

Q: What are the known molecular targets and mechanisms of action for this compound? this compound is predicted to interact with multiple inflammatory targets, which underpins its observed activity in assays. The key interactions and the associated signaling pathways are illustrated below.

G cluster_inflammation Inflammation & Pain Pathway D This compound NFkB NF-κB (Inhibited) D->NFkB iNOS iNOS → NO Production (Inhibited) D->iNOS COX2 COX-2 (Inhibited) D->COX2 LOX 5-Lipoxygenase (LOX) (Inhibited) D->LOX PLA2 Phospholipase A2 (PLA2) (Inhibited) D->PLA2 SERT Serotonin Transporter (SERT) D->SERT DRD1 Dopamine Receptor D1 D->DRD1 5-HT 5-hydroxy tryptamine (Serotonin Receptor) D->5-HT PGE2 PGE2 COX2->PGE2 Leukotrienes Leukotrienes LOX->Leukotrienes PLA2->COX2 PLA2->LOX subcluster_neuro subcluster_neuro

The following quantitative data summarizes the key experimental findings for this compound's activity:

Biological Activity Assay Model Key Result / Potency Citation
Anti-inflammatory Carrageenan-induced paw edema (in vivo) ED₅₀ = 10.1 mg/kg [2]
Antinociceptive Acetic acid-induced writhing (in vivo) ED₅₀ = 13.8 mg/kg [2]
NF-κB Inhibition In vitro cell assay IC₅₀ = 1.2 ± 0.8 µg/mL [4] [5] [6]
Nitric Oxide (NO) Inhibition In vitro (LPS-stimulated macrophages) IC₅₀ = 4.51 ± 0.92 µg/mL [4] [5] [6]
α-Glucosidase Inhibition In vitro enzyme assay IC₅₀ = 840.4 ± 1.74 µM [1]
β-Secretase (BACE1) Inhibition In vitro FRET assay IC₅₀ = 260.70 ± 1.87 µM [1]
Cytotoxicity Normal lymphocytes (in vitro) IC₅₀ > 20 µg/mL [4] [5]
Cytotoxicity Huh7.5 cancer cells (in vitro) IC₅₀ = 17.32 ± 1.43 µg/mL [4] [5]

References

Daturaolone storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Known Storage Information for Daturaolone

The table below summarizes the specific storage information available for this compound from a chemical supplier.

Property Specification
Recommended Storage Desiccate at -20°C [1]
Physical Form Powder [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [1]
Stability in Solution Stock solutions should be prepared and used on the same day. For future use, seal and store below -20°C; generally stable for several months [1].

Standard Stability Storage Conditions

For novel compounds like this compound where comprehensive stability data is lacking, researchers typically follow standard protocols defined by the International Council for Harmonisation (ICH) to determine shelf life and optimal storage conditions [2] [3]. The following experimental workflow can be used to establish product-specific stability data.

Start Start Stability Testing LT Long-Term Condition (25°C ± 2°C / 60% RH ± 5% RH) Start->LT ACC Accelerated Condition (40°C ± 2°C / 75% RH ± 5% RH) Start->ACC Pull Pull Samples at Time Points (e.g., 0, 3, 6, 9, 12, 24 months) LT->Pull INT Intermediate Condition (30°C ± 2°C / 65% RH ± 5% RH) ACC->INT If significant change observed at accelerated condition INT->Pull Test Test for Degradation Pull->Test Analyze Analyze Data & Set Shelf Life Test->Analyze

Frequently Asked Questions (FAQs)

Q1: The supplier recommends storage at -20°C. Do I need to follow this exactly? Yes, it is highly advisable. Until your own stability studies prove that the compound is stable under other conditions, following the supplier's recommendation is the best practice to ensure the integrity of your research material [1].

Q2: What are the key factors to test for in a stability study for a compound like this compound? You should test for physical, chemical, and microbiological changes. Key parameters include [2] [3]:

  • Assay/Potency: Measure the percentage of the active compound remaining.
  • Related Substances/Degradation Products: Identify and quantify any breakdown products.
  • Physical Characteristics: Check for changes in appearance, color, and solubility.
  • Moisture Content: Especially critical for powders susceptible to hydrolysis.

Q3: Our laboratory is in a hot and humid climate (ICH Zone IV). What conditions should we use for long-term testing? For products intended to be marketed in hot and humid climates, the long-term stability condition is 30°C ± 2°C / 75% RH ± 5% RH [2]. You should design your stability studies to reflect the conditions of your intended market.

Troubleshooting Guide

Issue Potential Cause Corrective Action
Rapid decrease in purity Hydrolysis or oxidative degradation. Ensure proper desiccation. Consider packaging under an inert gas like nitrogen. Use more protective packaging [2].
Clumping or weight gain of powder Absorption of moisture from the atmosphere. Store with a desiccant in an airtight container. Verify the integrity of the packaging material's moisture barrier [2].
Discoloration of the compound Photodegradation due to light exposure. Store in amber glass vials or opaque containers. Keep the material away from direct light [2].
Out-of-specification results after 6 months at 40°C The compound is not stable at accelerated conditions. Initiate testing at the intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) as per ICH guidelines [2].

Key Experimental Protocol: Forced Degradation Studies

Forced degradation studies help you understand the degradation chemistry of a new compound and develop stability-indicating analytical methods [3].

  • Objective: To generate 5-20% degradation of the main compound [3].
  • Typical Stress Conditions:
    • Acidic Hydrolysis: Expose to 0.1-1 M HCl at elevated temperature (e.g., 60°C).
    • Basic Hydrolysis: Expose to 0.1-1 M NaOH at elevated temperature.
    • Oxidative Stress: Treat with 0.1-3% hydrogen peroxide at room temperature.
    • Thermal Stress: Store the solid powder at a high temperature (e.g., 70°C).
    • Photostability: Expose to UV and visible light as per ICH Q1B guidelines [3].
  • Analysis: Use HPLC or UHPLC to separate and identify the parent compound from its degradation products.

References

Daturaolone HPLC Analysis: Key Parameters from Literature

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a published reversed-phase (RP) HPLC method for quantifying daturaolone in Datura innoxia, which you can use as a starting point for your own development [1].

Parameter Specification / Condition
Compound This compound [1]
Matrix Datura innoxia plant parts (leaves, stem, fruit, root, flowers) [1]
Extraction Solvent Ethyl acetate + Ethanol (1:1) [1]
Chromatography Type Reversed-Phase (RP) HPLC [1]
Linearity (R²) > 0.9 [1]
Maximum Quantified Value 5.18 ± 0.45 µg/mg dry plant powder (found in fruits) [1]
Initial Screening TLC co-detection with n-hexane: ethyl acetate (7:3) [1]

Method Development Workflow

A structured approach is crucial for robust HPLC method development. The following diagram outlines the key stages, from consulting literature to final validation.

workflow start Start: Consult Literature step1 Step 1: Select HPLC Method & Initial System start->step1 step2 Step 2: Select Initial Conditions step1->step2 step3 Step 3: Optimize Selectivity step2->step3 step4 Step 4: Optimize System Parameters step3->step4 step5 Step 5: Method Validation step4->step5

Frequently Asked Questions & Troubleshooting

Q1: My this compound peaks are broad or show poor retention. What should I do?

  • Check Mobile Phase Composition: For reversed-phase HPLC, retention is primarily controlled by the concentration of the organic modifier. A published method for this compound used Ethyl acetate and Ethanol for extraction, but the HPLC mobile phase was not specified [1]. Begin optimization with a common binary system like acetonitrile/water or methanol/water [2]. Adjust the ratio to ensure the capacity factor (k') is between 0.5 and 15 [2].
  • Consider pH for Ionizable Compounds: While this compound is a triterpenoid, if you are analyzing it alongside acidic or basic compounds, use reverse phase ion suppression (for weak acids/bases) or reverse phase ion pairing (for strong acids/bases) [2].
  • Verify Column Choice: Start with a short (10-15 cm) C18 column with 3 or 5 µm packing particles for faster method development [2].

Q2: How can I improve the separation (resolution) between this compound and other compounds in my plant extract?

  • Optimize Selectivity: Mobile phase composition is the most powerful tool for changing peak spacing (selectivity) [2]. Try different organic modifiers (e.g., switch from methanol to acetonitrile or vice versa) as your first step.
  • Adjust Gradient Profile: For complex plant extracts, isocratic elution may not suffice. If your sample has many components or analytes with a wide range of polarities, develop a gradient method. Gradient elution can provide better resolution and greater sensitivity for later-eluting peaks [2].
  • Couple Columns: If a single column does not provide sufficient resolving power, coupling two columns with different stationary phases can achieve baseline separation of complex mixtures [3].

Q3: My calibration curve for this compound quantification is not linear. What could be the cause?

  • Review Preparation Technique: Ensure your standard solutions are prepared accurately with high-purity solvents. Use serial dilution from a single stock solution for consistency.
  • Check Detector Wavelength: Confirm you are detecting at an appropriate wavelength. For the greatest sensitivity, λmax should be used, but avoid wavelengths below 200 nm where detector noise increases [2].
  • Verify Injection Volume and Solvent: Ensure the injection volume is the same for all standards and samples. Also, the solvent of the standard should not be stronger than the mobile phase, as this can cause peak distortion [4].
  • Inspect Hardware: Check for leaks in the HPLC system, a malfunctioning pump causing inaccurate mobile phase delivery, or a contaminated/damaged flow cell.

Q4: When should I use an Internal Standard (ISTD), and how is it calculated?

  • When to Use: An ISTD is highly recommended for complex sample preparations (e.g., extraction, filtration) to account for losses and for methods susceptible to retention time drift [4].
  • Calculation: The calculation is based on response ratios [4].
    • Response Ratio = (Analyte Peak Area) / (ISTD Peak Area)
    • A calibration curve is then built by plotting the Response Ratio against the Amount Ratio (Amount of Analyte / Amount of ISTD).
    • The amount of the ISTD must be identical in all standards and samples for this calculation to be valid [4].

Pro Tips for Success

  • Start Simple: "Try the most common columns and stationary phases first" and "thoroughly investigate binary mobile phases before going on to ternary" mixtures [2].
  • Understand Your Analyte: this compound's quantitative variation in the plant depends on the plant part, geographical location, and time of collection [1]. Ensure your sampling and extraction protocols are consistent and well-documented.
  • Validate Rigorously: For methods used in quality control or regulatory submission, full validation following ICH guidelines is essential. This includes assessing accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness [2].

References

overcoming Daturaolone blood-brain barrier penetration limitations

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge: Daturaolone and BBB Impermeability

FAQ: Can this compound cross the Blood-Brain Barrier (BBB) on its own?

Based on existing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, this compound is forecast to have no blood-brain barrier penetration [1].

The BBB is a highly selective semipermeable border that protects the brain. It is composed of endothelial cells connected by tight junctions, pericytes, astrocytes, and microglia, which together strictly regulate the passage of substances from the bloodstream into the brain [2]. The ADMET prediction for this compound suggests that its inherent physicochemical properties prevent it from effectively utilizing the limited transport mechanisms available to cross this barrier.

Strategies to Overcome the BBB Limitation

While this compound itself may not cross the BBB, you can investigate several formulation strategies designed to facilitate brain delivery of therapeutics. The table below summarizes these approaches, inspired by how pathogens and modern therapeutics bypass the BBB [2].

Strategy Mechanism Potential Application for this compound
Nanoparticle Carriers Use of biodegradable nanoparticles that can be engineered to target receptors on brain endothelial cells, exploiting existing transport pathways [2]. Encapsulate this compound in nanoparticles functionalized with ligands for BBB receptors.
Receptor-Mediated Transcytosis Targeting specific receptors (e.g., Transferrin Receptor, Insulin Receptor) on the endothelial cells to trigger vesicular transport of the ligand into the brain [2]. Conjugate this compound to a monoclonal antibody or peptide that binds a BBB-specific receptor.
Trojan Horse Method Utilizing the natural diapedesis of immune cells (e.g., monocytes) across the BBB by loading the compound into them [2]. Load this compound into engineered phagocytes (ex vivo) or use cell-mimetic delivery systems.
Transcellular Penetration Enhancers Using agents that temporarily and safely increase the permeability of the endothelial cell membrane itself [2]. Co-administer this compound with a compound that facilitates absorptive-mediated transcytosis.

The following diagram illustrates the primary biological pathways for crossing the BBB that these strategies aim to exploit.

G Blood Blood Transcellular Transcellular Pathway Blood->Transcellular  Pathogen/Molecule Paracellular Paracellular Pathway Blood->Paracellular  Pathogen/Molecule TrojanHorse Trojan Horse Method Blood->TrojanHorse  Infected Phagocyte Brain Brain Transcellular->Brain  Through endothelial cell Paracellular->Brain  Between endothelial cells TrojanHorse->Brain  Inside migrating cell

Experimental Protocol: Assessing BBB Permeability In Vivo

To empirically test whether your novel this compound formulation can cross the BBB, you can use the following established in vivo protocol. This method uses sodium fluorescein (NaF), a small fluorescent tracer, to quantify permeability [3].

Workflow for In Vivo BBB Permeability Measurement

G Step1 1. Tracer Administration Inject NaF intravenously Step2 2. Circulation & Perfusion Wait 10 min, then collect blood and transcardially perfuse with PBS Step1->Step2 Step3 3. Sample Collection Harvest brain tissue (cerebrum, cerebellum) and serum Step2->Step3 Step4 4. Sample Processing Homogenize brain in TCA, precipitate serum proteins with TCA Step3->Step4 Step5 5. Fluorescence Measurement Read supernatant at Ex/Em 485/530 nm Step4->Step5 Step6 6. Data Calculation Calculate BBB Permeability Index: (μg fluorescence/mg tissue) / (μg fluorescence/μl serum) Step5->Step6

Detailed Materials & Methods [4] [3]:

  • Tracer Solution: Prepare a solution of 0.1 mg/mL Sodium Fluorescein (NaF) in a 1% Bovine Serum Albumin (BSA) mammalian Ringer's solution. Filter through a 0.2 μm syringe filter before use.
  • Animals: Use an appropriate mouse/rat model (e.g., Balb/c mice). Administer the tracer via intravenous injection (e.g., 100 μL of a 10% NaF solution).
  • Circulation and Perfusion: After 10 minutes of tracer circulation, anesthetize the animal. Collect peripheral blood, then perform transcardial perfusion with phosphate-buffered saline (PBS) to clear the cerebral vasculature of blood-borne tracer.
  • Sample Processing:
    • Serum: Mix serum with an equal volume of 15% Trichloroacetic Acid (TCA) to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant.
    • Brain Tissue: Homogenize the harvested brain regions in 7.5% TCA. Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant.
  • Measurement and Analysis: Measure the fluorescence of the supernatants using a spectrophotometer (Excitation: 485 nm, Emission: 530 nm). Calculate the BBB permeability index using the formula provided in the diagram. A significant increase in this index in treated animals versus controls indicates successful enhancement of BBB permeability.

Troubleshooting Common Issues

  • Issue: High background fluorescence in brain tissue.
    • Solution: Ensure transcardial perfusion is thorough and complete. Incomplete perfusion leaves blood-containing tracer in the vessels, leading to artificially high readings. Verify perfusion quality by observing the clearing of tissue color.
  • Issue: No significant change in permeability index with the new formulation.
    • Solution: Re-evaluate the formulation strategy. Consider optimizing the nanoparticle size and surface charge, or testing different receptor-specific ligands (e.g., against the Transferrin Receptor) to improve targeting efficiency [2].
  • Issue: The formulation shows toxicity in vitro or in vivo.
    • Solution: Refer to acute toxicity studies. Existing research on this compound and its chloroform extract found them to be safe at tested doses (e.g., this compound up to 50 mg/kg in mice) [5]. However, any new chemical conjugate or nanoparticle system requires its own comprehensive toxicity evaluation.

References

Daturaolone vs withaferin A anti-inflammatory activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Feature Daturaolone Withaferin A
Chemical Class Pentacyclic oleanane triterpenoid [1] [2] Steroidal lactone [3] [4]
Primary Natural Source Datura innoxia Mill., Pistacia integerrima [1] [5] [2] Withania somnifera (Ashwagandha) [3] [4] [6]
Key Anti-inflammatory Targets NF-κB, COX-2, 5-LOX, PLA2, iNOS (NO production) [1] [5] [2] NF-κB, NLRP3 Inflammasome, STAT3, COX-2, iNOS [3] [4] [6]
In Vivo Efficacy Models Carrageenan-induced paw edema, Acetic acid-induced writhing, Tail suspension test (for depression) [1] [5] Collagen-Induced Arthritis (CIA), Cancer-induced cachexia models, Osteotomy/bone healing models [3] [6] [7]

| Reported Anti-inflammatory IC50 Values | NF-κB inhibition: 1.2 ± 0.8 µg/mL [1] [2] NO production inhibition: 4.51 ± 0.92 µg/mL [1] [2] | Detailed IC50 values for specific inflammatory targets in standard models not fully established in searched literature. | | Drug-Likeliness (Lipinski's Rule) | Complies (Score: 0.33) [1] [2] | Used as a reference for this compound (Score: 0.36) [1] [2] |

Experimental Data and Protocols

For your experimental work, here are the key methodological details from the studies:

  • In Vivo Anti-inflammatory Models for this compound:

    • Carrageenan-Induced Paw Edema: Mice were administered this compound (1-30 mg/kg, i.p.) 30 minutes before a subcutaneous injection of 1% γ-carrageenan into the paw. Edema was measured with a plethysmometer for 5 hours [5].
    • Acetic Acid-Induced Writhing: Mice received this compound (1-30 mg/kg, i.p.) 30 minutes before an i.p. injection of 1% acetic acid. The number of abdominal constrictions was counted for 10 minutes [5].
  • In Vitro Anti-inflammatory Assays:

    • NF-κB Inhibition: A luciferase reporter gene assay under the control of NF-κB-responsive elements was used. Cells were pre-treated with the compound before inflammatory stimulation [1] [4].
    • Nitric Oxide (NO) Production: The Griess reagent method was used to measure nitrite levels, a stable product of NO, in culture supernatants of LPS-stimulated macrophages [1] [8].

Mechanisms of Action

The following diagram illustrates the core anti-inflammatory signaling pathways that these compounds influence, summarizing the information from the comparison table.

hierarchy cluster_pathway Key Inflammatory Pathways InflammatoryStimuli Inflammatory Stimuli (LPS, Cytokines) NFkB NF-κB Pathway InflammatoryStimuli->NFkB NLRP3 NLRP3 Inflammasome InflammatoryStimuli->NLRP3 Arachidonic Arachidonic Acid Metabolism InflammatoryStimuli->Arachidonic NOS iNOS/NO Production InflammatoryStimuli->NOS InflammatoryMediators Inflammatory Mediators (TNF-⍺, IL-1β, IL-6, PGE₂) NFkB->InflammatoryMediators NLRP3->InflammatoryMediators Arachidonic->InflammatoryMediators NOS->InflammatoryMediators DiseaseOutcomes Disease Outcomes (Pain, Edema, Arthritis, Cachexia) InflammatoryMediators->DiseaseOutcomes WitA Withaferin A WitA->NFkB  inhibits WitA->NLRP3  inhibits WitA->NOS  inhibits Dat This compound Dat->NFkB  inhibits Dat->Arachidonic  inhibits Dat->NOS  inhibits

Research Considerations

  • Therapeutic Scope: Current research indicates a wider exploration of withaferin A in complex chronic conditions like arthritis, cancer cachexia, and bone healing [3] [6] [7]. This compound shows promising broader efficacy in related conditions like inflammatory pain and depression [1] [2].
  • Research Stage: While both are in preclinical stages, the available pharmacological and safety data for withaferin A appears more extensive. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound is primarily based on in silico predictions, requiring further experimental validation [1] [2].

References

Daturaolone vs standard drugs atropine muscle relaxation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

The following table summarizes the current understanding of how daturaolone and atropine may produce muscle relaxation.

Compound Type Proposed Primary Mechanism for Relaxation
This compound Natural Triterpenoid Not fully elucidated; potential multi-target action including anti-inflammatory pathways (e.g., NF-κB, NO inhibition) [1] and possible interaction with other receptors [1].
Atropine Muscarinic Antagonist Well-defined; competitive blockade of muscarinic acetylcholine receptors, preventing acetylcholine from binding and inducing contraction [2] [3] [4].

Experimental Data on Efficacy

The table below presents quantitative data on the muscle relaxation effects of each compound from individual studies.

Compound Experimental Model Key Findings / Dose-Dependent Effect
This compound In vivo mice models (Chimney, Traction, Inclined Plane tests) [5] Significant muscle relaxation; at 20 mg/kg, showed 59.98% activity in the chimney test and 54.91% activity in the inclined plane test after 60 minutes.
Atropine In vitro isolated rabbit corpus cavernosum [6] Biphasic response: contraction at low concentrations (up to 10⁻⁸ M) and dose-dependent relaxation at high concentrations (10⁻⁷ M to 10⁻⁴ M), reaching 93.6% relaxation.
Atropine In vitro isolated rat aorta [7] Biphasic response on pre-contracted tissue; relaxation at high concentrations (1-100 µM) mediated partly via voltage-dependent K+ channels and the endothelium.

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of this data, here are the methodologies used in the key experiments.

  • This compound (In vivo Muscle Relaxation)

    • Animal Model: Balb/c mice (18-22 g) [5].
    • Tests Used:
      • Chimney Test: Measures the inability of a mouse to climb backwards up a glass tube within a set time [5].
      • Traction Test: Assesses the failure of a mouse to grasp a small wire ring with its forepaws within a set time [5].
      • Inclined Plane Test: Evaluates the mouse's ability to maintain its position on a board tilted to a specific angle [5].
    • Dosing: this compound was administered intraperitoneally at doses of 2.5, 5, 10, 15, and 20 mg/kg. Performance was assessed at 30, 60, and 90 minutes post-administration and compared to a diazepam standard [5].
  • Atropine (In vitro Smooth Muscle Relaxation)

    • Tissue Preparation: Strips of rabbit corpus cavernosum or rat aortic rings were mounted in organ chambers [6] [7].
    • Pre-contraction: Tissues were first contracted with an agonist like phenylephrine (PHE) [6] [7].
    • Dosing: Atropine was added cumulatively to the organ bath in increasing concentrations.
    • Mechanism Investigation: The role of the endothelium, nitric oxide (NO), and potassium (K+) channels was studied by physically removing the endothelium, using specific inhibitors (e.g., L-NAME for NO synthase, TEA for K+ channels), or using a Ca²⁺-free solution [6] [7].

Visualizing the Mechanisms

The diagrams below illustrate the proposed signaling pathways for muscle relaxation based on the available research.

Atropine's Dual Concentration-Dependent Effects

G cluster_low Low Concentration cluster_high High Concentration Atropine Atropine M2_Rec Muscarinic Receptor (M2) Atropine->M2_Rec Antagonizes K_Channel Voltage-Dependent K+ Channel Atropine->K_Channel Activates CalciumSeq Intracellular Calcium Sequestration Atropine->CalciumSeq Increases Contraction Contraction M2_Rec->Contraction Blocks Inhibitory Signal ACh Acetylcholine (ACh) ACh->M2_Rec Binds Relaxation Relaxation K_Channel->Relaxation CalciumSeq->Relaxation

This compound's Proposed Anti-inflammatory Pathway to Relaxation

G This compound This compound NFkB Transcription Factor (NF-κB) This compound->NFkB Inhibits iNOS iNOS Enzyme This compound->iNOS Inhibits COX2 COX-2 Enzyme This compound->COX2 Potential Interaction Relaxation Reduced Tension / Relaxation This compound->Relaxation InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->NFkB NFkB->iNOS NFkB->COX2 NO Excessive Nitric Oxide (NO) iNOS->NO Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain NO->Inflammation Prostaglandins->Inflammation MuscleTension Increased Muscle Tension Inflammation->MuscleTension

Key Insights for Researchers

  • Mechanistic Clarity vs. Novelty: Atropine's mechanism is well-defined as a muscarinic antagonist, but its relaxation effect is complex and concentration-dependent. This compound presents a novel, multi-target structure but its exact mechanism of action for muscle relaxation requires deeper investigation [5] [1] [6].
  • Data Gap: There is a clear absence of direct, head-to-head comparative studies in the current literature. The existing data comes from different experimental settings (in vivo vs. in vitro), making direct efficacy comparisons unreliable.
  • Research Opportunity: The potential for this compound to work through anti-inflammatory pathways offers a distinct and possibly synergistic mechanism compared to the direct cholinergic blockade of atropine. This represents a promising avenue for future research, especially in inflammatory conditions associated with muscle hypertonicity or spasm.

References

Comparative Molecular Docking Scores for Daturaolone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the reported molecular docking scores for Daturaolone with various protein targets.

Molecular Target PDB ID Docking Software Reported Binding Affinity / Docking Score Primary Study / Context
Ecdysone Receptor (BtECR) 1Z5X AutoDock 5.4 -12.29 kcal/mol [1] Insecticidal activity [1]
Cyclooxygenase-1 (COX-1) Homology Model iGEMDOCK / AutoDock Vina Significant interaction reported [2] [3] Anti-inflammatory & antinociceptive activity [2]
Cyclooxygenase-2 (COX-2) Homology Model iGEMDOCK / AutoDock Vina Significant interaction reported [2] [3] Anti-inflammatory & antinociceptive activity [2]
Nuclear Factor Kappa B (NF-κB) Not Specified Not Specified Docked (IC₅₀ = 1.2 ± 0.8 µg/mL in vitro) [4] Anti-inflammatory activity [4]
5-Lipoxygenase (5-LOX) Not Specified Not Specified Docked via H-bonding [4] Anti-inflammatory activity [4]
Phospholipase A2 (PLA2) Not Specified Not Specified Docked via H-bonding [4] Anti-inflammatory activity [4]

Detailed Experimental Protocols and Context

For a rigorous comparison, understanding the methodology behind the data is crucial. Here are the experimental details from the studies that reported docking analyses.

  • Study on Anti-inflammatory & Antinociceptive Activity (2016)

    • Protein Preparation: 3D structures of COX-1 and COX-2 were generated via homology modeling using MODELLER 9.12, as crystal structures were not used. Templates were selected via BLAST against the PDB. The models were refined and validated using Swiss PDB viewer, ProSA, and Procheck [2].
    • Ligand Preparation: The 2D structure of this compound was drawn in ChemDraw, converted to 3D, and energy-minimized using Avogadro software [2].
    • Docking Protocol: Docking was performed using iGEMDOCK v2.1, which implements a generic evolutionary algorithm. AutoDock Vina was also used to support the findings. The docking procedure was calibrated using co-crystallized ligands [2].
    • Biological Correlation: The computational findings correlated with potent in vivo anti-inflammatory and antinociceptive effects in mouse models [2].
  • Study on Insecticidal Activity (2024)

    • Protein Preparation: The crystal structure of the ecdysone receptor from Bemisia tabaci (BtECR) was obtained from the PDB (ID: 1Z5X) [1].
    • Ligand Preparation: A library of 93 phytochemicals, including this compound, was prepared for docking [1].
    • Docking Protocol: Docking was performed using AutoDock 5.4 software. This compound was ranked among the top five compounds based on binding affinity [1].
    • Validation: The docking findings were further supported by molecular dynamic simulations over 20 ns [1].
  • Comprehensive Study on Anti-inflammatory Potential (2021)

    • This study reported docking with NF-κB, COX-2, 5-LOX, and PLA2 and provided in vitro and in vivo validation [4].
    • In Vitro Inhibition: The study reported an IC₅₀ of 1.2 ± 0.8 µg/mL for NF-κB inhibition and 4.51 ± 0.92 µg/mL for nitric oxide production inhibition in RAW264.7 cells [4].
    • In Vivo Efficacy: this compound significantly reduced paw edema and exhibited antinociceptive and antidepressant effects in mice, supporting its multi-target mechanism of action [4].

Research Implications and Workflow Visualizations

To help understand how these molecular docking experiments fit into the broader drug discovery process, the diagram below outlines a typical workflow.

docking_workflow Start Start: Identify Biological Target P1 1. Target Structure Preparation Start->P1 P2 2. Ligand Structure Preparation P1->P2 P3 3. Molecular Docking Simulation P2->P3 P4 4. Pose Scoring & Ranking P3->P4 P5 5. Experimental Validation P4->P5 End Lead Compound Identification P5->End

The following diagram illustrates the key inflammatory signaling pathways and molecular targets that this compound interacts with, based on the research findings.

signaling_pathway InflammatoryStimulus Inflammatory Stimulus NFkB Transcription Factor NF-κB InflammatoryStimulus->NFkB PLA2 Enzyme: Phospholipase A2 (PLA2) InflammatoryStimulus->PLA2 COX1 Enzyme: Cyclooxygenase-1 (COX-1) PLA2->COX1 COX2 Enzyme: Cyclooxygenase-2 (COX-2) PLA2->COX2 LOX Enzyme: 5-Lipoxygenase (5-LOX) PLA2->LOX Prostaglandins Pro-inflammatory Mediators (e.g., Prostaglandins) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Pro-inflammatory Mediators (e.g., Leukotrienes) LOX->Leukotrienes PainInflammation Pain & Inflammation Prostaglandins->PainInflammation Leukotrienes->PainInflammation This compound This compound This compound->NFkB Inhibits This compound->PLA2 Inhibits This compound->COX1 Inhibits This compound->COX2 Inhibits This compound->LOX Inhibits

Key Insights for Researchers

  • Promising Multi-Target Anti-Inflammatory Profile: The collective data suggests this compound is not a single-target agent but exhibits a multi-target mechanism against key pro-inflammatory enzymes and transcription factors [4] [2]. This polypharmacology is particularly valuable for managing complex inflammatory diseases.
  • Critical Need for Standardized Docking Studies: The most significant limitation for a direct comparison is the lack of standardized docking protocols. The studies used different software, scoring functions, and protein structures (crystal vs. homology models). A definitive comparative guide would require a uniform, contemporary re-docking of this compound and standard controls against all targets using the same software and crystal structures.

References

Comparative Analysis of NF-κB Inhibitory Triterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data for daturaolone and other selected triterpenoids, highlighting their mechanisms and potency.

Compound Source Reported NF-κB Inhibition Key Experimental Models Additional Relevant Activities

| This compound (Amyrin-type triterpenoid) | Datura innoxia, D. metel [1] [2] | IC₅₀ = 1.2 ± 0.8 μg/mL (in vitro inhibition) [1] [2] | In silico: Molecular docking with NF-κB protein [1]. In vitro: Inhibition of NO production in LPS-induced RAW264.7 cells (IC₅₀ = 4.51 ± 0.92 μg/mL) [1] [2]. In vivo: Rat paw edema model (81.73% inhibition) [1]. | Significant in vivo antinociceptive and antidepressant effects [1]. | | Ursolic Acid (Pentacyclic triterpenoid) | Various plants (e.g., Holy basil, Apple peels) [3] | IC₅₀ = 69 μM (~30.3 μg/mL) (IKKβ kinase assay) [4] | In silico: Virtual screening and docking on NEMO/IKKβ complex [4]. In vitro: IKKβ kinase hotspot assay; inhibition in LPS-stimulated RAW 264.7 cells [4]. | Well-documented anti-inflammatory and anticancer properties [3]. | | CDDO-Me (Synthetic oleanane triterpenoid) | Synthetic derivative of Oleanolic Acid [5] | Indirect inhibition via suppression of NF-κB nuclear translocation and DNA binding [5] | In vitro: Growth inhibition and induction of apoptosis in human colorectal cancer cell lines (HCT-8, HT-29, etc.); Western blot analysis of NF-κB pathway proteins [5]. | Potent inducer of apoptosis; suppressor of pro-survival Akt and mTOR signaling [5]. | | Sanguisorba officinalis Triterpenoids (TP) | Processed Sanguisorba officinalis L. [6] | Significant downregulation of TNF-α/NF-κB pathway in colon tissue [6] | In vivo: AOM/DSS-induced mouse model of colon cancer; H&E staining, immunohistochemistry, Western blot [6]. | Prevention of colon cancer through anti-inflammatory and pro-apoptotic effects [6]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • In Silico Molecular Docking (this compound): The drug-likeness of this compound was first assessed using Lipinski's Rule of Five. Molecular docking was performed to predict its binding interactions and stability with the NF-κB protein, cyclooxygenase-2 (COX-2), and other inflammatory targets [1].
  • In Vitro NF-κB and NO Inhibition Assay (this compound)
    • Cell Line: LPS-stimulated RAW 264.7 murine macrophage cells.
    • Protocol: Cells were pre-treated with various concentrations of this compound before LPS stimulation. Nitric oxide (NO) production, a downstream marker of inflammation, was measured in the culture supernatant using the Griess reagent method. The IC₅₀ value for NF-κB inhibition was also determined [1] [2].
  • In Vivo Anti-inflammatory Model (this compound)
    • Model: Carrageenan-induced rat paw edema.
    • Protocol: Edema was induced in rats, and the test group was administered this compound. The percentage inhibition of paw edema volume was calculated compared to the control group, demonstrating its in vivo efficacy [1].
  • IKKβ Kinase Activity Assay (Ursolic Acid)
    • Protocol: A cell-free hotspot kinase assay was used to directly measure the inhibitory effect of ursolic acid on IKKβ enzyme activity, providing a clear mechanism for its action on the NF-κB pathway [4].
  • Mechanism Analysis in Cancer Cells (CDDO-Me)
    • Cell Lines: Various human colorectal cancer cells (e.g., HCT-8, HT-29).
    • Protocol: Apoptosis was assessed via Annexin V-FITC binding and PARP cleavage. The effect on NF-κB and other signaling proteins (Akt, mTOR) was analyzed by isolating nuclear extracts and performing Western blotting [5].
  • In Vivo Colon Cancer Prevention Model (Sanguisorba officinalis)
    • Model: AOM/DSS-induced colon cancer in C57BL/6 mice.
    • Protocol: Mice were treated with triterpenoid extracts. Colon tissue was analyzed using H&E staining, immunohistochemistry (IHC) for proteins like TNF-α and p65, and Western blot to evaluate changes in the NF-κB pathway and apoptosis markers [6].

NF-κB Signaling Pathway and Compound Mechanisms

The NF-κB pathway is a central regulator of immune and inflammatory responses. The diagram below illustrates the key steps and the points where the discussed triterpenoids exert their inhibitory effects.

architecture cluster_external External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNF-α, IL-1, LPS IKKComplex IKK Complex (IKKα, IKKβ, NEMO) TNFα->IKKComplex Activation Signal IkB IκB (Inhibitor) IKKComplex->IkB Phosphorylation NFkBActive NF-κB (p50/p65) Released IkB->NFkBActive Ubiquitination & Degradation NFkBInactive NF-κB (p50/p65) Inactive Complex GeneExpression Gene Expression (Inflammation, Cell Survival) NFkBActive->GeneExpression Nuclear Translocation Inhibitor1 This compound? (Exact target under investigation) Inhibitor1->IKKComplex Inhibits Inhibitor2 Ursolic Acid (IKKβ Inhibitor) Inhibitor2->IKKComplex Inhibits Inhibitor3 CDDO-Me (Suppresses Nuclear Translocation) Inhibitor3->NFkBActive Inhibits Inhibitor4 Sanguisorba Triterpenoids (Down-regulate TNF-α) Inhibitor4->TNFα Inhibits

Research Considerations for Professionals

When considering these compounds for further research and development, please note the following key points:

  • Mechanistic Clarity: While ursolic acid and CDDO-Me have well-defined molecular targets (IKKβ and nuclear translocation, respectively), the precise direct target of This compound within the NF-κB pathway requires further elucidation, though its inhibitory effect is clear [1] [5] [4].
  • Therapeutic Context: This compound has shown a compelling multi-functional profile in preclinical models, including anti-inflammatory, antinociceptive, and antidepressant effects, which may be advantageous [1]. The Sanguisorba officinalis triterpenoids demonstrate a strong whole-organism, disease-preventative efficacy in a colon cancer model [6].
  • Toxicity and Safety: A 28-day repeated dose toxicity study in rats established a No Observable Adverse Effect Level (NOAEL) of 5 mg/kg/day for this compound, providing an initial safety profile for designing preclinical studies [7].

References

Daturaolone cytotoxicity comparison Huh7.5 cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile of Daturaolone

Cell Line / Biological System Experimental Model Effect of this compound Key Quantitative Values
Huh7.5 (Liver Cancer) [1] [2] In vitro cell culture Cytotoxicity IC50: 17.32 ± 1.43 µg/mL [1] [2]
Normal Lymphocytes [1] [2] In vitro cell culture Low Cytotoxicity IC50: >20 µg/mL [1] [2]
NF-κB Production [1] [2] In vitro assay Significant Inhibition IC50: 1.2 ± 0.8 µg/mL [1] [2]
Nitric Oxide (NO) Production [1] [2] In vitro assay Significant Inhibition IC50: 4.51 ± 0.92 µg/mL [1] [2]

Experimental Context and Methodology

For accurate interpretation of the cytotoxicity data, it's important to understand the experimental details.

  • Cell Line Model: Huh7.5 cells are a highly permissive subclone of the Huh7 human hepatoma cell line, commonly used in hepatitis C virus (HCV) and liver cancer research [3] [4]. The cytotoxicity was assessed in an in vitro setting on uninfected cells [1].
  • Key Experimental Protocol: The standard methodology for determining the IC50 (Half Maximal Inhibitory Concentration) involves:
    • Cell Culturing: Huh7.5 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and other necessary agents [3].
    • Compound Treatment: Cells are treated with a range of concentrations of this compound.
    • Viability Assessment: After a defined incubation period, cell viability is measured. A common method is the MTT assay, which measures mitochondrial activity in living cells.
    • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration at which this compound reduces cell viability by 50% [1].

Proposed Mechanism of Cytotoxic Action

The cytotoxicity of this compound in Huh7.5 cells is likely linked to its potent anti-inflammatory activity. The compound targets key inflammatory mediators that are often dysregulated in cancer progression [1].

The diagram below illustrates this multi-target mechanism.

G cluster_paths Inflammatory Pathways in Cancer This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits COX2 Cyclooxygenase-2 (COX-2) This compound->COX2 Inhibits LOX 5-Lipoxygenase (5-LOX) This compound->LOX Inhibits PLA2 Phospholipase A2 (PLA2) This compound->PLA2 Inhibits NO Nitric Oxide (NO) Production This compound->NO Inhibits Outcomes Potential Anticancer Outcomes: • Inhibition of cancer cell proliferation • Induction of cell death (apoptosis) • Reduction of tumor-promoting inflammation NFkB->Outcomes Leads to COX2->Outcomes Leads to LOX->Outcomes Leads to PLA2->Outcomes Leads to NO->Outcomes Leads to

Research Significance and Future Directions

The data positions this compound as a promising candidate for further investigation.

  • Selective Cytotoxicity: The higher IC50 in normal lymphocytes (>20 µg/mL) compared to Huh7.5 cells suggests a favorable selectivity profile, which is a crucial objective in anticancer drug development [1] [2].
  • Multi-Target Action: Its ability to simultaneously inhibit multiple pro-inflammatory targets (NF-κB, COX-2, NO) is advantageous, as cancer often involves complex, redundant signaling pathways [1].
  • Drug-Like Properties: In silico predictions indicate that this compound complies with Lipinski's rule for drug-likeness and has promising absorption and toxicity profiles, supporting its potential as a lead compound [1].

The existing evidence for this compound is compelling, though further studies are needed to fully validate its therapeutic potential. Future work should include mechanistic studies in other cancer cell lines, in vivo efficacy models, and detailed safety and pharmacokinetic evaluations.

References

Quantitative Data on Daturaolone's Antinociceptive Effects

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Tested Compound Key Findings and Potency Positive Control (Findings) Source (Plant)
Acetic acid-induced writhing (Mice) Daturaolone ED50 = 13.8 mg/kg (i.p.); significant, dose-dependent inhibition of writhing [1] Diclofenac (ED50 = 7.4 mg/kg) [1] Pistacia integerrima [1]
Formalin test (Late phase, inflammatory pain) This compound Significant inhibition of pain response at 10 and 30 mg/kg (i.p.) [1] Diclofenac (Significant inhibition) [1] Pistacia integerrima [1]
Carrageenan-induced paw edema (Mice) This compound ED50 = 10.1 mg/kg (i.p.); significant, dose-dependent reduction of inflammation [1] Diclofenac (ED50 = 9.1 mg/kg) [1] Pistacia integerrima [1]
Heat-induced pain (Mice) This compound 89.47 ± 9.01% antinociception [2] Information not specified in source Datura innoxia [2]
Inflammatory paw edema (Mice) This compound 81.73 ± 3.16% reduction [2] Information not specified in source Datura innoxia [2]

Detailed Experimental Protocols

To ensure your research and analysis are thorough, here are the detailed methodologies from the key studies cited.

  • Acetic Acid-Induced Writhing Test: Mice were administered this compound (1–30 mg/kg, i.p.) or the reference drug diclofenac (1–30 mg/kg, i.p.). After 30 minutes, a 1% acetic acid solution was injected intraperitoneally. The number of abdominal constrictions (writhings) was counted for 10 minutes, starting 5 minutes after the acetic acid injection [1].
  • Formalin Test: Mice were treated with this compound (1–30 mg/kg, i.p.), diclofenac, or morphine 30 minutes before a subcutaneous formalin injection (5%) into a hind paw. The pain response (time spent licking/biting the injected paw) was recorded in two phases: the early neurogenic phase (0–5 minutes) and the late inflammatory phase (15–40 minutes) [1].
  • Carrageenan-Induced Paw Edema: Inflammation was induced by injecting carrageenan (1%) into the subplantar tissue of a mouse hind paw 30 minutes after administration of this compound (1–30 mg/kg, i.p.) or diclofenac. Paw volume was measured with a plethysmometer at hourly intervals for 5 hours [1].

Mechanism of Action and Signaling Pathways

The antinociceptive effect of this compound is closely linked to its potent anti-inflammatory activity. In silico (computer-simulated) molecular docking studies predict that this compound interacts with several key inflammatory targets [2].

The diagram below illustrates the proposed mechanism, based on in silico and experimental data, showing how this compound targets multiple points in the inflammatory pain signaling pathway.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) NFkB Transcription Factor (NF-κB) InflammatoryStimulus->NFkB InflammatoryEnzymes Inflammatory Enzyme Expression NFkB->InflammatoryEnzymes COX2 Cyclooxygenase-2 (COX-2) InflammatoryEnzymes->COX2 LOX Lipoxygenase (5-LOX) InflammatoryEnzymes->LOX iNOS Inducible Nitric Oxide Synthase (iNOS) InflammatoryEnzymes->iNOS Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NitricOxide Nitric Oxide (NO) iNOS->NitricOxide PainInflammation Pain & Inflammation Prostaglandins->PainInflammation Leukotrienes->PainInflammation NitricOxide->PainInflammation This compound This compound This compound->NFkB Inhibits This compound->COX2 Binds to active site This compound->LOX Binds to active site This compound->iNOS Inhibits expression

This multi-target mechanism is supported by experimental data showing this compound significantly inhibits NF-κB activity and nitric oxide production with IC50 values of 1.2 ± 0.8 and 4.51 ± 0.92 µg/mL, respectively [2]. Its antinociceptive effect is likely a result of reducing these key inflammatory mediators.

Interpretation and Research Context

  • Comparative Efficacy: The data indicates that this compound's potency in classical inflammatory pain models is notable and approaches that of the NSAID diclofenac, though diclofenac may still have a slightly lower ED50 [1].
  • Mechanistic Insight: The predicted interaction with COX-2 and other inflammatory targets provides a plausible mechanistic basis for the observed in vivo effects, positioning this compound as a multi-target anti-inflammatory agent [2] [1].
  • Safety Considerations: Some studies report that this compound was found safe in acute toxicity screening tests in mice at the doses used in these experiments [3] [4].

It is important to note that most available data comes from in vivo animal studies and in silico predictions. Further research, including clinical trials, is necessary to fully establish this compound's efficacy, safety profile, and exact mechanism of action in humans.

References

Daturaolone antibacterial activity spectrum comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial & Antifungal Spectrum of Daturaolone

The table below summarizes the experimentally demonstrated antimicrobial activity of this compound isolated from Datura metel fruits. The data is primarily from a 2021 study that used the agar well diffusion method for antibacterial testing and the tube dilution assay for antifungal activity [1].

Table 1: Documented Antimicrobial Activity of this compound

Microbial Strain Inhibitory Zone (mm) Activity Level & Notes
Bacteria (Gram-Positive)
Staphylococcus aureus 12-30 mm Potent activity [1].
Bacillus subtilis 12-30 mm Potent activity [1].
Staphylococcus epidermidis 12-30 mm Potent activity [1].
Bacteria (Gram-Negative)
Klebsiella pneumoniae 12-30 mm Potent activity [1].
Fungi
Candida albicans Significant sensitivity Tube dilution assay [1].
Candida glabrata Significant sensitivity Tube dilution assay [1].
Trichophyton longifusus Significant sensitivity Tube dilution assay [1].
Aspergillus flavus Significant sensitivity Tube dilution assay [1].
Microsporum canis Significant sensitivity Tube dilution assay [1].
Fusarium solani Significant sensitivity Tube dilution assay [1].

Experimental Protocols for Antimicrobial Evaluation

The key findings on this compound's activity are based on standard microbiological techniques. Here are the core methodologies used in the studies cited:

  • Agar Well Diffusion Method (for Antibacterial Activity) [1]: Bacterial cultures are spread on Mueller Hinton Agar (MHA) plates. Wells are bored into the agar, into which the test compound (this compound) is introduced. After incubation, the diameter of the clear zone around the well (zone of inhibition) is measured in millimeters to quantify antibacterial activity.
  • Tube Dilution Assay (for Antifungal Activity) [1]: Sabouraud Dextrose Agar (SDA) in tubes is mixed with the test compound to achieve a specific concentration. The medium is solidified in a slanted position and then inoculated with a piece of fungal mycelium. After incubation, visible growth of the fungal strain is assessed, and the percentage inhibition is determined.
  • Broth Microdilution Method (for MIC determination) [2]: This method uses microtiter plates with serial dilutions of the antimicrobial agent in a broth medium. Each well is inoculated with a standardized microbial population. The Minimum Inhibitory Concentration (MIC) is identified as the lowest concentration that prevents visible microbial growth after incubation. Automated plate readers can be used to measure optical density for more precise and objective results [2].

The following workflow diagram illustrates the steps for the broth microdilution method, a key quantitative technique for evaluating antimicrobial activity.

start Prepare Serial Dilutions of Antimicrobial Agent a Inoculate Wells with Standardized Microbial Culture start->a b Incubate Under Optimal Conditions a->b c Measure Growth (e.g., Turbidity via Optical Density) b->c d Determine Minimum Inhibitory Concentration (MIC) c->d

Mechanisms and Comparative Context

Understanding how this compound works and how it fits alongside other antimicrobials helps in its evaluation.

  • Potential Mechanisms of Action: While the exact antibacterial mechanism of this compound is not yet fully elucidated, it is a pentacyclic oleanane triterpenoid [3]. Its potential interactions with key inflammatory mediators like NF-κB, cyclooxygenase-2 (COX-2), and phospholipase A2 (PLA2) have been suggested through in silico studies [3]. Modulation of these targets can influence the inflammatory response to infection. The diagram below outlines this potential signaling pathway.

This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits COX2 COX-2 Enzyme This compound->COX2 Inhibits PLA2 PLA2 Enzyme This compound->PLA2 Inhibits InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->NFkB InflammatoryStimulus->PLA2 NFkB->COX2 Inflammation Inflammation & Cellular Damage COX2->Inflammation PLA2->COX2

  • Landscape of Antimicrobial Agents: Researchers evaluate a wide range of substances for antimicrobial potential. The main classes include [4]:
    • Plant-derived compounds: Phenolics (e.g., flavonoids, tannins), terpenoids (like this compound), alkaloids (e.g., berberine), and saponins.
    • Animal-derived compounds: Antimicrobial peptides (AMPs) like defensins, lysozymes, and lactoferrin.
    • Microbial-derived compounds: Classic antibiotics (e.g., penicillin) and bacteriocins.
    • Synthetic compounds: Designed antibiotics like linezolid and quinolones (e.g., ciprofloxacin).
    • Antimicrobial Nanoparticles: Silver, zinc oxide, and copper nanoparticles that generate reactive oxygen species or disrupt cell membranes.

Research Gaps and Future Directions

  • Limited Comparative Data: The current research strongly validates the intrinsic antimicrobial properties of this compound but does not provide a direct, quantitative comparison of its potency (e.g., in terms of MIC) against other common plant-derived antimicrobials or standard antibiotics [1] [5].
  • Mechanism of Action: The primary antibacterial mechanism of action of this compound is not yet fully established and remains an area for future investigation, although its anti-inflammatory effects are better characterized [3].
  • Standardized Testing: For a true and fair comparison between different antimicrobial agents, it is critical to use standardized, reproducible methods like the broth microdilution for MIC determination, as differences in protocols can lead to significant variations in reported results [2].

References

Comparison of Predicted vs. Experimental ADMET Data for Daturaolone

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available data, highlighting where experimental results confirm, contradict, or provide new insights beyond initial in silico predictions.

ADMET Parameter In Silico Prediction (from 2021 study) Experimental Validation (from 2022 study)
Acute Oral Toxicity Not Specifically Predicted GHS Category 5 (LD50 > 2000 mg/kg, non-toxic) [1]
Repeated Dose Toxicity (NOAEL) Not Available 5 mg/kg/day (28-day study in rats) [1]

| Organ-Specific Toxicity | No significant toxicity predicted [2] | Liver: Dose-dependent ↑ ALT, ↑ bilirubin at 10 mg/kg [1] Reproductive: Histological changes in testes at 10 mg/kg [1] | | hERG Inhibition (Cardiotoxicity) | Low risk predicted [2] | Not experimentally tested | | Carcinogenicity | Non-carcinogen predicted [2] | Not experimentally tested | | Plasma Protein Binding | High (100%) [2] | Not experimentally tested | | Gastrointestinal Absorption | High (96.6%) [2] | Not experimentally tested | | Caco-2 Permeability | Moderate (34.6 nm/s) [2] | Not experimentally tested | | Blood-Brain Barrier Penetration | No [2] | Not experimentally tested | | Cytochrome P450 Inhibition | Conflicting predictions (CYP2C9, CYP3A4 vs. No inhibition) [2] | Not experimentally tested |

Detailed Experimental Protocols

The experimental data in the table above primarily comes from a 2022 toxicity study in Sprague Dawley rats, which followed OECD (Organisation for Economic Co-operation and Development) guidelines [1].

  • Acute Oral Toxicity Testing (OECD Guideline 420): The study used a fixed-dose procedure. Rats were fasted overnight and administered Daturaolone in a single dose via oral gavage at 5, 50, and 300 mg/kg. Animals were monitored for toxic signs and mortality for 48 hours, followed by a 14-day observational period where body weight was tracked [1].
  • Repeated Dose 28-day Oral Toxicity (OECD Guideline 407): Rats were divided into groups and administered this compound daily for 28 days at doses of 10, 5, and 2.5 mg/kg. The study monitored a wide range of parameters, including [1]:
    • Clinical Observations: General behavior, physical condition, and mortality.
    • Hematology and Biochemistry: Comprehensive analysis of blood and serum, including liver enzymes (ALT, AST) and bilirubin.
    • Histopathology: Microscopic examination of organ tissues, including the liver, kidneys, and testes.

Proposed Signaling Pathways in Hepatotoxicity

The experimental study observed liver toxicity at high doses. Based on general mechanisms of drug-induced liver injury and the compound's known anti-inflammatory properties, the following pathway illustrates a plausible mechanism for how this compound might cause hepatotoxicity. Note that this is a proposed model, and the exact mechanism for this compound has not been fully elucidated.

The diagram below illustrates how high doses of this compound may overwhelm metabolic processes, leading to oxidative stress and liver cell damage.

G HighDose High Dose of this compound Metabolism Hepatic Metabolism HighDose->Metabolism ROS Oxidative Stress (ROS Production) Metabolism->ROS Inflammation Inflammatory Response ROS->Inflammation CellDamage Hepatocellular Damage ROS->CellDamage Inflammation->CellDamage ALT ↑ Serum ALT & Bilirubin CellDamage->ALT

Key Insights for Drug Development

  • Safety Profile Confirmation: The experimental data validates that this compound has a favorable starting acute toxicity profile (GHS Category 5) [1].
  • Critical Dose Determination: The No Observable Adverse Effect Level (NOAEL) of 5 mg/kg/day is a crucial finding. This dose should be the starting point for designing future repeated-dose pharmacological studies [1].
  • Focus for Further Research: The observed liver and testicular effects at higher doses highlight the need for targeted mechanistic studies and careful dose selection in future research [1].

References

×

XLogP3

7.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

440.365430770 Da

Monoisotopic Mass

440.365430770 Da

Heavy Atom Count

32

Wikipedia

Daturaolone

Dates

Last modified: 08-15-2023

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